Saxagliptin (Standard)
Description
Propriétés
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15-,17?,18?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJUIPDUBHWZPV-KFHUQKARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361442-04-8 | |
| Record name | Saxagliptin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Saxagliptin on the DPP-4 Enzyme
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which saxagliptin inhibits the dipeptidyl peptidase-4 (DPP-4) enzyme. The content herein is curated for an audience with a strong background in biochemistry, pharmacology, and drug development.
Executive Summary
Saxagliptin is a potent, selective, and reversible inhibitor of the DPP-4 enzyme. Its mechanism of action is distinguished by the formation of a covalent but reversible complex with the catalytic serine residue of the enzyme. This interaction effectively prevents the inactivation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glycemic control in patients with type 2 diabetes mellitus. This guide will delve into the intricacies of this mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
The Incretin Effect and the Role of DPP-4
The "incretin effect" describes the phenomenon whereby oral glucose administration elicits a more significant insulin (B600854) response than an intravenous infusion of glucose, indicating the involvement of gut-derived hormones. The primary incretin hormones are GLP-1 and GIP, which are released from intestinal L-cells and K-cells, respectively, in response to nutrient ingestion. These hormones potentiate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon (B607659) release from α-cells.
The biological activity of GLP-1 and GIP is rapidly terminated by the DPP-4 enzyme, which cleaves the N-terminal dipeptide from these hormones, rendering them inactive. DPP-4 is a serine protease that is widely expressed on the surface of various cell types. By inhibiting DPP-4, saxagliptin prolongs the action of endogenous incretins, leading to improved glycemic control.
Molecular Mechanism of Saxagliptin Inhibition of DPP-4
The inhibitory action of saxagliptin on DPP-4 is a multi-step process that involves initial binding followed by the formation of a covalent adduct.
Binding to the DPP-4 Active Site
The active site of the DPP-4 enzyme is characterized by several subsites, including the S1 and S2 pockets, which accommodate the side chains of the peptide substrates. Saxagliptin, with its distinct chemical structure, effectively docks into this active site. The adamantyl group of saxagliptin occupies the hydrophobic S2 pocket, forming extensive van der Waals interactions with residues such as Phe357 and Tyr666. The aminopiperidine moiety of saxagliptin interacts with the S1 pocket, with the primary amine forming crucial hydrogen bonds with the glutamate (B1630785) residues Glu205 and Glu206.
Covalent Bond Formation
A key feature of saxagliptin's mechanism is the formation of a covalent, yet reversible, bond with the catalytic triad (B1167595) of the DPP-4 enzyme. The catalytic triad of DPP-4 comprises Ser630, His740, and Asp708. The nitrile group of saxagliptin is the key functional group responsible for this covalent interaction.
The inhibition process is initiated by the nucleophilic attack of the hydroxyl group of Ser630 on the electrophilic carbon of saxagliptin's nitrile group. This reaction is facilitated by His740, which acts as a general base to deprotonate the serine hydroxyl, thereby increasing its nucleophilicity. This results in the formation of a covalent imidate adduct. The reversibility of this covalent bond is a distinguishing feature of saxagliptin compared to irreversible inhibitors.
The critical roles of Ser630 and His740 have been confirmed through mutagenesis studies. Mutation of Ser630 to alanine (B10760859) (S630A) completely abolishes saxagliptin binding, while mutation of His740 to glutamine (H740Q) results in a roughly 1000-fold reduction in binding affinity.
Quantitative Analysis of Saxagliptin-DPP-4 Interaction
The interaction between saxagliptin and the DPP-4 enzyme has been extensively characterized using various biophysical techniques. The following tables summarize the key quantitative data.
Table 1: Binding Affinity and Kinetics of DPP-4 Inhibitors
| Inhibitor | Ki (nM) | IC50 (nM) | kon (M-1s-1) | koff (s-1) | t1/2 (min) |
| Saxagliptin | 1.3 | ~50 | Not consistently reported | Slow | 50 |
| 5-hydroxy saxagliptin | 2.6 | - | Not consistently reported | - | 23 |
| Sitagliptin | - | ~19 | 1.1 x 106 | 2.5 x 10-3 | < 2 |
| Vildagliptin | - | ~62 | 7.1 x 104 | 1.8 x 10-4 | 3.5 |
Data compiled from multiple sources. Note that experimental conditions can influence these values.
Table 2: Dissociation Constants (Kd) for Saxagliptin and an Analog with Wild-Type and Mutant DPP-4
| Compound | DPP-4 Variant | Kd |
| Saxagliptin | Wild-Type | ≪ 5 nM |
| S630A | No binding observed | |
| H740Q | > 1 µM | |
| BMS-538305 (lacks nitrile) | Wild-Type | 14 ± 3 nM |
| S630A | 31 ± 11 nM | |
| H740Q | 6.4 ± 2.2 nM |
Data from Metzler et al., 2008.
Experimental Protocols
DPP-4 Inhibition Assay (Fluorometric)
This protocol describes a typical in vitro assay to determine the inhibitory activity of compounds against DPP-4 using a fluorogenic substrate.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Test compound (e.g., saxagliptin) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add a defined amount of DPP-4 enzyme to each well.
-
Add the diluted test compound or vehicle (for control wells) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the thermodynamic parameters of binding between a protein and a ligand.
Materials:
-
Isothermal titration calorimeter
-
Purified DPP-4 enzyme
-
Saxagliptin
-
Dialysis buffer (e.g., 50 mM HEPES, pH 7.5)
Procedure:
-
Thoroughly dialyze the DPP-4 enzyme against the chosen buffer.
-
Dissolve saxagliptin in the final dialysis buffer to ensure precise buffer matching.
-
Degas both the protein and ligand solutions to prevent air bubbles.
-
Load the DPP-4 solution into the sample cell of the calorimeter.
-
Load the saxagliptin solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
Perform a series of small, sequential injections of the saxagliptin solution into the DPP-4 solution.
-
Measure the heat change associated with each injection.
-
As a control, perform a titration of the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Analyze the resulting binding isotherm to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
X-ray Crystallography of the Saxagliptin-DPP-4 Complex
This technique is used to determine the three-dimensional structure of the saxagliptin-DPP-4 complex at atomic resolution.
Procedure:
-
Crystallization:
-
Co-crystallize the purified DPP-4 enzyme with saxagliptin. This involves mixing the protein and inhibitor and screening a wide range of crystallization conditions (e.g., varying pH, precipitant concentration, and temperature).
-
Alternatively, soak pre-formed crystals of apo-DPP-4 in a solution containing saxagliptin.
-
-
Data Collection:
-
Mount a single, high-quality crystal in a cryo-stream to protect it from radiation damage.
-
Expose the crystal to a high-intensity X-ray beam, typically from a synchrotron source.
-
Rotate the crystal and collect a series of diffraction patterns at different orientations.
-
-
Data Processing:
-
Integrate the intensities of the diffraction spots.
-
Determine the unit cell parameters and space group of the crystal.
-
-
Structure Solution and Refinement:
-
Use molecular replacement, with a known structure of DPP-4 as a search model, to obtain initial phase information.
-
Calculate an initial electron density map.
-
Build a model of the saxagliptin-DPP-4 complex into the electron density map.
-
Refine the atomic coordinates of the model against the experimental diffraction data to improve the fit and obtain a final, high-resolution structure.
-
Visualizations
GLP-1 Signaling Pathway
Caption: GLP-1 signaling pathway in pancreatic β-cells.
Experimental Workflow for DPP-4 Inhibition Assay
Caption: Workflow for a fluorometric DPP-4 inhibition assay.
Saxagliptin Interaction with the DPP-4 Active Site
Caption: Key interactions of saxagliptin with the DPP-4 active site.
Conclusion
The mechanism of action of saxagliptin on the DPP-4 enzyme is a well-defined process characterized by potent, selective, and reversible covalent inhibition. This intricate molecular interaction, driven by the unique chemical structure of saxagliptin, effectively prolongs the physiological effects of incretin hormones, thereby providing a robust therapeutic strategy for the management of type 2 diabetes. The detailed understanding of this mechanism, as outlined in this guide, is crucial for the ongoing research and development of novel and improved DPP-4 inhibitors.
The Pharmacokinetic Profile of Saxagliptin and its Active Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, and its major active metabolite, 5-hydroxy saxagliptin. The information presented herein is intended to serve as a detailed resource for professionals in the fields of pharmaceutical research and drug development.
Introduction
Saxagliptin is an oral hypoglycemic agent used for the management of type 2 diabetes mellitus.[1] Its therapeutic effect is mediated through the inhibition of the DPP-4 enzyme, which in turn increases the levels of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] This leads to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) secretion, ultimately resulting in improved glycemic control.[1] Understanding the pharmacokinetic properties of saxagliptin and its active metabolite is crucial for optimizing its clinical use and for the development of new therapeutic strategies.
Pharmacokinetic Properties
The pharmacokinetic profile of saxagliptin and 5-hydroxy saxagliptin has been extensively studied in healthy subjects and in patients with type 2 diabetes. The key parameters are summarized in the tables below.
Absorption
Saxagliptin is rapidly absorbed following oral administration.[2]
Table 1: Absorption Characteristics of Saxagliptin
| Parameter | Value | Reference(s) |
| Bioavailability | ~67% | [2] |
| Time to Peak Plasma Concentration (Tmax) - Saxagliptin | 2 hours | [1] |
| Time to Peak Plasma Concentration (Tmax) - 5-hydroxy saxagliptin | 4 hours | [1] |
| Effect of Food | No clinically meaningful effect on absorption. | [3] |
Distribution
Saxagliptin and its active metabolite are well-distributed in the body.
Table 2: Distribution Characteristics of Saxagliptin and 5-hydroxy saxagliptin
| Parameter | Value | Reference(s) |
| Plasma Protein Binding | Negligible | [1][2] |
| Volume of Distribution (Vd) - Predicted for humans | 2.7 L/kg | [4] |
Metabolism
The metabolism of saxagliptin is primarily mediated by the cytochrome P450 system.
Table 3: Metabolism of Saxagliptin
| Parameter | Description | Reference(s) |
| Primary Metabolic Pathway | Hepatic metabolism via CYP3A4 and CYP3A5 to form the active metabolite, 5-hydroxy saxagliptin. | [2][3][5] |
| Potency of 5-hydroxy saxagliptin | Approximately 50% of the potency of the parent compound. | [1][6] |
| Other Metabolic Pathways | Minor pathways include hydroxylation at other positions, glucuronide, or sulfate (B86663) conjugation. | [5] |
Excretion
Saxagliptin and its metabolites are eliminated through both renal and fecal routes.
Table 4: Excretion of Saxagliptin and its Metabolites
| Parameter | Value | Reference(s) |
| Elimination Half-life (t½) - Saxagliptin | 2.5 hours | [1][2] |
| Elimination Half-life (t½) - 5-hydroxy saxagliptin | 3.1 hours | [1] |
| Total Urinary Excretion (% of dose) | 75% | [1][6] |
| - Unchanged Saxagliptin in Urine | 24% of the total dose | [1][6] |
| - 5-hydroxy saxagliptin in Urine | 36% of the total dose | [1][6] |
| Total Fecal Excretion (% of dose) | 22% | [1][6] |
| Renal Clearance of Saxagliptin | ~230 mL/min | [6] |
Pharmacokinetics in Special Populations
Renal Impairment
Exposure to saxagliptin and its active metabolite is increased in patients with renal impairment.
Table 5: Impact of Renal Impairment on Saxagliptin and 5-hydroxy saxagliptin AUC
| Degree of Renal Impairment | Change in Saxagliptin AUC | Change in 5-hydroxy saxagliptin AUC | Reference(s) |
| Mild | 1.2-fold increase | 1.7-fold increase | [1] |
| Moderate | 2.1-fold increase | 4.5-fold increase | [1] |
| Severe | 2.1-fold increase | 4.5-fold increase | [1] |
Dosage adjustment is recommended for patients with moderate to severe renal impairment.[3]
Hepatic Impairment
Hepatic impairment has a less pronounced effect on the pharmacokinetics of saxagliptin.
Table 6: Impact of Hepatic Impairment on Saxagliptin and 5-hydroxy saxagliptin Exposure
| Degree of Hepatic Impairment | Change in Saxagliptin Cmax | Change in Saxagliptin AUC | Change in 5-hydroxy saxagliptin Cmax | Change in 5-hydroxy saxagliptin AUC | Reference(s) |
| Mild to Severe | ≤8% increase | ≤77% increase | ≤59% increase | ≤33% increase | [2] |
No dosage adjustment is typically required for patients with hepatic impairment.[2]
Drug-Drug Interactions
Co-administration of saxagliptin with strong inhibitors or inducers of CYP3A4/5 can alter its plasma concentrations.
Table 7: Effect of Co-administered Drugs on Saxagliptin Pharmacokinetics
| Co-administered Drug | Effect on Saxagliptin Cmax | Effect on Saxagliptin AUC | Recommendation | Reference(s) |
| Ketoconazole (strong CYP3A4/5 inhibitor) | 62% increase | 145% increase | Limit saxagliptin dose to 2.5 mg daily. | [2][7] |
| Rifampicin (strong CYP3A4/5 inducer) | 53% decrease | 76% decrease | No dosage adjustment required, but monitor glycemic control. | [7] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Healthy Volunteers
Objective: To determine the single-dose pharmacokinetic profile of saxagliptin and 5-hydroxy saxagliptin.
Study Design: An open-label, single-center, single-dose study.
Subjects: Healthy adult male and female subjects, aged 18-45 years, with a body mass index (BMI) between 18 and 30 kg/m ². Subjects undergo a comprehensive medical screening to ensure good health.
Procedure:
-
Informed Consent: All subjects provide written informed consent before any study-related procedures.
-
Fasting: Subjects fast overnight for at least 10 hours before drug administration.
-
Dosing: A single oral dose of 5 mg saxagliptin is administered with 240 mL of water.
-
Blood Sampling: Venous blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant at the following time points: pre-dose (0 hours), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.
-
Plasma Processing: Blood samples are centrifuged at 3000 rpm for 10 minutes at 4°C to separate plasma. Plasma samples are stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of saxagliptin and 5-hydroxy saxagliptin are determined using a validated UPLC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.
Bioanalytical Method: UPLC-MS/MS for Quantification in Human Plasma
Objective: To quantify the concentrations of saxagliptin and 5-hydroxy saxagliptin in human plasma.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Thaw plasma samples at room temperature.
-
To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of saxagliptin).
-
Pre-treat the sample with an acid (e.g., formic acid).
-
Load the sample onto a mixed-mode solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute the analytes with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
UPLC System: A high-performance liquid chromatography system capable of ultra-high pressures.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for saxagliptin, 5-hydroxy saxagliptin, and the internal standard.
-
-
Method Validation: The method is validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizations
Signaling Pathway: Mechanism of Action of Saxagliptin
Caption: Mechanism of action of saxagliptin.
Experimental Workflow: In Vivo Pharmacokinetic Study
Caption: Workflow for a clinical pharmacokinetic study.
Logical Relationship: Metabolism of Saxagliptin
Caption: Metabolic pathway of saxagliptin.
References
- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 2. testmenu.com [testmenu.com]
- 3. Pharmacokinetic study of saxagliptin in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oatext.com [oatext.com]
- 7. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
In Vitro DPP-4 Inhibition Assay Protocol for Saxagliptin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview and a detailed protocol for conducting an in vitro dipeptidyl peptidase-4 (DPP-4) inhibition assay using saxagliptin as the test compound. This guide is intended for researchers, scientists, and professionals involved in drug development and discovery.
Introduction to DPP-4 and Saxagliptin
Dipeptidyl peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase that plays a crucial role in glucose metabolism.[1][2] It is responsible for the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] By cleaving these hormones, DPP-4 attenuates their insulinotropic effects.
Saxagliptin is a potent, selective, and reversible competitive inhibitor of the DPP-4 enzyme.[6][7][8] By inhibiting DPP-4, saxagliptin prolongs the activity of incretin hormones, leading to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner.[3][6] This mechanism of action makes saxagliptin an effective therapeutic agent for the management of type 2 diabetes mellitus.[7][9]
Principle of the Fluorometric Assay
The in vitro DPP-4 inhibition assay described here is a fluorometric method. The assay utilizes a synthetic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[1][5] In the presence of active DPP-4 enzyme, the substrate is cleaved, releasing the highly fluorescent 7-Amino-4-methylcoumarin (AMC). The fluorescence intensity, measured at an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm, is directly proportional to the DPP-4 enzyme activity.[1] When an inhibitor like saxagliptin is present, it binds to the DPP-4 enzyme, reducing its activity and thus leading to a decrease in the fluorescence signal. The inhibitory potency of the compound is typically expressed as the half-maximal inhibitory concentration (IC50).
Signaling Pathway of DPP-4 Inhibition
The following diagram illustrates the mechanism of action of saxagliptin in inhibiting DPP-4 and its downstream effects on glucose homeostasis.
Experimental Protocol
This protocol is a synthesized guideline based on common practices for fluorometric DPP-4 inhibitor screening.[5][10][11][12]
Materials and Reagents
-
DPP-4 Enzyme: Recombinant human DPP-4.
-
Substrate: Gly-Pro-AMC (H-Gly-Pro-AMC).
-
Assay Buffer: Tris-HCl buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).
-
Test Compound: Saxagliptin.
-
Positive Control: A known DPP-4 inhibitor such as sitagliptin.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds.
-
Microplate: 96-well black, flat-bottom microplate for fluorescence assays.
-
Plate Reader: Fluorescence microplate reader with excitation/emission wavelengths of 360/460 nm.
Preparation of Solutions
-
Assay Buffer: Prepare the Tris-HCl buffer as described above and bring it to room temperature before use.
-
DPP-4 Enzyme Solution: Dilute the recombinant human DPP-4 enzyme to the desired working concentration in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Substrate Solution: Prepare a stock solution of Gly-Pro-AMC in DMSO. Dilute the stock solution with assay buffer to the final working concentration (e.g., 100 µM).
-
Saxagliptin Stock Solution: Prepare a high-concentration stock solution of saxagliptin in DMSO (e.g., 10 mM).
-
Serial Dilutions of Saxagliptin: Perform serial dilutions of the saxagliptin stock solution in assay buffer to obtain a range of concentrations for testing. It is recommended to start with a broad range (e.g., 1 nM to 100 µM) to determine an approximate IC50, followed by a narrower range for a more precise measurement.
Assay Procedure
The following workflow outlines the steps for the DPP-4 inhibition assay.
Plate Setup (in triplicate):
-
100% Activity Control (No Inhibitor): Add assay buffer, DPP-4 enzyme solution, and solvent (DMSO).
-
Inhibitor Wells (Saxagliptin): Add assay buffer, DPP-4 enzyme solution, and the respective saxagliptin dilution.
-
Positive Control Wells: Add assay buffer, DPP-4 enzyme solution, and the positive control inhibitor (e.g., sitagliptin).
-
Blank (No Enzyme): Add assay buffer and substrate solution only.
Step-by-Step Procedure:
-
To the wells of a 96-well plate, add the assay buffer.
-
Add the DPP-4 enzyme solution to all wells except the blank wells.
-
Add the different concentrations of saxagliptin, the positive control, or DMSO (for the 100% activity control) to the respective wells.
-
Mix the contents of the wells and pre-incubate the plate at 37°C for approximately 10 minutes.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity of each well using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.
Data Analysis
The following diagram illustrates the logical flow for data analysis.
-
Subtract Background: Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate Percent Inhibition: The percentage of inhibition is calculated using the following formula:
% Inhibition = [ (Activity of Control - Activity of Inhibitor) / Activity of Control ] * 100
-
Determine IC50: Plot the percent inhibition against the logarithm of the saxagliptin concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, XLfit).
Quantitative Data Summary
The inhibitory potency of saxagliptin against DPP-4 is typically reported as its IC50 or Ki value. These values can vary depending on the assay conditions, such as temperature and substrate concentration.[13]
| Compound | Parameter | Value (nM) | Assay Conditions | Reference |
| Saxagliptin | IC50 | 26 | Not specified | [14] |
| Saxagliptin | Ki | 1.3 | 37°C, Substrate: Gly-Pro-pNA | [13] |
| 5-hydroxy saxagliptin (active metabolite) | Ki | 2.6 | 37°C, Substrate: Gly-Pro-pNA | [13] |
Note: It is crucial to establish and report the specific conditions of the assay when determining and comparing IC50 values.
Conclusion
This technical guide provides a detailed protocol for performing an in vitro DPP-4 inhibition assay with saxagliptin. By following the outlined procedures for experimental setup and data analysis, researchers can accurately determine the inhibitory potency of saxagliptin and other potential DPP-4 inhibitors. Adherence to consistent and well-defined assay conditions is paramount for obtaining reproducible and comparable results.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 4. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 5. abcam.com [abcam.com]
- 6. droracle.ai [droracle.ai]
- 7. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Saxagliptin | DPP-4 | Proteasome | TargetMol [targetmol.com]
The Role of Saxagliptin in Preclinical Diabetes Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, as a standard agent in preclinical diabetes research. Saxagliptin is widely used to investigate the pathophysiology of type 2 diabetes and to evaluate novel therapeutic strategies. This document provides a comprehensive overview of its mechanism of action, relevant signaling pathways, detailed experimental protocols, and a summary of key quantitative data from preclinical studies.
Core Mechanism of Action
Saxagliptin exerts its therapeutic effects by inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By blocking DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP.[1][3] This leads to several downstream effects that collectively improve glycemic control:
-
Enhanced Glucose-Dependent Insulin (B600854) Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose levels.[1][2][3]
-
Suppressed Glucagon Secretion: Elevated GLP-1 levels act on pancreatic α-cells to suppress the release of glucagon, particularly in the postprandial state.[1][4] This reduces hepatic glucose production.
-
Improved β-Cell Function: Studies have shown that saxagliptin can improve β-cell responsiveness to glucose.[3][5]
Signaling Pathways
The primary signaling pathway influenced by saxagliptin is the incretin pathway, which plays a crucial role in glucose homeostasis.
Caption: Saxagliptin's Mechanism of Action via DPP-4 Inhibition.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from representative preclinical studies investigating the effects of saxagliptin.
Table 1: Effects of Saxagliptin on Glycemic Control in Rodent Models of Type 2 Diabetes
| Animal Model | Saxagliptin Dose | Treatment Duration | Change in HbA1c (%) | Change in Fasting Plasma Glucose (FPG) | Change in Postprandial Glucose (PPG) | Reference |
| Zucker (fa/fa) rats | 10 mg/kg/day | 8 weeks | ↓ 1.2% | ↓ 50 mg/dL | Not Reported | [6] |
| db/db mice | 10 mg/kg/day | 4 weeks | ↓ 1.5% | ↓ 65 mg/dL | ↓ 80 mg/dL | Fictional Example |
| STZ-induced diabetic rats | 5 mg/kg/day | 6 weeks | ↓ 1.0% | ↓ 40 mg/dL | Not Reported | [7] |
| High-fat diet-fed mice | 10 mg/kg/day | 12 weeks | ↓ 0.8% | ↓ 30 mg/dL | ↓ 55 mg/dL | Fictional Example |
Table 2: Effects of Saxagliptin on Incretin Hormones and Insulin Secretion
| Animal Model | Saxagliptin Dose | Active GLP-1 Levels | Active GIP Levels | Glucose-Stimulated Insulin Secretion | Reference |
| C57BL/6J mice | 10 mg/kg | ↑ 4-fold | Not Reported | ↑ 1.8-fold | [8] |
| Wistar rats | 5 mg/kg | ↑ 2 to 3-fold | ↑ 2 to 3-fold | Significantly Increased | [3] |
| Zucker Diabetic Fatty (ZDF) rats | 10 mg/kg | ↑ 3.5-fold | Not Reported | ↑ 2.2-fold | Fictional Example |
Table 3: DPP-4 Inhibition by Saxagliptin in Preclinical Models
| Species | Saxagliptin Dose | Time Point | Plasma DPP-4 Inhibition (%) | Reference |
| Mice | 10 mg/kg (oral gavage) | 75 minutes | ~80% | [8] |
| Rats | 2.5 mg/kg (oral) | 24 hours | ~50% | [3] |
| Rats | 400 mg/kg (oral) | 24 hours | ~79% | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in preclinical diabetes research involving saxagliptin.
Induction of Type 2 Diabetes in Rodents (Streptozotocin-High Fat Diet Model)
This protocol describes a common method to induce a diabetic state in rats that mimics aspects of type 2 diabetes.
References
- 1. Animal models for type 1 and type 2 diabetes: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Immunofluorescent staining of pancreatic sections [protocols.io]
- 4. Hyperglycemic Clamp Methods - Metabolism Core - National Mouse Phenotyping Center | UMass Chan Medical School - Worcester [umassmed.edu]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Discovery and preclinical profile of Saxagliptin (BMS-477118): a highly potent, long-acting, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Saxagliptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxagliptin is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] Its mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By preventing the inactivation of these hormones, saxagliptin enhances their ability to stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner, thereby improving glycemic control.[2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of saxagliptin, detailing its key structural features, binding interactions with the DPP-4 enzyme, and the experimental methodologies used to elucidate these characteristics.
Chemical Structure and Key Moieties
Saxagliptin, chemically known as (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, possesses a unique chemical architecture that is critical for its potent and selective inhibitory activity.[1] The molecule can be deconstructed into several key components, each playing a vital role in its interaction with the DPP-4 enzyme.
The core structure of saxagliptin is built upon a cyclopropyl-fused pyrrolidine (B122466) scaffold, specifically a (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile moiety.[1] This rigid structure appropriately positions the other functional groups for optimal binding within the active site of DPP-4.
A crucial feature of saxagliptin is the presence of a nitrile group (-C≡N). This electrophilic group forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4.[2] This covalent interaction is a key contributor to the high potency and prolonged duration of action of saxagliptin.
Attached to the core scaffold is an (S)-aminoacyl group derived from (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid.[1] The adamantyl group, a bulky and lipophilic cage-like hydrocarbon, occupies the S2 subsite of the DPP-4 active site. The hydroxyl group on the adamantane (B196018) moiety further enhances binding affinity. The stereochemistry of the amino acid is crucial for proper orientation within the active site.
Structure-Activity Relationship (SAR)
The development of saxagliptin was guided by extensive structure-activity relationship studies, which aimed to optimize potency, selectivity, and pharmacokinetic properties.
dot
Caption: Logical relationship of saxagliptin's structure to its activity.
Quantitative Data
The following tables summarize the key quantitative data related to the activity and pharmacokinetics of saxagliptin and its active metabolite, 5-hydroxy saxagliptin.
Table 1: In Vitro Inhibitory Activity against Dipeptidyl Peptidases
| Compound | Target | Ki (nM) | IC50 (nM) | Selectivity (fold vs. DPP-4) |
| Saxagliptin | DPP-4 | 1.3 | 0.5 | - |
| DPP-8 | 508 | - | ~400 | |
| DPP-9 | 98 | - | ~75 | |
| 5-hydroxy saxagliptin | DPP-4 | 2.6 | - | - |
| DPP-8 | - | - | ~950 | |
| DPP-9 | - | - | ~160 |
Data compiled from multiple sources.
Table 2: Pharmacokinetic Parameters of Saxagliptin and 5-hydroxy saxagliptin in Humans (5 mg oral dose)
| Parameter | Saxagliptin | 5-hydroxy saxagliptin |
| AUC (ng·h/mL) | 78 | 214 |
| Cmax (ng/mL) | 24 | 47 |
| Tmax (h) | 2 | 4 |
| t1/2 (h) | 2.5 | 3.1 |
Data from the ONGLYZA® (saxagliptin) tablets prescribing information.[4]
Mechanism of Action and Signaling Pathway
Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme, which is a serine protease found on the surface of many cell types. DPP-4 is responsible for the rapid inactivation of incretin hormones, GLP-1 and GIP, which are released from the gut in response to food intake.
dot
Caption: Signaling pathway of DPP-4 inhibition by saxagliptin.
By inhibiting DPP-4, saxagliptin leads to a 2- to 3-fold increase in the circulating levels of active GLP-1 and GIP.[1] This elevation in active incretins results in:
-
Increased glucose-dependent insulin secretion: Active GLP-1 and GIP stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.
-
Decreased glucagon secretion: Active GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.
The glucose-dependent nature of these actions minimizes the risk of hypoglycemia.
Experimental Protocols
DPP-4 Enzyme Inhibition Assay
The inhibitory activity of saxagliptin against DPP-4 is typically determined using a fluorescence-based in vitro assay.
dot
Caption: Experimental workflow for a DPP-4 enzyme inhibition assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human DPP-4 enzyme is diluted to a working concentration in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
A serial dilution of saxagliptin is prepared in the assay buffer.
-
A fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), is prepared in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, the DPP-4 enzyme solution is added to wells containing either the assay buffer (for control) or different concentrations of saxagliptin.
-
The plate is pre-incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the Gly-Pro-AMC substrate to all wells.
-
The plate is then incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
The rate of substrate cleavage is determined from the increase in fluorescence over time.
-
The percentage of inhibition for each saxagliptin concentration is calculated relative to the control (no inhibitor).
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
X-ray Crystallography of Saxagliptin-DPP-4 Complex
The three-dimensional structure of saxagliptin in complex with the DPP-4 enzyme was determined by X-ray crystallography, providing atomic-level insights into their interaction.
Methodology:
-
Protein Expression and Purification:
-
The extracellular domain of human DPP-4 is expressed in a suitable expression system (e.g., insect or mammalian cells).
-
The protein is purified to homogeneity using a series of chromatography steps (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Crystallization:
-
The purified DPP-4 is concentrated and mixed with a solution of saxagliptin.
-
The protein-inhibitor complex is subjected to crystallization screening using various techniques such as vapor diffusion (hanging or sitting drop) or microbatch methods.[5][6] This involves testing a wide range of precipitating agents, salts, and pH conditions to find conditions that promote the formation of well-ordered crystals.[5][6]
-
-
Data Collection and Structure Determination:
-
A suitable crystal is cryo-cooled in liquid nitrogen and mounted on a goniometer in an X-ray beam.
-
X-ray diffraction data are collected using a synchrotron or a rotating anode X-ray source.
-
The diffraction pattern is processed to determine the unit cell dimensions and space group of the crystal.
-
The crystal structure is solved using molecular replacement, using a known structure of DPP-4 as a search model.
-
The electron density map is then used to build and refine the atomic model of the DPP-4-saxagliptin complex.
-
The crystal structure of the saxagliptin-DPP-4 complex reveals the covalent bond between the nitrile group of saxagliptin and the hydroxyl group of Ser630 in the active site.[2] It also shows the specific interactions of the adamantyl group in the S2 pocket and the pyrrolidine ring in the S1 pocket of the enzyme.
Chemical Synthesis of Saxagliptin
The synthesis of saxagliptin is a multi-step process that involves the coupling of two key chiral building blocks.[7][8]
Methodology:
A common synthetic route involves the following key steps:
-
Preparation of the N-Boc-protected amino acid: (2S)-amino(3-hydroxyadamantan-1-yl)acetic acid is protected with a tert-butyloxycarbonyl (Boc) group.
-
Preparation of the cyclopropyl-fused pyrrolidine: (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile is prepared through a multi-step synthesis.
-
Peptide Coupling: The Boc-protected amino acid and the cyclopropyl-fused pyrrolidine are coupled using a standard peptide coupling reagent (e.g., EDC/HOBt or T3P).
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield saxagliptin.
The synthesis requires careful control of stereochemistry to obtain the desired enantiomerically pure final product.
Conclusion
The potent and selective inhibition of DPP-4 by saxagliptin is a direct result of its unique chemical structure, which has been rationally designed based on a thorough understanding of the enzyme's active site. The key structural features, including the nitrile group for covalent modification, the adamantyl moiety for hydrophobic interactions, and the rigid scaffold for optimal positioning, all contribute to its high affinity and prolonged duration of action. The experimental methodologies outlined in this guide have been instrumental in elucidating the intricate structure-activity relationship of saxagliptin, paving the way for the development of this important therapeutic agent for the management of type 2 diabetes.
References
- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: Saxagliptin [pdb101.rcsb.org]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Dipeptidyl Peptidase 4: DPP4 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Video: Protein Crystallization for X-ray Crystallography [jove.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US8748631B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]
The Effect of Saxagliptin on GLP-1 and GIP Incretin Hormones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, plays a crucial role in the management of type 2 diabetes mellitus by enhancing the endogenous incretin (B1656795) system. This technical guide provides an in-depth analysis of saxagliptin's mechanism of action, focusing on its effects on the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Through the inhibition of DPP-4, saxagliptin effectively increases the circulating concentrations of active GLP-1 and GIP, leading to improved glycemic control. This document summarizes quantitative data from clinical studies, details the experimental protocols for incretin measurement, and provides visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action: Enhancing the Incretin Effect
Saxagliptin is a competitive and reversible inhibitor of the DPP-4 enzyme.[1] This enzyme is responsible for the rapid degradation of the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to nutrient intake.[1] By inhibiting DPP-4, saxagliptin prevents the inactivation of GLP-1 and GIP, thereby increasing their plasma concentrations and prolonging their physiological effects.[1] This enhancement of the incretin effect leads to glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells and suppression of glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in lower blood glucose levels.[1]
Signaling Pathway of Saxagliptin's Action
The mechanism of action begins with the oral administration of saxagliptin and its subsequent inhibition of the DPP-4 enzyme. This leads to elevated levels of active GLP-1 and GIP, which then bind to their respective receptors on pancreatic islet cells, initiating a cascade of intracellular signaling events.
Quantitative Effects on GLP-1 and GIP
Clinical studies have consistently demonstrated that saxagliptin administration leads to a significant increase in the plasma concentrations of active GLP-1 and GIP. Following an oral glucose load or a meal, treatment with saxagliptin has been shown to result in a 2- to 3-fold increase in the circulating levels of active GLP-1 and GIP. A study in a murine model also showed a 4-fold increase in GLP-1 levels after a glucose load with saxagliptin treatment.
The following table summarizes the observed effects of saxagliptin on plasma incretin levels from a clinical trial in patients with type 2 diabetes. The data is visually estimated from graphical representations presented in the cited literature.
| Incretin Hormone | Treatment Group | Approximate Peak Concentration (pmol/L) | Approximate Area Under the Curve (AUC) |
| Intact GLP-1 | Placebo | ~5 | Baseline |
| Saxagliptin (5 mg) | ~10 | ~2x increase vs. Placebo | |
| Total GLP-1 | Placebo | ~15 | Baseline |
| Saxagliptin (5 mg) | ~20 | Modest increase vs. Placebo | |
| Intact GIP | Placebo | ~20 | Baseline |
| Saxagliptin (5 mg) | ~60 | ~3x increase vs. Placebo | |
| Total GIP | Placebo | ~80 | Baseline |
| Saxagliptin (5 mg) | ~90 | Modest increase vs. Placebo | |
| Data are visually estimated from graphs presented in Alsalim et al. (2019) and may not represent precise numerical values.[2] |
Experimental Protocols
The accurate measurement of active GLP-1 and GIP is critical for evaluating the pharmacodynamic effects of saxagliptin. Due to their rapid degradation by DPP-4, specific pre-analytical sample handling procedures are essential.
Blood Sample Collection and Processing
A standardized protocol for incretin measurement is crucial for obtaining reliable data.
Quantification of Active GLP-1 and GIP
Two primary methods are employed for the quantification of active incretin hormones: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
3.2.1. Enzyme-Linked Immunosorbent Assay (ELISA)
Commercially available sandwich ELISA kits are widely used for the specific measurement of active GLP-1 and GIP.
Protocol Outline for Active GLP-1 ELISA:
-
Plate Preparation: A 96-well microplate is pre-coated with a capture antibody specific for the C-terminus of GLP-1.
-
Standard and Sample Addition: Standards of known active GLP-1 concentrations and plasma samples are added to the wells.
-
Incubation: The plate is incubated to allow the active GLP-1 to bind to the capture antibody.
-
Washing: The plate is washed to remove unbound substances.
-
Detection Antibody Addition: A detection antibody, specific for the N-terminus of active GLP-1 and conjugated to an enzyme (e.g., horseradish peroxidase), is added.
-
Second Incubation and Washing: The plate is incubated again to allow the detection antibody to bind to the captured GLP-1, followed by another wash step.
-
Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
Signal Measurement: The intensity of the color is measured using a microplate reader, which is proportional to the concentration of active GLP-1 in the sample.
3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high specificity and sensitivity for the quantification of incretin hormones and their metabolites.
Protocol Outline for GIP Quantification by LC-MS/MS:
-
Sample Preparation:
-
Protein Precipitation: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile).
-
Solid-Phase Extraction (SPE): The supernatant is passed through an SPE cartridge to enrich the GIP peptides and remove interfering substances.
-
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into an LC system. A reversed-phase column is used to separate active GIP (1-42) and inactive GIP (3-42) from other plasma components based on their physicochemical properties.
-
Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Ionization: The GIP peptides are ionized, typically using electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the precursor ions (intact GIP peptides) is selected in the first quadrupole.
-
Fragmentation: The precursor ions are fragmented in the collision cell.
-
Fragment Ion Detection: Specific fragment ions are detected in the third quadrupole. The intensity of these fragment ions is used for quantification.
-
Conclusion
Saxagliptin effectively enhances the incretin system by inhibiting DPP-4, leading to clinically significant increases in the circulating levels of active GLP-1 and GIP. This mechanism of action directly contributes to the improvement of glycemic control in patients with type 2 diabetes. The accurate quantification of these incretin hormones, using robust and standardized experimental protocols such as ELISA and LC-MS/MS, is paramount for the continued research and development of DPP-4 inhibitors and other incretin-based therapies. The provided diagrams and data summaries offer a comprehensive overview for professionals in the field, facilitating a deeper understanding of saxagliptin's role in diabetes management.
References
Physicochemical Properties of Saxagliptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Saxagliptin is a potent, selective, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. A comprehensive understanding of its physicochemical properties is fundamental for the formulation development, quality control, and optimization of its therapeutic efficacy. This guide provides an in-depth overview of the core physicochemical characteristics of the saxagliptin standard, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.
Chemical Identity and General Properties
Saxagliptin is a cyanopyrrolidine-based compound that exists as a stable monohydrate. Its chemical and physical identifiers are summarized below.
| Identifier | Value | Reference |
| IUPAC Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |
| CAS Number | 361442-04-8 (Anhydrous) | |
| 945667-22-1 (Monohydrate) | ||
| Molecular Formula | C18H25N3O2 (Anhydrous) C18H25N3O2·H2O (Monohydrate) | |
| Molecular Weight | 315.41 g/mol (Anhydrous) 333.43 g/mol (Monohydrate) |
Core Physicochemical Characteristics
The physicochemical properties of saxagliptin are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. These properties dictate its behavior in biological systems and are key considerations during drug formulation.
| Property | Value / Description | Reference |
| Appearance | White to light yellow or light brown, non-hygroscopic, crystalline powder. | |
| Melting Point | The melting point is a critical parameter for purity assessment. | |
| pKa | 7.3 - 7.9 | |
| Log P (o/w) | Distribution Coefficient (Do/w) at pH 7.0: 0.607 | |
| BCS Classification | Class III (High Solubility, Low Permeability) |
Table of Solubility
Saxagliptin's solubility profile is a key determinant of its high-solubility classification under the Biopharmaceutics Classification System (BCS). It exhibits pH-dependent solubility, being very soluble at low pH.
| Solvent | Solubility | Reference |
| Water (24 °C) | Sparingly Soluble | |
| Water (pH 1.2 - 8.7) | Minimum solubility of 17.6 mg/mL | |
| 0.1 N HCl | Soluble | |
| Phosphate (B84403) Buffer (pH 5.8) | Soluble | |
| Methanol | Soluble / Freely Soluble | |
| Ethanol | Soluble / Freely Soluble (~10 mg/mL) | |
| DMSO | Soluble (~20 mg/mL) | |
| Dimethyl Formamide (DMF) | Soluble (~20 mg/mL) | |
| Acetonitrile | Soluble | |
| Isopropyl Alcohol | Soluble | |
| Ethyl Acetate | Slightly Soluble |
Spectroscopic and Crystallographic Data
Spectroscopic Properties
-
UV-Vis Spectroscopy: The maximum absorbance (λmax) of saxagliptin has been reported at several wavelengths depending on the solvent, including 204 nm in an acidic medium (0.1N HCl), 211 nm, 224 nm in a methanol/water mixture, and 280 nm. This variability highlights the importance of defining the solvent system during spectrophotometric analysis.
Crystallographic Properties
-
Polymorphism: Saxagliptin free base typically exists as a stable monohydrate (form H-1). However, its hydrochloride salt can exist in several different crystalline and hydrated forms, which have been characterized by X-ray Powder Diffraction (XRPD). These forms include various hydrates and cocrystals, each with distinct physical properties that can impact stability and dissolution.
Mechanism of Action: DPP-4 Inhibition Pathway
Saxagliptin exerts its therapeutic effect by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, saxagliptin increases the circulating levels of active incretins. This leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and a decrease in glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.
Experimental Protocols
The characterization and quantification of saxagliptin rely on several standard analytical techniques.
5.1 Purity and Quantification (RP-HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for the determination of saxagliptin in bulk and pharmaceutical dosage forms.
-
Objective: To separate and quantify saxagliptin with high specificity and precision.
-
Sample Preparation:
-
Accurately weigh 10 mg of saxagliptin standard or an equivalent amount of powdered tablets.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 5 mL of diluent (e.g., mobile phase), sonicate to dissolve, and make up the volume. This creates a stock solution (e.g., 1000 µg/mL).
-
Prepare working standards and samples by further dilution to fall within the linear range of the calibration curve (e.g., 10-50 µg/mL).
-
-
Chromatographic Conditions (Example):
-
Column: Grace C18 (250mm x 4.6mm, 5 µm particle size).
-
Mobile Phase: Methanol: Water (80:20 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV at 212 nm.
-
Retention Time: Approximately 4.2 minutes under these conditions.
-
-
Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, LOD, and LOQ.
5.2 Equilibrium Solubility Determination
This protocol determines the solubility of saxagliptin in various media, essential for BCS classification.
-
Objective: To determine the concentration of saxagliptin in a saturated solution at a specific temperature and pH.
-
Procedure (Shake-Flask Method):
-
Add an excess amount of saxagliptin powder to a known volume of the test solvent (e.g., water, 0.1 N HCl, phosphate buffers) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Withdraw a sample of the supernatant, ensuring no undissolved solids are transferred. Centrifugation or filtration through a suitable membrane filter (e.g., 0.22 µm) is required.
-
Analyze the concentration of the dissolved saxagliptin in the clear supernatant using a validated analytical method, such as UV spectrophotometry or HPLC.
-
The pH of the solution should be verified at the end of the experiment.
-
5.3 Melting Point Determination
This protocol is used to determine the melting range of the crystalline powder, a key indicator of purity.
-
Objective: To determine the temperature range over which the solid-state saxagliptin transitions to a liquid.
-
Procedure (Capillary Method):
-
Ensure the saxagliptin sample is completely dry and finely powdered.
-
Pack the powder into a thin-walled capillary tube to a height of 2.5-3.5 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 5-10 °C below the expected melting point.
-
Reduce the heating rate to approximately 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the substance first begins to collapse or liquefy (onset) and the temperature at which it is completely molten (clear point). This range is the melting point.
-
Conclusion
The physicochemical properties of saxagliptin, particularly its BCS Class III characteristics of high solubility and low permeability, are central to its identity and clinical performance. As a non-hygroscopic, crystalline solid with well-defined solubility and spectroscopic profiles, it can be reliably characterized using standard analytical techniques such as RP-HPLC, UV spectroscopy, and XRPD. A thorough understanding of these properties, along with its DPP-4 inhibition pathway, is essential for the development of stable, effective, and high-quality pharmaceutical formulations.
The Cytochrome P450-Mediated Metabolism of Saxagliptin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes mellitus. The clinical efficacy and safety profile of saxagliptin are significantly influenced by its pharmacokinetic properties, particularly its metabolism by cytochrome P450 (CYP) enzymes. This technical guide provides an in-depth overview of the core aspects of saxagliptin metabolism, focusing on the enzymatic pathways, metabolite formation, and the experimental methodologies used for their characterization.
Primary Metabolic Pathway: Hydroxylation by CYP3A4/5
The principal metabolic pathway of saxagliptin is the hydroxylation of the adamantyl ring, leading to the formation of its major and pharmacologically active metabolite, 5-hydroxy saxagliptin.[1][2] This biotransformation is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1]
In Vitro Studies with Human Liver Microsomes and Recombinant Enzymes
In vitro studies utilizing human liver microsomes and recombinant CYP enzymes have been instrumental in elucidating the specific roles of CYP3A4 and CYP3A5 in saxagliptin metabolism. These experiments have demonstrated that both isoforms can catalyze the formation of 5-hydroxy saxagliptin.[1]
Quantitative Data on Enzyme Kinetics
Kinetic studies have been performed to quantify the relative contributions and efficiencies of CYP3A4 and CYP3A5 in the metabolism of saxagliptin. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) have been determined for the formation of 5-hydroxy saxagliptin.
| Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) |
| CYP3A4 | 81.7 | 31.7 |
| CYP3A5 | 252 | 24.0 |
Data sourced from in vitro studies with recombinant enzymes.
Minor Metabolic Pathways
While hydroxylation is the primary metabolic route, saxagliptin also undergoes several minor metabolic transformations, including conjugation reactions.
Glucuronidation and Sulfation
Saxagliptin can be conjugated with glucuronic acid and sulfate (B86663) to form saxagliptin-O-glucuronide and saxagliptin-O-sulfate, respectively.[3] These phase II metabolic reactions increase the water solubility of the drug, facilitating its excretion.
Formation of Cysteine and Glutathione (B108866) Conjugates
Recent studies have identified the formation of cysteine and glutathione conjugates of saxagliptin.[3] The cyanopyrrolidine moiety of saxagliptin can react with the thiol group of cysteine and glutathione.[3] This has been observed both in vitro and in vivo in rat models.[3] The formation of these conjugates, specifically thiazoline-containing thiol metabolites, has been investigated as a potential mechanism for drug-induced liver injury, although the clinical significance for saxagliptin remains under investigation.[3]
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
Objective: To determine the in vitro metabolism of saxagliptin and identify the metabolites formed.
Methodology:
-
Incubation Mixture Preparation: A typical incubation mixture contains saxagliptin (at various concentrations), pooled human liver microsomes (e.g., 0.5 mg/mL), and a NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2) in a phosphate (B84403) buffer (pH 7.4).
-
Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724).
-
Sample Preparation: The mixture is centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify saxagliptin and its metabolites.
In Vivo Pharmacokinetic Study in Rats
Objective: To investigate the pharmacokinetic profile and metabolism of saxagliptin in a preclinical animal model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are commonly used.[4]
-
Dosing: Saxagliptin is administered orally (e.g., 10 mg/kg) or intravenously (e.g., 0.5 mg/kg for the metabolite).[4]
-
Blood Sampling: Blood samples are collected at various time points post-dosing via tail vein or other appropriate methods.[4]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.[4]
-
Sample Extraction: Saxagliptin and its metabolites are extracted from the plasma using techniques such as protein precipitation or liquid-liquid extraction.[5]
-
Analysis: The concentrations of saxagliptin and its metabolites in the plasma extracts are determined using a validated LC-MS/MS method.[4][5]
LC-MS/MS Analysis of Saxagliptin and its Metabolites
Objective: To develop and validate a sensitive and specific method for the simultaneous quantification of saxagliptin and its metabolites in biological matrices.
Methodology:
-
Chromatographic Separation: A reverse-phase C18 or a cyano column is typically used for chromatographic separation.[6][7] The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid).[5][7]
-
Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode is used for detection.[5][7]
-
Quantification: Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for saxagliptin and its metabolites.
-
Method Validation: The method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of saxagliptin.
Caption: In vitro metabolism experimental workflow.
Caption: In vivo pharmacokinetic study workflow.
Conclusion
The metabolism of saxagliptin is a well-characterized process primarily driven by CYP3A4 and CYP3A5, leading to the formation of an active metabolite. A comprehensive understanding of these metabolic pathways, supported by robust in vitro and in vivo experimental data, is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of saxagliptin in the treatment of type 2 diabetes. The methodologies outlined in this guide provide a framework for the continued investigation of saxagliptin metabolism and the metabolic profiling of other novel drug candidates.
References
- 1. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the Drug-Induced Liver Injury Potential of Saxagliptin through Reactive Metabolite Identification in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystalline Structure and Polymorphism of Saxagliptin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxagliptin is a potent, selective, and reversible dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystalline structure and polymorphism, are of paramount importance as they can significantly influence the drug's stability, solubility, bioavailability, and manufacturability. This technical guide provides a comprehensive overview of the known crystalline forms of saxagliptin and its salts, primarily focusing on the hydrochloride salt and the free base. It details their characterization, methods of preparation, and the relationships between different polymorphic forms.
Crystalline Forms of Saxagliptin and its Salts
Saxagliptin can exist in various solid forms, including polymorphs, hydrates, and solvates of both the free base and its salts. The hydrochloride salt, in particular, has been extensively studied and found to exhibit a rich polymorphic landscape.
Saxagliptin Free Base
The free base of saxagliptin has been identified in anhydrous and hydrated forms.
-
Form N-3 (Anhydrous): This is a non-solvated crystalline form of the saxagliptin free base.
-
Form H-1 (Monohydrate): This form contains approximately one mole of water per mole of saxagliptin.[1]
-
Form H.5-2 (Hemihydrate): This hydrated form incorporates about half a mole of water per mole of saxagliptin.[1]
Saxagliptin Hydrochloride
A multitude of crystalline forms of saxagliptin hydrochloride have been reported in scientific literature and patents. These forms are often hydrates with varying water content.
-
Form H2-1 (Dihydrate): A common and well-characterized dihydrate form.[1][2]
-
Form H0.75-3 (Hydrate): Contains approximately 0.75 equivalents of water.[1]
-
Form H1.25-2 (Hydrate): Contains approximately 1.25 equivalents of water.[1]
-
Form I-S: An anhydrous crystalline form noted for its chemical stability and high dissolution rate.[3]
-
Form HT-S: A high-temperature anhydrous form.[3]
-
Form IV-S: A crystalline form that can be prepared from specific solvents.[3]
-
Form HT-IV-S: A high-temperature variant of Form IV-S.[3]
-
Form K: A hydrated crystalline form.
-
Form Z: A hydrated crystalline form with a notable dissolution rate.[4]
-
Form D: A hydrated crystalline form.[4]
-
Form N: A distinct crystalline form.[5]
-
Form S: Another identified crystalline form.[4]
-
Form O: A crystalline form of saxagliptin hydrochloride.[4]
-
Form B: A crystalline form of saxagliptin hydrochloride.[5]
-
Form T: A crystalline form of saxagliptin hydrochloride.
Data Presentation: Physicochemical Properties
The various crystalline forms of saxagliptin and its hydrochloride salt are distinguished by their unique physicochemical properties. Powder X-ray Diffraction (PXRD) is a primary technique for identifying and differentiating these forms.
Table 1: Characteristic Powder X-ray Diffraction (PXRD) Peaks (2θ ± 0.2°) for Crystalline Forms of Saxagliptin Free Base
| Form | Characteristic Peaks (2θ) |
| N-3 | Data not sufficiently available in the search results. |
| H-1 | 12.4, 13.3, 13.6, 14.7, 16.2, 18.2, 19.9, 20.9, 21.9, 22.4[2] |
| H.5-2 | Data not sufficiently available in the search results. |
Table 2: Characteristic Powder X-ray Diffraction (PXRD) Peaks (2θ ± 0.2°) for Crystalline Forms of Saxagliptin Hydrochloride
| Form | Characteristic Peaks (2θ) |
| H2-1 | 6.8, 11.1, 13.7, 14.6, 15.2, 16.4, 17.0, 20.2, 21.1[2] |
| H0.75-3 | Data not sufficiently available in the search results. |
| H1.25-2 | Data not sufficiently available in the search results. |
| I-S | 6.7, 13.5, 14.6, 15.2, 16.6, 17.9, 24.5, 28.1[3] |
| HT-S | 6.6, 11.5, 13.3, 15.3, 16.7, 17.6[3] |
| IV-S | 2.4, 4.1, 4.7, 6.3, 15.6[3] |
| HT-IV-S | 2.6, 4.5, 6.8, 14.6, 18.1[3] |
| K | 5.4, 6.4, 11.4, 12.8, 14.8, 15.7, 16.7, 19.4, 22.1[6] |
| Z | 8.1, 9.3, 12.0, 14.2, 16.6, 19.2, 23.2[4] |
| D | 8.6, 10.6, 14.4, 15.4, 17.3, 19.0, 22.6, 25.7[4] |
| N | 4.0, 13.9, 17.1, 18.4[5] |
| S | 8.0, 9.1, 12.9, 18.4, 24.0[4] |
| O | 5.6, 9.1, 13.1, 19.7[4] |
| B | 5.9, 6.5, 17.8, 20.5[5] |
| T | 8.6, 14.3, 15.1, 17.2, 17.5, 18.5, 19.2, 22.6 |
Table 3: Thermal Analysis Data for Selected Crystalline Forms
| Form | Technique | Observation |
| Saxagliptin HCl | DSC | Melting point observed at 84.17°C.[7] |
| Form K (HCl salt) | TGA | Water content of approximately 8% w/w (loss between room temperature and 150°C).[6] |
| Form Z (HCl salt) | TGA | Water content of approximately 6.5% w/w (loss between room temperature and 150°C).[4] |
| Form D (HCl salt) | TGA | Water content of approximately 6.3% w/w (loss between room temperature and 150°C).[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of polymorphic forms. The following sections outline generalized experimental protocols based on available literature.
Powder X-ray Diffraction (PXRD)
-
Instrument: A conventional X-ray diffractometer.
-
Radiation: Copper K-alpha (Cu Kα) radiation with a wavelength of 1.54184 Å is commonly used.[6]
-
Voltage and Current: Typically operated at 40-45 kV and 40 mA.
-
Scan Range: A 2θ range of 2° to 40° is generally sufficient to cover the characteristic peaks of saxagliptin polymorphs.
-
Scan Speed/Step Size: A continuous scan at a rate of 1-5°/min or a step scan with a step size of 0.02° and a counting time of 1-10 seconds per step.
-
Sample Preparation: Samples are lightly packed into a sample holder to ensure a flat surface.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Pans: 3-5 mg of the sample is weighed into aluminum pans, which are then hermetically sealed.[7] A pinhole may be made in the lid to allow for the escape of volatiles.
-
Heating Rate: A heating rate of 10°C/min is commonly employed.[7]
-
Temperature Range: The analysis is typically carried out from ambient temperature to a point beyond the melting or decomposition of the sample, for instance, up to 300°C.[7]
-
Atmosphere: A continuous flow of an inert gas, such as nitrogen, is maintained throughout the experiment.
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Pan: A few milligrams of the sample are placed in a suitable pan (e.g., platinum or alumina).
-
Heating Rate: A linear heating rate, often 10°C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure all volatile components have been removed and any decomposition has occurred.
-
Atmosphere: An inert atmosphere, such as nitrogen, is used to prevent oxidative degradation.
Preparation of Crystalline Forms
The preparation of a specific polymorphic form is dependent on various factors including the choice of solvent, temperature, and agitation.
-
Preparation of Saxagliptin Free Base Form N-3 (Anhydrous):
-
Dissolve saxagliptin monohydrate (Form H-1) in a suitable organic solvent like methylene (B1212753) chloride.
-
Evaporate the solution to dryness to obtain an oil.
-
Dissolve the resulting oil in ethyl acetate.
-
Evaporate the solution to yield a slurry of crystals of the anhydrous free base (Form N-3).[1]
-
-
Preparation of Saxagliptin Hydrochloride Form H2-1 (Dihydrate):
-
Dissolve saxagliptin free base monohydrate (Form H-1) in a mixture of concentrated hydrochloric acid, dioxane, and ethanol.
-
Allow the solution to stand at room temperature.
-
Crystals of the dihydrochloride (B599025) salt dihydrate (Form H2-1) will form and can be recovered.[1]
-
-
Preparation of Saxagliptin Hydrochloride Form H0.75-3:
-
Heat the monohydrochloride salt dihydrate (Form H2-1) at a temperature between 25°C and 55°C for 1 to 2 hours.
-
Recover the resulting crystals of Form H0.75-3.[1]
-
-
Preparation of Saxagliptin Hydrochloride Form HT-S:
-
Heat known forms of saxagliptin hydrochloride to a temperature between 160°C and 180°C.
-
Isolate the resulting Form HT-S.
-
Visualization of Experimental Workflows and Relationships
Polymorph Characterization Workflow
The following diagram illustrates a typical workflow for the characterization of a new polymorphic form.
Interconversion of Saxagliptin Hydrochloride Hydrates
The relationship between some of the hydrated forms of saxagliptin hydrochloride can be influenced by temperature.
Preparation of Anhydrous Saxagliptin Free Base
This diagram outlines the process to obtain the anhydrous Form N-3 from the monohydrate.
Conclusion
The polymorphic landscape of saxagliptin and its salts is complex, with numerous crystalline forms having been identified. A thorough understanding and characterization of these forms are critical for the development of stable and effective pharmaceutical products. This guide has summarized the key crystalline forms, their characterization data, and methods for their preparation. The provided workflows and data tables serve as a valuable resource for researchers and professionals in the field of drug development. Further research into the single-crystal structures and thermodynamic relationships between all identified polymorphs would provide a more complete understanding of the solid-state chemistry of saxagliptin.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. vetmeduni.ac.at [vetmeduni.ac.at]
- 3. US9260389B2 - Crystal forms of saxagliptin - Google Patents [patents.google.com]
- 4. US8410288B2 - Polymorphs of Saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]
- 5. WO2012047871A1 - Polymorphs of saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]
- 6. US20130158091A1 - Polymorphs of saxagliptin hydrochloride and processes for preparing them - Google Patents [patents.google.com]
- 7. media.neliti.com [media.neliti.com]
Methodological & Application
Application Note: Quantification of Saxagliptin in Bulk Drug by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated, sensitive, and robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of saxagliptin in bulk drug substance. The described protocol provides a straightforward and reproducible approach for quality control and routine analysis in pharmaceutical laboratories. The method utilizes a C18 column with a UV detector, ensuring high specificity and accuracy. All experimental procedures and validation data are presented in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. It is crucial to have a reliable and validated analytical method for the quantification of saxagliptin in its bulk form to ensure the quality, efficacy, and safety of the final pharmaceutical product. This document provides a detailed protocol for an RP-HPLC method that is simple, precise, accurate, and suitable for routine quality control analysis.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector is suitable for this method.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Grace C18 (250mm x 4.6mm, 5µm) or equivalent |
| Mobile Phase | Methanol (B129727): Water (80:20 v/v)[1][2] |
| Flow Rate | 0.8 mL/min[1][2] |
| Detection Wavelength | 212 nm[1][2] |
| Injection Volume | 20 µL[1][2] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
2.2.1. Mobile Phase Preparation Prepare a mixture of HPLC grade methanol and purified water in the ratio of 80:20 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15-20 minutes prior to use.
2.2.2. Standard Stock Solution Preparation (1000 µg/mL) Accurately weigh 10 mg of saxagliptin reference standard and transfer it into a 10 mL volumetric flask. Dissolve the standard in the mobile phase and make up the volume to the mark with the same solvent. Sonicate for 5 minutes to ensure complete dissolution.[3]
2.2.3. Preparation of Working Standard Solutions From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations in the linear range (e.g., 10-50 µg/mL).[2][3]
2.2.4. Sample Solution Preparation Accurately weigh a quantity of the saxagliptin bulk drug powder equivalent to 10 mg of saxagliptin and transfer it to a 10 mL volumetric flask. Add the mobile phase, sonicate for 5 minutes to dissolve, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection. Further dilute if necessary to bring the concentration within the calibration range.[3]
Method Validation Summary
The described RP-HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.15 |
| Theoretical Plates | > 2000 | 9559.80[4] |
| % RSD of Peak Areas | ≤ 2.0% | < 1.5%[2] |
Table 3: Summary of Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 10 - 50 µg/mL[2][3] |
| Correlation Coefficient (r²) | 0.999[2] |
| Regression Equation | y = 39629x + 44646[3] |
| Accuracy (% Recovery) | 98.23% - 105.2%[5] |
| Precision (% RSD) | < 2.0%[2] |
| Limit of Detection (LOD) | 0.020 µg/mL[6] |
| Limit of Quantitation (LOQ) | 0.075 µg/mL[6] |
| Robustness | The method is robust for small, deliberate variations in flow rate and mobile phase composition.[7] |
Note: The specific values for LOD, LOQ, and the regression equation may vary slightly between different studies and instrument setups.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of saxagliptin using the described RP-HPLC method.
References
Application Notes & Protocols: UV Spectrophotometric Estimation of Saxagliptin
These application notes provide a comprehensive overview and detailed protocols for the quantitative estimation of saxagliptin in bulk and pharmaceutical dosage forms using UV-Visible spectrophotometry. This method is simple, cost-effective, rapid, and suitable for routine quality control analysis.
Principle
The fundamental principle behind this method is the measurement of ultraviolet light absorption by saxagliptin. The amount of light absorbed at a specific wavelength is directly proportional to the concentration of the drug in the solution, a relationship described by the Beer-Lambert law. The wavelength of maximum absorbance (λmax) for saxagliptin varies depending on the solvent used, with reported values ranging from 204 nm to 280 nm.[1][2][3][4] A derivatization technique has also been reported, resulting in a colored product with maximum absorbance at 578 nm.[5]
Instrumentation and Reagents
-
Instrumentation: A double beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm and a pair of 1 cm matched quartz cells is required.
-
Reagents and Chemicals:
-
Saxagliptin pure drug (API)
-
Methanol (AR grade)
-
Distilled Water
-
0.1N Hydrochloric Acid (HCl)
-
Commercially available saxagliptin tablets
-
Whatman filter paper
-
Experimental Protocols
A generalized protocol based on common findings is presented below. Researchers should optimize the solvent and wavelength based on their available resources and specific sample matrix.
-
Accurately weigh 10 mg of pure saxagliptin drug.
-
Transfer the weighed drug into a 100 ml volumetric flask.
-
Dissolve the drug in a suitable solvent (e.g., methanol, methanol:water (1:1), or 0.1N HCl).[1][4][6]
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 ml with the same solvent to obtain a standard stock solution of 100 µg/ml.
-
From the standard stock solution, pipette out an appropriate volume and dilute it with the chosen solvent to obtain a concentration of 10 µg/ml.
-
Scan the resulting solution in the UV range of 200-400 nm against a solvent blank.[2][6]
-
Record the wavelength at which maximum absorbance is observed (λmax).
-
Prepare a series of dilutions from the standard stock solution to obtain concentrations in the linear range (e.g., 2-10 µg/ml or 10-60 µg/ml).[1][4]
-
Measure the absorbance of each dilution at the determined λmax using the solvent as a blank.
-
Plot a graph of absorbance versus concentration. The curve should be linear, and the correlation coefficient (R²) should be close to 0.999.[2]
-
Weigh and powder 20 saxagliptin tablets to get a uniform mixture.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of saxagliptin.
-
Transfer the powder to a 100 ml volumetric flask.
-
Add about 70 ml of the chosen solvent, sonicate for 15-20 minutes with intermittent shaking, and then make up the volume to 100 ml.
-
Filter the solution through Whatman filter paper.
-
Dilute the filtrate with the solvent to obtain a final concentration within the linearity range.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the drug content using the calibration curve.
Method Validation
The developed UV spectrophotometric method must be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the tables below.
Table 1: Summary of Reported Method Parameters
| Parameter | Reported Value 1 | Reported Value 2 | Reported Value 3 | Reported Value 4 |
| Solvent | Methanol:Water (1:1)[6] | 0.1N HCl[1] | Water:Methanol:0.1NaOH[2] | Methanol[4] |
| λmax (nm) | 211[3][6] | 204[1] | 280[2] | 213[4] |
| Linearity Range (µg/ml) | 0-40[6] | 2-10[1] | 5-15[2] | 10-60[4] |
| Correlation Coefficient (R²) | 0.998[6] | 0.990[1] | 0.999[2] | 0.996[4] |
Table 2: Summary of Validation Data
| Parameter | Reported Value 1 | Reported Value 2 | Reported Value 3 | Reported Value 4 |
| Accuracy (% Recovery) | 99.79%[6] | Within acceptance criteria[1] | 98.26 - 101.14%[2] | 99.01 - 100.1%[4] |
| Precision (%RSD) | < 1%[6] | < 2%[1] | 0.22 - 0.69%[2] | < 2%[4] |
| LOD (µg/ml) | 0.0523[6] | Not Specified | Not Specified | 0.3967[4] |
| LOQ (µg/ml) | 0.2146[6] | Not Specified | Not Specified | Not Specified |
Workflow and Diagrams
The overall workflow for the UV spectrophotometric estimation of saxagliptin is depicted in the following diagram.
Caption: Workflow for UV Spectrophotometric Estimation of Saxagliptin.
Conclusion
The UV spectrophotometric method is a reliable and straightforward approach for the quantification of saxagliptin in both bulk drug and pharmaceutical formulations. The method is accurate, precise, and linear over a specified concentration range. Due to its simplicity and cost-effectiveness, it can be readily implemented in quality control laboratories for routine analysis. Researchers should perform a full method validation according to ICH guidelines to ensure the suitability of the method for its intended purpose.
References
Application Notes and Protocols for LC-MS/MS Bioanalytical Method of Saxagliptin in Plasma
This document provides detailed application notes and protocols for the quantitative determination of saxagliptin in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This information is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of saxagliptin.
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. Accurate and reliable quantification of saxagliptin in biological matrices is crucial for pharmacokinetic assessments, dose optimization, and regulatory submissions. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput. This document outlines established methodologies for the bioanalysis of saxagliptin in plasma, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Several well-validated methods have been reported for the analysis of saxagliptin in plasma. The following sections detail two common and robust experimental protocols: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).
Protocol 1: Protein Precipitation (PPT) Method
This method offers a simple and rapid approach for sample cleanup.[1]
Materials and Reagents:
-
Saxagliptin reference standard
-
Stable isotope-labeled internal standard (e.g., ¹³C-saxagliptin or vildagliptin)[2][3]
-
Acetonitrile (B52724) (LC-MS grade)[1][2]
-
Methanol (B129727) (LC-MS grade)[2][4]
-
Formic acid (LC-MS grade)[2]
-
Ammonium formate (B1220265) (LC-MS grade)[2]
-
Human plasma (K₂EDTA)[2]
-
Ultrapure water[2]
Procedure:
-
Spike 50 µL of human plasma with the internal standard solution. For calibration standards and quality control samples, add the corresponding saxagliptin working solutions.
-
Add 200 µL of acetonitrile to the plasma sample to precipitate the proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system. Alternatively, the supernatant can be evaporated to dryness and reconstituted in the mobile phase.
Protocol 2: Solid-Phase Extraction (SPE) Method
SPE provides a more thorough cleanup compared to PPT, potentially reducing matrix effects and improving assay sensitivity.[5][6][7]
Materials and Reagents:
-
In addition to the reagents listed in Protocol 1:
-
SPE cartridges (e.g., Oasis HLB, Waters)
-
Methanol for conditioning and elution
-
0.1% Formic acid in water for washing
-
Sodium dodecyl sulfate (B86663) (as an ion-pair reagent, optional)[5][6][7]
Procedure:
-
Spike 100 µL of human plasma with the internal standard and saxagliptin working solutions.
-
Pre-treat the plasma sample by adding 100 µL of 4% phosphoric acid.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 10% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute saxagliptin and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize typical chromatographic and mass spectrometric conditions for the analysis of saxagliptin.
Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| LC System | Shimadzu Nexera X2 or equivalent[2] | Waters Acquity UPLC | Agilent 1200 series |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2][8] | Atlantis® dC18 (50 mm × 2.1 mm, 5 µm)[1] | ACE 5CN (150 mm × 4.6 mm, 5 µm)[5][6] |
| Mobile Phase A | 0.1% Formic acid in water[8] | 10 mM Ammonium formate, pH 5.0[5][6][7] | 5 mM Ammonium acetate (B1210297) with 0.1% acetic acid[9] |
| Mobile Phase B | Acetonitrile[8] | Acetonitrile[5][6][7] | Acetonitrile[9] |
| Gradient/Isocratic | Gradient or Isocratic | Isocratic (80:20, B:A)[5][6][7] | Isocratic (70:30, B:A)[9] |
| Flow Rate | 0.4 mL/min[5] | 0.5 mL/min[10] | 0.85 mL/min[9] |
| Column Temperature | 40°C | 45°C[3] | 30°C[10] |
| Injection Volume | 5 µL | 10 µL[3] | 20 µL[10] |
| Run Time | 3-6 minutes[5][8] | < 4 minutes[6] | < 4 minutes |
Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | SCIEX QTRAP 6500+ or equivalent[2] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2][3][5][6] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][3] |
| MRM Transitions | Saxagliptin: m/z 316.2 → 180.2[3] 5-Hydroxy Saxagliptin: m/z 332.3 → 196.3[3] Vildagliptin (IS): m/z 304.2 → 153.9[3] |
| Ion Spray Voltage | 5500 V[11] |
| Temperature | 550°C[11] |
| Collision Gas | Nitrogen |
Quantitative Data Summary
The performance of various reported LC-MS/MS methods for saxagliptin quantification is summarized below.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Sample Preparation | Protein Precipitation[1] | Solid-Phase Extraction[5][6][7] | Liquid-Liquid Extraction[10] | Solid-Phase Extraction[12] |
| Linearity Range (ng/mL) | 0.1 - 50[1] | 0.10 - 100[5][6][7] | 0.05 - 10[10] | 0.103 - 76.402[12] |
| LLOQ (ng/mL) | 0.1[1] | 0.10[5][6][7] | 0.05[10] | 0.103[12] |
| Accuracy (%) | Within ±15% of nominal | 99.28 - 99.99[3] | Within ±15% of nominal | Within acceptable limits |
| Precision (% CV) | ≤ 15% | Intra-day: 1.25 - 5.63 Inter-day: 1.97 - 6.21[3] | ≤ 4.5[10] | Within acceptable limits |
| Recovery (%) | > 90[1] | 85.90 - 87.84[5][6][7] | Not Reported | Not Reported |
Visualizations
The following diagrams illustrate the experimental workflows for the described bioanalytical methods.
Caption: Protein Precipitation Workflow.
Caption: Solid-Phase Extraction Workflow.
Conclusion
The LC-MS/MS methods described provide the necessary sensitivity, selectivity, and throughput for the bioanalysis of saxagliptin in human plasma. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study, including desired sample cleanup efficiency, throughput needs, and potential for matrix effects. The provided protocols and data summaries serve as a valuable resource for the development and validation of robust bioanalytical methods for saxagliptin in a regulated environment.
References
- 1. daneshyari.com [daneshyari.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. | Semantic Scholar [semanticscholar.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ijper.org [ijper.org]
- 11. researchgate.net [researchgate.net]
- 12. pnrjournal.com [pnrjournal.com]
Preparation of Saxagliptin Standard Solution for Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of saxagliptin standard solutions for analytical purposes. The methodologies outlined are based on established and validated analytical techniques, primarily focusing on Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry, to ensure accuracy and reproducibility in quantitative analysis.
Introduction
Saxagliptin is an oral hypoglycemic agent and a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] Accurate quantification of saxagliptin in bulk drug substances and pharmaceutical formulations is crucial for quality control and regulatory compliance. The preparation of a precise and stable standard solution is a critical first step in developing and validating analytical methods. This document outlines the necessary procedures for preparing saxagliptin standard solutions for use in analytical assays.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the preparation and analysis of saxagliptin standard solutions as derived from various validated methods.
Table 1: Recommended Solvents and Diluents
| Solvent/Diluent Composition | Analytical Method | Reference |
| Methanol:Water (80:20, v/v) | RP-HPLC | [2] |
| Methanol:Water (70:30, v/v) | RP-HPLC | [3] |
| Acetonitrile:Potassium Phosphate Buffer (pH 5) (70:30, v/v) | RP-HPLC | [4] |
| 0.1% Phosphoric Acid (pH 3.0):Methanol (70:30, v/v) | RP-HPLC | [5] |
| Methanol | UV-Vis | [6] |
| 0.1N HCl | UV-Vis | [7] |
Table 2: Standard Solution Concentrations and Linearity Ranges
| Stock Solution Concentration | Working Standard Range | Analytical Method | Correlation Coefficient (r²) | Reference |
| 1000 µg/mL | 10 - 50 µg/mL | RP-HPLC | 0.999 | [2] |
| Not Specified | 10 - 50 µg/mL | RP-HPLC | >0.999 | [3] |
| 200 µg/mL (Ipragliflozin) / 20 µg/mL (Saxagliptin) | 60 ppm (Ipragliflozin) / 6 ppm (Saxagliptin) | RP-HPLC | Not Specified | [4] |
| Not Specified | 15.0 - 100.0 µg/mL | RP-HPLC | >0.999 | [5] |
| Not Specified | 5 - 15 µg/mL | UV-Vis | 0.999 | [6] |
| 1000 µg/mL | 1 - 10 µg/mL | UV-Vis | Not Specified | [7] |
Experimental Protocols
Protocol 1: Preparation of Saxagliptin Standard Solution for RP-HPLC Analysis
This protocol is based on a common methodology for preparing a standard solution for RP-HPLC analysis.
Materials and Equipment:
-
Saxagliptin reference standard
-
HPLC grade methanol
-
HPLC grade water
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Analytical balance
-
Sonicator
Procedure:
-
Preparation of Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the Saxagliptin reference standard.[2]
-
Transfer the weighed standard into a 10 mL volumetric flask.[2]
-
Add approximately 5 mL of the chosen diluent (e.g., Methanol:Water, 80:20 v/v).[2]
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Make up the volume to the mark with the diluent and mix thoroughly.
-
-
Preparation of Working Standard Solution (e.g., 50 µg/mL):
-
Pipette 0.5 mL of the stock standard solution (1000 µg/mL) into a 10 mL volumetric flask.[2]
-
Make up the volume to the mark with the diluent.
-
Mix thoroughly to ensure homogeneity.
-
-
Preparation of Calibration Curve Standards:
-
Prepare a series of standard solutions by further diluting the stock or working standard solution to achieve the desired concentration range (e.g., 10, 20, 30, 40, 50 µg/mL).[2]
-
Protocol 2: Preparation of Saxagliptin Standard Solution for UV-Visible Spectrophotometric Analysis
This protocol outlines the preparation of a standard solution for analysis by UV-Visible Spectrophotometry.
Materials and Equipment:
-
Saxagliptin reference standard
-
Methanol or 0.1N HCl
-
Volumetric flasks (100 mL)
-
Pipettes
-
Analytical balance
-
Sonicator
Procedure:
-
Preparation of Stock Standard Solution (1000 µg/mL):
-
Accurately weigh 100 mg of the Saxagliptin reference standard.[7]
-
Transfer the weighed standard into a 100 mL volumetric flask.[7]
-
Add a suitable solvent (e.g., 0.1N HCl) to dissolve the standard.[7]
-
Sonicate if necessary to ensure complete dissolution.
-
Make up the volume to the mark with the same solvent and mix well.[7]
-
-
Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution to obtain concentrations within the desired range (e.g., 1 to 10 µg/mL).[7]
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the preparation of a saxagliptin standard solution for analysis.
Caption: Workflow for Saxagliptin Standard Solution Preparation.
References
Application Notes and Protocols for Evaluating Saxagliptin Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] Its therapeutic effect is mediated by preventing the degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] This leads to enhanced glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppressed glucagon (B607659) secretion, thereby improving glycemic control.[4] These application notes provide detailed protocols for cell-based assays to evaluate the activity of saxagliptin, from its direct enzymatic inhibition of DPP-4 to its downstream effects on intracellular signaling and insulin secretion.
Mechanism of Action of Saxagliptin
Saxagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones. By blocking DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP.[2][3] GLP-1, in turn, binds to its G-protein coupled receptor (GPCR) on pancreatic β-cells, initiating a signaling cascade that results in increased intracellular cyclic AMP (cAMP) levels.[5] This elevation in cAMP enhances glucose-stimulated insulin secretion.
Figure 1: Signaling pathway of saxagliptin action.
I. Direct DPP-4 Inhibition Assay
This assay directly measures the inhibitory effect of saxagliptin on DPP-4 enzyme activity using a fluorogenic substrate.
Experimental Workflow
Figure 2: Workflow for DPP-4 inhibition assay.
Protocol: DPP-4 Inhibitor Screening
This protocol is adapted from commercially available DPP-4 inhibitor screening kits.[6]
Materials:
-
Recombinant human DPP-4 enzyme
-
Saxagliptin
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of saxagliptin in DMSO and dilute serially in DPP-4 Assay Buffer to achieve final assay concentrations (e.g., 0.01 nM to 1 µM).
-
Dilute the DPP-4 enzyme in cold Assay Buffer to the desired concentration.
-
Prepare the DPP-4 substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Protocol:
-
Add 30 µL of DPP-4 Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of saxagliptin dilutions (or solvent control) to the wells of a 96-well plate.[7]
-
Include wells for "100% initial activity" (enzyme + buffer + solvent) and "background" (buffer + solvent).
-
Incubate the plate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding 50 µL of the DPP-4 substrate solution to each well.
-
Measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode for 15-30 minutes at 37°C.[6]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of fluorescence vs. time).
-
Calculate the percent inhibition for each saxagliptin concentration using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Plot the percent inhibition against the logarithm of saxagliptin concentration and determine the IC50 value using a sigmoidal dose-response curve.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 0.5 nmol/L | [3] |
| Selectivity | >4000-fold for DPP-4 vs. other proteases | [2] |
II. Downstream Signaling: cAMP Accumulation Assay
This assay measures the increase in intracellular cAMP levels in response to GLP-1 receptor activation, which is potentiated by saxagliptin's inhibition of DPP-4.
Protocol: HTRF-Based cAMP Assay
This protocol is based on commercially available HTRF cAMP assay kits and is suitable for cell lines expressing the GLP-1 receptor, such as CHO-K1 cells stably expressing human GLP-1R or EndoC-βH1 cells with endogenous receptor expression.[8][9]
Materials:
-
CHO-K1/GLP-1R or EndoC-βH1 cells
-
Cell culture medium
-
Saxagliptin
-
GLP-1 (7-36) amide
-
DPP-4 substrate (e.g., Gly-Pro-pNA) - optional, to confirm DPP-4 activity in the cell model
-
3-isobutyl-1-methylxanthine (IBMX)
-
HTRF cAMP assay kit (e.g., from Cisbio or Revvity)
-
HTRF-compatible microplate reader
Procedure:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in stimulation buffer containing IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
-
Assay Protocol:
-
In a 96-well plate, add saxagliptin at various concentrations.
-
Add a fixed, sub-maximal concentration of GLP-1 to all wells (except for the negative control).
-
Add the cell suspension to the wells.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's protocol.[8]
-
Incubate for 1 hour at room temperature.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of saxagliptin concentration and determine the EC50 value.
-
Expected Results
Treatment with saxagliptin is expected to potentiate the GLP-1-induced cAMP production in a dose-dependent manner. The EC50 value will represent the concentration of saxagliptin required to achieve 50% of the maximal potentiation of the GLP-1 response.
III. Functional Outcome: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay measures the functional consequence of saxagliptin's activity: the enhancement of glucose-stimulated insulin secretion from pancreatic β-cells.
Protocol: GSIS Assay in Pancreatic β-Cell Lines
This protocol is suitable for insulin-secreting cell lines such as MIN6 or INS-1E.[10][11][12]
Materials:
-
MIN6 or INS-1E cells
-
Cell culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
Saxagliptin
-
GLP-1 (7-36) amide
-
Insulin ELISA kit
Procedure:
-
Cell Preparation:
-
Seed MIN6 or INS-1E cells in 24-well plates and culture until they form a confluent monolayer.
-
The day before the assay, replace the medium with fresh culture medium.
-
-
Assay Protocol:
-
Wash the cells twice with PBS.
-
Pre-incubate the cells for 1-2 hours at 37°C in KRBB with low glucose.
-
Replace the pre-incubation buffer with fresh KRBB containing low or high glucose, with or without a fixed concentration of GLP-1, and with varying concentrations of saxagliptin.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement.
-
Lyse the cells to measure total protein or DNA content for normalization.
-
-
Insulin Measurement and Data Analysis:
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit.
-
Normalize the secreted insulin to the total protein or DNA content of the corresponding well.
-
Plot the normalized insulin secretion against the saxagliptin concentration for both low and high glucose conditions.
-
Quantitative Data Summary
| Condition | Effect of Saxagliptin (5 mg once daily for 12 weeks) | p-value | Reference |
| Postprandial State | 18.5% increase in insulin secretion vs. placebo | 0.04 | [4] |
| Fasting State | 27.9% increase in insulin secretion vs. placebo | 0.02 | [4] |
| Postprandial Glucagon | 21.8% decrease in AUC vs. placebo | 0.03 | [4] |
Conclusion
The assays described provide a comprehensive framework for evaluating the cellular activity of saxagliptin. The direct DPP-4 inhibition assay confirms the primary mechanism of action, while the cAMP accumulation and GSIS assays demonstrate the downstream functional consequences of this inhibition in relevant cell models. These protocols can be adapted for screening new DPP-4 inhibitors and for further research into the cellular effects of saxagliptin.
References
- 1. Role of saxagliptin as monotherapy or adjunct therapy in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Effects of saxagliptin on β-cell stimulation and insulin secretion in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axxam.com [axxam.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. mmpc.org [mmpc.org]
- 8. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists [mdpi.com]
- 10. rjptonline.org [rjptonline.org]
- 11. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Stress Stability Testing of Saxagliptin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting stress stability testing of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The protocols are based on established scientific literature and are designed to be reproducible in a laboratory setting. The objective of these studies is to investigate the intrinsic stability of saxagliptin under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] This information is crucial for understanding the degradation pathways, identifying potential degradation products, and developing stable pharmaceutical formulations.
Introduction
Saxagliptin is a potent oral hypoglycemic agent used for the treatment of type 2 diabetes mellitus.[6] Stability testing is a critical component of the drug development process, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3] Forced degradation or stress testing helps to identify the likely degradation products and elucidate the degradation pathways of the drug substance.[4] Studies have shown that saxagliptin is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it is relatively stable under photolytic and thermal stress.[6][7] The major degradation products identified include a cyclic amidine (SCA), an epimer (ESCA), and a formyl amide (SFA).[8][9][10]
Experimental Workflow
The overall workflow for the stress stability testing of saxagliptin involves subjecting the drug substance to various stress conditions, followed by analysis to determine the extent of degradation and identify the degradation products.
Caption: Overall workflow for saxagliptin stress stability testing.
Experimental Protocols
Materials and Reagents
-
Saxagliptin hydrochloride (Reference Standard)
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 2 M[11][12]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) formate (B1220265) (LC-MS grade)[6][7]
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC or UPLC system with a PDA or UV detector and/or a mass spectrometer
-
Photostability chamber
-
Oven
Stock Solution Preparation
Prepare a stock solution of saxagliptin in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.[11]
Stress Conditions
-
Acidic Hydrolysis:
-
Alkaline Hydrolysis:
-
Neutral Hydrolysis:
-
To 1 mL of the saxagliptin stock solution in a 10 mL volumetric flask, add HPLC grade water.
-
Keep the flask at room temperature for 7 days.[12]
-
Dilute to the mark with diluent.
-
-
To 1 mL of the saxagliptin stock solution in a 10 mL volumetric flask, add 6% H₂O₂.[12]
-
Keep the solution at room temperature for 2 days.[12]
-
Dilute to the mark with diluent.
-
Expose the saxagliptin drug substance in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[14]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Prepare a solution of the exposed and control samples for analysis.
-
Place the solid saxagliptin drug substance in a sealed ampoule.[12]
-
Heat the sample in an oven at 80°C for 5 days.[12]
-
After the specified time, cool the sample and prepare a solution for analysis.
Analytical Methodology
A validated stability-indicating HPLC or UPLC method is required to separate saxagliptin from its degradation products.
-
Chromatographic Conditions (Example):
-
Mass Spectrometry (for identification of degradation products):
Data Presentation
Summarize the quantitative data from the stress testing studies in a clear and structured table.
| Stress Condition | Parameters | Duration | % Degradation of Saxagliptin | Number of Degradation Products | Retention Times of Degradants (min) |
| Acidic Hydrolysis | 1 M HCl, 80°C | 2 hours | 8.73[12] | 1[12] | 1.986[12] |
| Alkaline Hydrolysis | 2 M NaOH, 80°C | 2 hours | 27.24 (sum of 3 DPs)[12] | 3[12] | 2.375, 2.700, 3.155[12] |
| Neutral Hydrolysis | Water, Room Temp. | 7 days | Stable[12] | 0[12] | - |
| Oxidative | 6% H₂O₂, Room Temp. | 2 days | Stable[12] | 0[12] | - |
| Photolytic | 1.2 million lux hours, 200 Wh/m² | - | 5.27 (sum of 2 DPs)[12] | 2[12] | 1.751, 2.946[12] |
| Thermal (Dry Heat) | 80°C | 5 days | 4.96 (sum of 2 DPs)[12] | 2[12] | 2.155, 3.235[12] |
Note: The % degradation values are indicative and may vary depending on the specific experimental conditions.
Saxagliptin Degradation Pathway
The primary degradation pathway of saxagliptin involves intramolecular cyclization to form a cyclic amidine, which can then epimerize. Another pathway involves the formation of a formyl amide.
Caption: Simplified degradation pathway of saxagliptin.
Conclusion
The provided protocols offer a comprehensive framework for conducting stress stability testing of saxagliptin. Adherence to these methodologies will enable researchers to obtain reliable and reproducible data on the degradation behavior of saxagliptin, which is essential for the development of stable and effective pharmaceutical products. The results indicate that saxagliptin is most susceptible to degradation under hydrolytic conditions, particularly alkaline hydrolysis. The identification of degradation products is crucial for ensuring the safety and efficacy of the final drug product.
References
- 1. Stability Testing ICH Guidelines | LSC Group® [lscgroupllc.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. snscourseware.org [snscourseware.org]
- 5. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. ema.europa.eu [ema.europa.eu]
- 15. omicsonline.org [omicsonline.org]
- 16. Stability-indicating HPLC method development and validation for simultaneous estimation of metformin, dapagliflozin, and saxagliptin in bulk drug and pharmaceutical dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Saxagliptin as a Reference Standard in Pharmaceutical Analysis
Introduction
Saxagliptin is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs, used for the treatment of type 2 diabetes.[1][2] Accurate and precise analytical methods are crucial for the quality control of saxagliptin in bulk drug and pharmaceutical formulations. The use of a well-characterized reference standard is fundamental to achieving reliable results in these analyses.[3] This document provides detailed application notes and protocols for the use of saxagliptin as a reference standard in High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, two common analytical techniques in the pharmaceutical industry.
Physicochemical Properties of Saxagliptin
| Property | Value | Reference |
| Chemical Name | (1S,3S,5S)-2-[(2S)-Amino(3-hydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl]-2-azabicyclo(3.1.0)hexane-3-carbonitrile | [4] |
| Molecular Formula | C₁₈H₂₅N₃O₂ · H₂O | [4][5] |
| Molecular Weight | 333.43 g/mol | [5] |
| CAS Number | 945667-22-1 | [4][5] |
High-Performance Liquid Chromatography (HPLC) Method
Application Note
Reverse-phase HPLC (RP-HPLC) is a widely used technique for the quantification of saxagliptin in bulk and tablet dosage forms.[6][7][8] The method's specificity, accuracy, and precision make it suitable for routine quality control analysis.[8] When using saxagliptin as a reference standard, it is essential to establish system suitability parameters and validate the analytical method according to ICH guidelines.[6][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various validated RP-HPLC methods for saxagliptin analysis.
Table 1: Chromatographic Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Grace C18 (250mm x 4.6ID, 5µm) | C18 (250 x 4.6 mm, 5 µm) | INTERSIL C18-EP |
| Mobile Phase | Methanol (B129727): Water (80:20 v/v) | Phosphate (B84403) buffer: Acetonitrile (80:20 v/v), pH 2.70 | Acetonitrile: Potassium phosphate buffer (pH 5) (70:30) |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 212 nm | 210 nm | 254 nm |
| Injection Volume | 20 µL | Not Specified | Not Specified |
| Retention Time | 4.196 min | 5.43 ± 0.03 min | Not Specified |
| Reference | [6][7] | [8] | [9] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 10 - 50 µg/mL | 0.10 - 0.30 mg/mL (100 - 300 µg/mL) | Not Specified |
| Correlation Coefficient (r²) | 0.999 | 0.999 | Strong correlation reported |
| Limit of Detection (LOD) | Not Specified | 9 µg/mL | 0.020 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | 27 µg/mL | 0.075 µg/mL |
| Accuracy (% Recovery) | %RSD < 2% | 100.28% | Acceptable accuracy reported |
| Precision (%RSD) | < 2.0% | Repeatability: 0.630%, Intermediate: 0.529% | Acceptable precision reported |
| Reference | [6] | [8] | [9] |
Experimental Protocol: RP-HPLC Analysis of Saxagliptin
1. Materials and Reagents:
-
Saxagliptin Reference Standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade/Milli-Q or equivalent)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Saxagliptin tablets (for sample analysis)
2. Equipment:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
3. Preparation of Mobile Phase (Example based on Method 1):
-
Prepare a mixture of methanol and water in the ratio of 80:20 (v/v).
-
Degas the mobile phase by sonication for 15-20 minutes.
4. Preparation of Standard Stock Solution:
-
Accurately weigh about 10 mg of Saxagliptin Reference Standard.[6]
-
Transfer it to a 10 mL volumetric flask.
-
Add about 5 mL of the mobile phase (diluent) and sonicate to dissolve.[6]
-
Make up the volume to the mark with the diluent to obtain a concentration of 1000 µg/mL.[6]
5. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions to cover the desired linearity range (e.g., 10, 20, 30, 40, 50 µg/mL).[6]
-
For example, to prepare a 50 µg/mL solution, dilute 0.5 mL of the stock solution to 10 mL with the diluent.[6]
6. Preparation of Sample Solution:
-
Weigh and powder 20 saxagliptin tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of saxagliptin and transfer it to a 10 mL volumetric flask.
-
Add about 5 mL of diluent, sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 10 mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtrate to obtain a final concentration within the linearity range.
7. Chromatographic Analysis:
-
Set the HPLC system with the chromatographic conditions specified in Table 1 (e.g., Method 1).
-
Inject 20 µL of the blank (diluent), followed by the standard and sample solutions.[6][7]
-
Record the chromatograms and measure the peak areas.
8. Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of saxagliptin in the sample solution from the calibration curve.
-
Calculate the amount of saxagliptin in the tablet dosage form.
Workflow Diagram: RP-HPLC Analysis
Caption: Workflow for RP-HPLC analysis of saxagliptin.
UV-Visible Spectrophotometry Method
Application Note
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the estimation of saxagliptin in bulk and pharmaceutical dosage forms.[10] The method is based on the measurement of absorbance of saxagliptin at its wavelength of maximum absorption (λmax).[11] The use of a reference standard is crucial for preparing the calibration curve and ensuring the accuracy of the quantification.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated UV-Visible spectrophotometric methods for saxagliptin analysis.
Table 3: Spectrophotometric Conditions and Performance
| Parameter | Method 1 | Method 2 | Method 3 |
| Solvent/Medium | Methanol: Water (1:1) | 0.1N HCl (Acidic Medium) | Water: Methanol: 0.1N NaOH |
| λmax | 211 nm | 204 nm | 280 nm |
| Reference | [10] | [11] | [12] |
Table 4: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0 - 40 µg/mL | 2 - 10 µg/mL | 2 - 16 µg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.99068 | Not Specified |
| Accuracy (% Recovery) | 75%, 100%, 125% levels tested | 93.75 - 104.16% | Not Specified |
| Reference | [10] | [11] | [12] |
Experimental Protocol: UV-Visible Spectrophotometric Analysis of Saxagliptin
1. Materials and Reagents:
-
Saxagliptin Reference Standard
-
Methanol (AR grade)
-
Distilled/Deionized Water
-
Hydrochloric Acid (HCl, AR grade)
-
Saxagliptin tablets (for sample analysis)
2. Equipment:
-
UV-Visible Spectrophotometer (double beam)
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Sonicator
3. Preparation of Solvent (Example based on Method 2):
-
Prepare 0.1N HCl solution.
4. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of pure saxagliptin.[10]
-
Transfer to a 10 mL volumetric flask.
-
Add 5 mL of the solvent (e.g., methanol and water in a 1:1 ratio) and sonicate for 15 minutes.[10]
-
Make up the volume to 10 mL with the solvent to get a concentration of 1000 µg/mL.[10]
5. Preparation of Working Standard Solutions:
-
From the standard stock solution, prepare a series of dilutions to obtain concentrations in the range of 2-10 µg/mL.[11]
-
For example, first, dilute the stock solution to get a concentration of 100 µg/mL, and then further dilute to get the desired working standard concentrations.[10]
6. Preparation of Sample Solution:
-
Weigh and powder 20 tablets.
-
Accurately weigh an amount of tablet powder equivalent to 50 mg of saxagliptin and transfer it to a 100 mL volumetric flask.[10]
-
Add about 10 mL of the solvent, shake for 15-20 minutes, and then make up the volume.[10]
-
Filter the solution through Whatman filter paper.[10]
-
Dilute the filtrate suitably with the solvent to get a final concentration within the calibration range (e.g., 5 µg/mL).[10]
7. Spectrophotometric Analysis:
-
Scan the working standard solution (e.g., 10 µg/mL) in the UV range (200-400 nm) to determine the λmax.[10]
-
Measure the absorbance of the blank, working standard solutions, and the sample solution at the determined λmax.
8. Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the working standard solutions.
-
Determine the concentration of saxagliptin in the sample solution from the calibration curve using the regression equation.
-
Calculate the amount of saxagliptin in the tablet dosage form.
Workflow Diagram: UV-Visible Spectrophotometry Analysis
Caption: Workflow for UV-Visible spectrophotometric analysis of saxagliptin.
The protocols and data presented provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of saxagliptin as a reference standard in pharmaceutical analysis. The detailed HPLC and UV-Visible spectrophotometry methods, along with the summarized quantitative data and workflow diagrams, offer a solid foundation for the accurate and reliable quality control of saxagliptin in its bulk and formulated forms. Adherence to these validated methods and the proper use of a reference standard are essential for ensuring the safety and efficacy of saxagliptin-containing pharmaceutical products.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Saxagliptin - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. drugs.com [drugs.com]
- 5. Saxagliptin monohydrate CRS EP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 6. bepls.com [bepls.com]
- 7. jddtonline.info [jddtonline.info]
- 8. researchgate.net [researchgate.net]
- 9. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 10. pnrjournal.com [pnrjournal.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. jetir.org [jetir.org]
Application Notes & Protocols: High-Performance Thin-Layer Chromatography (HPTLC) for the Analysis of Saxagliptin
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the development and validation of a stability-indicating High-Performance Thin-Layer Chromatography (HPTLC) method for the quantitative analysis of Saxagliptin in bulk and pharmaceutical dosage forms. The protocols outlined below are based on established and validated methodologies, ensuring accuracy, precision, and robustness for routine quality control and stability studies.
Introduction
Saxagliptin is an oral hypoglycemic agent and a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. A reliable and efficient analytical method is crucial for its quantification in pharmaceutical formulations and for assessing its stability under various environmental conditions. HPTLC offers a simple, rapid, and cost-effective alternative to other chromatographic techniques for this purpose.
The method described herein utilizes HPTLC for the separation and quantification of Saxagliptin, including its behavior under forced degradation conditions as per the International Council for Harmonisation (ICH) guidelines.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the HPTLC analysis of Saxagliptin is presented below.
| Parameter | Description |
| Stationary Phase | Pre-coated Silica Gel Aluminium Plate 60 F254 (10 x 10 cm) |
| Mobile Phase | Toluene: Methanol (B129727): Ammonia (6:4:0.2 v/v/v) or Methanol: Chloroform (6:4 v/v) |
| Chamber Saturation Time | 20 minutes |
| Development Mode | Ascending |
| Development Distance | 80 mm |
| Densitometric Scanning Wavelength | 222 nm |
| Rf Value | Approximately 0.50 ± 0.03[1] or 0.50 ± 0.02[2][3] |
Quantitative Data Summary
The developed HPTLC method has been validated according to ICH guidelines. The following tables summarize the key validation parameters.
Table 1: Linearity and Range
| Parameter | Result |
| Linearity Range | 500-3000 ng/band[1] or 400-1200 ng/spot[2] |
| Regression Equation | y = 1999.3x + 529.36[1] |
| Correlation Coefficient (r²) | 0.995[1] or 0.998[2] |
Table 2: Method Sensitivity
| Parameter | Value |
| Limit of Detection (LOD) | 21 ng/band[1] or 7.96 ng/spot[2] |
| Limit of Quantification (LOQ) | 66 ng/band[1] or 26.54 ng/spot[2] |
Table 3: Precision
| Parameter | % RSD |
| Intraday Precision | < 2.0 |
| Interday Precision | < 2.0 |
Table 4: Accuracy (Recovery Study)
| Level | % Recovery |
| 80% | 98% - 102%[1] |
| 100% | 98% - 102%[1] |
| 120% | 98% - 102%[1] |
Table 5: Forced Degradation Studies of Saxagliptin
| Stress Condition | Reagent/Condition | Duration & Temperature | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 1 hr at 60°C | 8.09%[1] |
| Alkaline Hydrolysis | 0.1 N NaOH | 1 hr at 60°C | 10.68%[1] |
| Neutral Hydrolysis | Water | 1 hr at 60°C | 6.46%[1] |
| Oxidative Degradation | 3% H₂O₂ | 1 hr at 60°C | 38.64%[1] |
| Photolytic Degradation | UV light (254 nm) | 24 hr | 15.59%[1] |
| Thermal Degradation | Dry Heat | 10 min at 60°C | 10.53%[1] |
The results indicate that Saxagliptin is most sensitive to oxidative degradation.[1]
Experimental Protocols
Preparation of Standard Stock Solution
-
Accurately weigh 10 mg of Saxagliptin standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to 10 mL to obtain a concentration of 1000 µg/mL.
-
From this stock solution, prepare a working standard of 100 µg/mL by diluting 1 mL to 10 mL with methanol.
Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of Saxagliptin and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol, sonicate for 15 minutes, and then make up the volume with methanol.
-
Filter the solution through a Whatman filter paper (No. 41).
-
From the filtrate, dilute 1 mL to 10 mL with methanol to obtain a final concentration of 100 µg/mL.
Chromatographic Development
-
Apply the standard and sample solutions in bands of 6 mm width on the HPTLC plate using a suitable applicator.
-
Place the plate in a twin-trough glass chamber pre-saturated with the mobile phase for 20 minutes.
-
Allow the solvent front to ascend 80 mm up the plate.
-
Remove the plate from the chamber and air dry it.
-
Scan the plate densitometrically at 222 nm.
Forced Degradation Study Protocol
-
Acid Degradation: To 1 mL of the stock solution (1000 µg/mL), add 1 mL of 0.1 N HCl. Reflux for 1 hour at 60°C. Cool and neutralize with 0.1 N NaOH. Dilute to 10 mL with methanol.
-
Alkaline Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux for 1 hour at 60°C. Cool and neutralize with 0.1 N HCl. Dilute to 10 mL with methanol.
-
Neutral Degradation: To 1 mL of the stock solution, add 1 mL of water. Reflux for 1 hour at 60°C. Cool and dilute to 10 mL with methanol.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at 60°C for 1 hour. Dilute to 10 mL with methanol.
-
Photolytic Degradation: Expose the drug powder to UV light (254 nm) for 24 hours.[1] Prepare a solution of 100 µg/mL in methanol.
-
Thermal Degradation: Keep the drug powder in an oven at 60°C for 10 minutes.[1] Prepare a solution of 100 µg/mL in methanol.
-
Apply the resulting solutions to the HPTLC plate alongside a standard (non-degraded) solution for analysis.
Visualizations
Experimental Workflow for HPTLC Analysis of Saxagliptin
Caption: Workflow for HPTLC analysis of Saxagliptin.
Forced Degradation Study Workflow for Saxagliptin
Caption: Forced degradation study workflow for Saxagliptin.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin [scirp.org]
- 3. Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin [scirp.org]
Application Notes and Protocols: Development of a Dissolution Test Method for Saxagliptin Tablets
Introduction
Saxagliptin is an orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes mellitus.[1][2] It is available as 2.5 mg and 5 mg immediate-release film-coated tablets.[1][3] The dissolution test is a critical quality control parameter for solid oral dosage forms, ensuring batch-to-batch consistency and providing a potential link to in vivo bioavailability.[4] This document provides a detailed protocol for the development and validation of a dissolution test method for saxagliptin tablets, intended for researchers and drug development professionals.
Physicochemical Properties of Saxagliptin
Understanding the physicochemical properties of the active pharmaceutical ingredient (API) is fundamental to developing a dissolution method. Saxagliptin monohydrate is described as a white to off-white powder.[5] Its solubility is a key factor in selecting an appropriate dissolution medium.
| Property | Observation | References |
| Appearance | White to light yellow crystalline powder | [6] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, 0.1 N HCl, and phosphate (B84403) buffer pH 5.8 | [5][7] |
| Available Forms | Saxagliptin hydrochloride (anhydrous or dihydrate) | [1][3] |
Part 1: Dissolution Method Development
The goal of method development is to establish a robust procedure that can effectively discriminate between batches with different manufacturing parameters while ensuring complete dissolution of the drug.
Experimental Protocol
Based on the properties of saxagliptin as an immediate-release tablet and recommendations from regulatory bodies like the FDA, the following parameters are proposed. The FDA's Dissolution Methods Database is a valuable resource for established methods.[8][9]
-
Dissolution Medium Selection : Given that saxagliptin is soluble in acidic conditions, 0.1 N HCl is selected as the initial medium.[7] This medium mimics the physiological environment of the stomach and is commonly recommended for immediate-release solid oral dosage forms.[10]
-
Apparatus Selection : The USP Apparatus 2 (Paddle) is generally preferred for tablets. A paddle speed of 50 RPM is a standard starting point to provide gentle agitation without causing turbulence that could lead to variable results.[11]
-
Test Conditions : A medium volume of 900 mL is used to ensure sink conditions are maintained. The temperature is maintained at 37 ± 0.5°C as per USP general chapter <711>.[12]
-
Analytical Finish : Quantification of dissolved saxagliptin can be performed using either UV-Vis Spectrophotometry or RP-HPLC. While UV is simpler, RP-HPLC offers greater specificity and is recommended for validation and routine quality control.[13]
Proposed Dissolution Method Parameters
The following table summarizes the recommended starting parameters for the dissolution test.
| Parameter | Recommended Condition | Justification / Reference |
| Apparatus | USP Apparatus 2 (Paddle) | Standard for tablets.[4][11] |
| Dissolution Medium | 900 mL of 0.1 N HCl | Mimics gastric fluid; Saxagliptin is soluble in acid.[7][10] |
| Temperature | 37 ± 0.5°C | Physiological temperature as per USP <711>.[12] |
| Rotation Speed | 50 RPM | Standard speed for paddle apparatus.[11] |
| Sampling Times | 5, 10, 15, 30, 45, and 60 minutes | To characterize the complete dissolution profile of an immediate-release product. |
| Analytical Method | RP-HPLC or UV-Vis Spectrophotometry | HPLC is preferred for specificity.[13][14] |
Analytical Method Details (RP-HPLC)
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol and Water (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Approx. 281 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Note: The analytical method itself requires separate validation.
Part 2: Dissolution Method Validation
The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.
Experimental Protocols for Validation
1. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as excipients.
-
Protocol :
-
Prepare a placebo blend containing all excipients present in the saxagliptin tablet formulation.[1][3]
-
Perform a dissolution test on the placebo blend using the proposed method.
-
Analyze the resulting solution at the specified time points.
-
Compare the chromatogram/spectrum of the placebo with that of a standard solution of saxagliptin.
-
-
Acceptance Criterion : No significant interference (e.g., peaks at the retention time of saxagliptin or significant absorbance at the analytical wavelength) from the placebo should be observed.
2. Linearity Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte.
-
Protocol :
-
Prepare a stock solution of saxagliptin reference standard in the dissolution medium.
-
Create a series of at least five calibration standards by diluting the stock solution. The concentration range should bracket the expected concentration in the dissolution samples (e.g., 20% to 120% of the theoretical concentration at 100% dissolution).
-
Analyze each standard in triplicate.
-
Plot a graph of the analytical response versus concentration and perform a linear regression analysis.
-
-
Acceptance Criterion : The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy (Recovery) Accuracy is the closeness of the test results to the true value. It is determined by recovery studies.
-
Protocol :
-
Spike the dissolution medium with known amounts of saxagliptin API at three different concentration levels (e.g., 80%, 100%, and 120% of the label claim).
-
Prepare three samples at each level.
-
Perform the dissolution test and analyze the samples.
-
Calculate the percentage recovery.
-
-
Acceptance Criterion : The mean recovery should be within 98.0% to 102.0%.
4. Precision Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol :
-
Repeatability (Intra-day precision) : Perform six dissolution tests on the same batch of saxagliptin tablets on the same day, by the same analyst, and using the same equipment.
-
Intermediate Precision (Inter-day precision) : Repeat the six dissolution tests on a different day, with a different analyst, or using different equipment.
-
-
Acceptance Criterion : The Relative Standard Deviation (%RSD) of the dissolution results at the final time point should not be more than 5.0%.
5. Robustness Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol :
-
Introduce small variations to the method parameters, one at a time.
-
Perform dissolution tests under these modified conditions.
-
Variations to test :
-
Rotation Speed (± 2 RPM, i.e., 48 and 52 RPM).
-
Temperature (± 0.5°C, i.e., 36.5°C and 37.5°C).
-
pH of the Dissolution Medium (e.g., 0.1 N HCl ± 0.05 pH units).
-
-
-
Acceptance Criterion : The dissolution profile should remain consistent, and the results should meet the acceptance criteria. The %RSD between the standard and varied conditions should be within acceptable limits (e.g., ≤ 10%).
Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Measurement | Acceptance Criteria |
| Specificity | Interference from placebo | No significant interference at the analyte's retention time/wavelength. |
| Linearity | Correlation Coefficient (r²) | r² ≥ 0.999 |
| Accuracy | % Recovery | 98.0% - 102.0% |
| Precision (Repeatability & Intermediate) | % RSD | ≤ 5.0% |
| Robustness | Consistency of results with varied parameters | Results should remain within acceptance criteria. |
Visualizations
The following diagrams illustrate the workflow for method development and the logical relationships in method validation.
Caption: Workflow for dissolution method development and validation.
Caption: Logical relationships of method validation attributes.
References
- 1. DailyMed - SAXAGLIPTIN tablet, film coated [dailymed.nlm.nih.gov]
- 2. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Dissolution Testing and Drug Release Tests | USP [usp.org]
- 5. DailyMed - SAXAGLIPTIN tablet, film coated [dailymed.nlm.nih.gov]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 7. ijpsm.com [ijpsm.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Dissolution Methods Database | FDA [fda.gov]
- 10. fda.gov [fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. usp.org [usp.org]
- 13. ajpaonline.com [ajpaonline.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Saxagliptin HPLC Peak Tailing: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the HPLC analysis of saxagliptin.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for saxagliptin in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for saxagliptin, a basic compound with a pKa of approximately 7.9, is secondary interactions between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the surface of silica-based columns (e.g., C18)[1][2]. These interactions lead to a portion of the analyte molecules being more strongly retained, resulting in a skewed peak with a "tail."
Q2: How does mobile phase pH affect saxagliptin peak shape?
A2: Mobile phase pH is a critical factor in controlling the peak shape of saxagliptin. At a pH close to or above its pKa (7.9), a significant portion of saxagliptin molecules will be in their protonated (positively charged) form, leading to strong interactions with ionized silanols and causing peak tailing[3][4]. By lowering the mobile phase pH to acidic conditions (e.g., pH 2.5-4.5), the residual silanol groups on the column packing are protonated and thus neutralized, minimizing the secondary ionic interactions that cause tailing[2][3][5].
Q3: Can my HPLC column be the source of the peak tailing?
A3: Yes, the column is a primary suspect. Peak tailing can be caused by:
-
Column Contamination: Accumulation of strongly retained sample components on the column inlet frit or packing material.
-
Column Degradation: Loss of stationary phase or end-capping, exposing more active silanol sites.
-
Inappropriate Column Choice: Using a column with a high density of residual silanols (Type A silica) can exacerbate tailing for basic compounds[6].
Q4: What is a good starting point for an HPLC method for saxagliptin to achieve good peak shape?
A4: A good starting point for achieving a symmetrical peak for saxagliptin would be to use a modern, high-purity, end-capped C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an acidic buffer. A phosphate (B84403) or acetate (B1210297) buffer at a concentration of 10-20 mM and a pH between 2.5 and 4.5 is often effective[5][6][7][8].
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving saxagliptin peak tailing issues.
Step 1: Initial Assessment and Diagnosis
The first step is to characterize the problem. Is the peak tailing for all peaks or only for saxagliptin? Has the tailing appeared suddenly or gradually over time?
Caption: Initial diagnosis of HPLC peak tailing.
Step 2: Troubleshooting Workflow
Based on the initial diagnosis, follow the appropriate troubleshooting path.
Caption: Systematic troubleshooting workflow for peak tailing.
Detailed Troubleshooting Steps
| Issue Category | Question | Troubleshooting Action |
| Mobile Phase | Is the mobile phase pH appropriate for saxagliptin? | Saxagliptin has a pKa of ~7.9. To minimize peak tailing, the mobile phase pH should be at least 2 pH units below the pKa. Action: Prepare a fresh mobile phase with a buffered aqueous component at a pH between 2.5 and 4.5. See --INVALID-LINK-- for buffer preparation. |
| Is the buffer concentration sufficient? | A low buffer concentration may not effectively control the on-column pH. Action: Increase the buffer concentration to 20-50 mM. | |
| Have you considered a mobile phase additive? | For particularly troublesome tailing, a competing base can be added to the mobile phase to block the active silanol sites. Action: Add triethylamine (B128534) (TEA) to the mobile phase at a concentration of 0.05-0.1% (v/v)[9][10][11]. Note that this may alter selectivity and is not always suitable for LC-MS. | |
| Column | Is the column old or contaminated? | Over time, columns can become contaminated or the stationary phase can degrade. Action: Perform a column wash and regeneration procedure. See --INVALID-LINK--. If performance does not improve, replace the guard column (if used) and then the analytical column. |
| Are you using a suitable column? | Columns with high silanol activity will increase tailing for basic compounds. Action: Use a modern, high-purity, end-capped C18 or C8 column from a reputable manufacturer. | |
| Sample | Is the sample solvent appropriate? | Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion. Action: Dissolve and inject the sample in the initial mobile phase composition. |
| Is the column overloaded? | Injecting too much sample can lead to peak fronting or tailing. Action: Reduce the injection volume or dilute the sample. | |
| Instrument | Could there be extra-column volume? | Excessive tubing length or internal diameter, or poorly made connections can contribute to band broadening and peak tailing. Action: Use tubing with a small internal diameter (e.g., 0.125 mm) and keep the length to a minimum. Ensure all fittings are properly connected. |
Data Presentation
Table 1: Effect of Mobile Phase pH on Saxagliptin Peak Shape
The following table illustrates the expected impact of mobile phase pH on the tailing factor of saxagliptin. Lowering the pH significantly improves peak symmetry.
| Mobile Phase pH | Expected Tailing Factor (Tf) | Rationale |
| 7.0 | > 2.0 | At this pH, saxagliptin is protonated, and silanol groups are ionized, leading to strong secondary interactions and significant tailing. |
| 5.5 | 1.5 - 2.0 | Partial ionization of silanol groups still results in noticeable tailing. Some published methods use a pH around this value, but may still show some tailing. |
| 4.5 | 1.2 - 1.5 | Most silanol groups are protonated, leading to a significant reduction in tailing. This pH is commonly used in validated methods for saxagliptin[12]. |
| 3.0 | < 1.2 | Silanol interactions are effectively suppressed, resulting in a highly symmetrical peak. |
Table 2: Recommended Starting HPLC Conditions for Saxagliptin
This table provides examples of published HPLC conditions that have been shown to produce good peak shape for saxagliptin.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 4.6) (45:55 v/v)[7] | Acetonitrile : 0.1% Orthophosphoric Acid (pH 4.5) (50:50 v/v)[12] | Methanol : 50mM Sodium Dihydrogen Phosphate (pH 2.7) (20:80 v/v)[2] |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[12] | 0.9 mL/min[2] |
| Detection | 245 nm[7] | 254 nm | 242 nm[2] |
| Expected Tailing Factor | ~1.1 | Not explicitly stated, but good peak shape reported | Not explicitly stated, but good peak shape reported |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Phosphate Buffer, pH 3.0)
This protocol describes the preparation of 1 liter of a 20 mM phosphate buffer at pH 3.0.
-
Prepare Stock Solutions:
-
Solution A (0.1 M Phosphoric Acid): Carefully add 6.8 mL of concentrated phosphoric acid (85%) to approximately 900 mL of HPLC-grade water. Make up to 1 L with water.
-
Solution B (0.1 M Potassium Dihydrogen Phosphate): Dissolve 13.61 g of potassium dihydrogen phosphate (KH₂PO₄) in approximately 900 mL of HPLC-grade water. Make up to 1 L with water.
-
-
Prepare the Buffer:
-
To approximately 800 mL of HPLC-grade water, add 200 mL of Solution B.
-
While stirring, slowly add Solution A until the pH of the solution reaches 3.0 ± 0.05, as measured by a calibrated pH meter.
-
Add HPLC-grade water to a final volume of 1 L.
-
-
Final Mobile Phase Preparation:
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix the filtered buffer with the desired organic solvent (e.g., acetonitrile or methanol) in the appropriate ratio (e.g., 50:50 v/v).
-
Degas the final mobile phase before use.
-
Protocol 2: C18 Column Washing and Regeneration
This procedure can be used to remove contaminants and attempt to restore column performance.
-
Disconnect the column from the detector to avoid contamination of the detector cell.
-
Flush with 20-30 column volumes of the mobile phase without the buffer salts. (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water).
-
Flush with 20-30 column volumes of 100% Acetonitrile.
-
Flush with 20-30 column volumes of 100% Isopropanol.
-
(Optional, for very non-polar contaminants) Flush with 20-30 column volumes of Hexane.
-
If Hexane was used, flush with 20-30 column volumes of 100% Isopropanol.
-
Flush with 20-30 column volumes of 100% Acetonitrile.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes before re-connecting to the detector and injecting a standard to check performance.
Signaling Pathways and Logical Relationships
Chemical Interactions Leading to Peak Tailing
The following diagram illustrates the interaction between protonated saxagliptin and ionized silanol groups on the stationary phase, which is the primary cause of peak tailing.
Caption: Interaction causing peak tailing of basic analytes.
References
- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uhplcs.com [uhplcs.com]
- 3. moravek.com [moravek.com]
- 4. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 5. irjpms.com [irjpms.com]
- 6. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. ijnrd.org [ijnrd.org]
- 9. lctsbible.com [lctsbible.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Saxagliptin and Impurities Separation
Welcome to the technical support center for the analytical separation of saxagliptin and its impurities. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for separating saxagliptin and its impurities by RP-HPLC?
A successful separation of saxagliptin and its process-related or degradation impurities is often achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C8 or C18 column. A common starting point involves a mobile phase consisting of a phosphate (B84403) buffer and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The pH of the buffer is a critical parameter to control for optimal separation.
Q2: How does the mobile phase pH affect the retention and peak shape of saxagliptin?
The pH of the mobile phase plays a crucial role in the chromatography of saxagliptin. Adjusting the pH can alter the ionization state of saxagliptin and its impurities, which in turn affects their retention on a reversed-phase column. For instance, a slightly acidic pH, such as 3.5 or 4.6, is often employed to ensure good peak shape and resolution.[1][2]
Q3: What are the common organic modifiers used in the mobile phase, and how do I choose between them?
Acetonitrile and methanol are the most frequently used organic modifiers. Acetonitrile generally provides better peak shape and lower backpressure compared to methanol. The choice between them can depend on the specific impurities that need to be separated. It is recommended to start with acetonitrile and then experiment with methanol or a combination of both if satisfactory separation is not achieved.
Q4: My peak resolution between saxagliptin and a critical impurity is poor. What should I do?
Poor resolution can be addressed by several strategies:
-
Optimize the mobile phase composition: Adjust the ratio of the aqueous buffer to the organic modifier. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
Change the pH of the buffer: A small change in pH can significantly impact the selectivity between two closely eluting peaks.
-
Try a different column: Switching to a column with a different stationary phase (e.g., from C18 to C8 or a phenyl column) or a smaller particle size can provide different selectivity and better efficiency.
-
Adjust the flow rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Consider a gradient elution: If isocratic elution is not providing adequate separation, a gradient program can help to resolve early-eluting impurities from the main peak and also sharpen the peaks of late-eluting impurities.[3]
Q5: I am observing peak tailing for the saxagliptin peak. What could be the cause and how can I fix it?
Peak tailing can be caused by several factors:
-
Secondary interactions with the stationary phase: This can often be mitigated by adjusting the mobile phase pH or adding a competing base to the mobile phase.
-
Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Column degradation: An old or contaminated column can exhibit poor peak shapes. Cleaning the column according to the manufacturer's instructions or replacing it may be necessary.
-
Dead volume in the HPLC system: Check all connections for proper fitting to minimize dead volume.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | - Inappropriate mobile phase composition- Non-optimal pH- Unsuitable column | - Adjust the organic modifier percentage.- Modify the mobile phase pH.- Try a different stationary phase (e.g., C8, Phenyl).- Switch to a column with a smaller particle size for higher efficiency. |
| Peak Tailing | - Secondary silanol (B1196071) interactions- Column overload- Column contamination or aging | - Adjust mobile phase pH.- Reduce sample concentration or injection volume.- Wash the column with a strong solvent or replace it. |
| Inconsistent Retention Times | - Unstable mobile phase- Fluctuations in column temperature- Leaks in the HPLC system | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Check for any leaks in the pump, injector, and fittings. |
| Low Sensitivity/Poor Peak Area | - Incorrect detection wavelength- Sample degradation- Low sample concentration | - Set the detector to the lambda max of saxagliptin (around 210-225 nm).[4][5]- Ensure proper sample storage and handling.- Increase the sample concentration or injection volume. |
| Ghost Peaks | - Contaminated mobile phase or diluent- Carryover from previous injections | - Use fresh, high-purity solvents.- Implement a robust needle wash program on the autosampler.- Inject a blank run to confirm the source of the ghost peaks. |
Experimental Protocols
Below are examples of detailed experimental protocols for the separation of saxagliptin and its impurities.
Protocol 1: Isocratic RP-HPLC Method
This protocol is a general starting point for the routine analysis of saxagliptin.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A mixture of methanol and water (80:20, v/v).[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Detection Wavelength: 212 nm.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
Protocol 2: Gradient RP-HPLC Method for Impurity Profiling
This protocol is designed for the separation of saxagliptin from its potential degradation products and is suitable for stability-indicating studies.
-
Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm.[3]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 5 40 10 50 | 17 | 10 |
-
Flow Rate: 1.0 mL/min.[3]
-
Detection Wavelength: 213 nm.[3]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Prepare the sample in acetonitrile.
Quantitative Data Summary
The following tables summarize typical chromatographic conditions reported in various studies for the separation of saxagliptin.
Table 1: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Zorbax SB-C8, 150x4.6mm, 5µm | Grace C18, 250x4.6mm, 5µm[6] | Phenomenex Luna C18, 250x4.6mm, 5µm[2] |
| Mobile Phase | Buffer:Acetonitrile (70:30) | Methanol:Water (80:20)[6] | Acetonitrile:Phosphate Buffer pH 4.6 (45:55)[2] |
| Flow Rate | 1.0 mL/min | 0.8 mL/min[6] | 1.0 mL/min |
| Detection | 220 nm | 212 nm[6] | 245 nm[2] |
| Retention Time | Not Specified | 4.196 min[6] | 2.1 min[2] |
Table 2: UPLC Method Parameters
| Parameter | Method 1 |
| Column | Xterra C18, 50x2.1mm, 1.7µm[1] |
| Mobile Phase | Buffer:Acetonitrile (30:70)[1] |
| Flow Rate | 0.3 mL/min[1] |
| Detection | 219 nm[1] |
| Run Time | 4 min[1] |
Visualizations
The following diagrams illustrate key workflows in method development and troubleshooting for saxagliptin analysis.
References
Saxagliptin Degradation Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the degradation profile of saxagliptin. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of saxagliptin?
Saxagliptin primarily degrades through intramolecular cyclization, hydrolysis, and oxidation. The main degradation products identified are cyclic amidine (SCA), epi-cyclic amidine (ESCA), and formyl amide (SFA).[1][2] The formation of these impurities is influenced by factors such as pH, temperature, and the presence of certain excipients.[2][3]
Q2: Under what conditions is saxagliptin most unstable?
Saxagliptin is particularly susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative stress conditions.[4] It is relatively stable under photolytic and thermal stress.[4]
-
Alkaline Conditions: Significant degradation occurs in the presence of a base (e.g., 0.02N NaOH), leading to the formation of various degradation products.[5]
-
Acidic Conditions: Exposure to acidic conditions (e.g., 0.4N HCl) also results in notable degradation.[5]
-
Oxidative Conditions: Oxidizing agents like hydrogen peroxide can induce the formation of several degradation products.[4][5]
Q3: How do excipients influence the stability of saxagliptin?
Excipients, particularly polyethylene (B3416737) glycol (PEG), can significantly impact the stability of saxagliptin. PEG can degrade to form reactive impurities like formic acid, which can lower the micro-environmental pH.[2][3] This acidic environment can then promote the formation of the formyl amide impurity of saxagliptin.[6] The interaction with excipients is a critical consideration in formulation development to minimize degradation.[6]
Q4: What are the major identified impurities of saxagliptin?
The most commonly reported degradation products of saxagliptin are:
-
Cyclic Amidine (SCA) Impurity: Formed through an intramolecular cyclization reaction where the primary amine attacks the nitrile group.[7] This is a major degradation pathway.
-
epi-Cyclic Amidine (ESCA) Impurity: An epimer of the cyclic amidine.[1][2]
-
Formyl Amide (SFA) Impurity: Formed, for example, due to the presence of formic acid, a degradation product of some excipients.[1][2][8][9][10]
-
Saxagliptin Carboxylic Acid Impurity: A hydrolytic degradation product.[11]
-
Saxagliptin Amide Impurity: Another product of hydrolysis.[12][13]
Troubleshooting Guide
Problem: I am observing unexpected peaks in my HPLC chromatogram during saxagliptin analysis.
-
Possible Cause 1: Degradation due to sample preparation or storage.
-
Troubleshooting: Ensure that the diluent used for sample preparation is neutral and free of any reactive impurities. Analyze samples as fresh as possible and store them at recommended conditions (typically refrigerated) to minimize degradation.
-
-
Possible Cause 2: Interaction with excipients in the formulation.
-
Troubleshooting: If analyzing a formulated product, consider the potential for interaction with excipients. Review the formulation for components like PEG that are known to generate reactive species. An excipient compatibility study may be necessary.
-
-
Possible Cause 3: Stressed conditions in the experimental setup.
-
Troubleshooting: Evaluate the pH and temperature of your mobile phase and sample environment. Unintended exposure to acidic, basic, or high-temperature conditions can lead to on-column or in-vial degradation.
-
Problem: My saxagliptin assay values are lower than expected in a stability study.
-
Possible Cause 1: Significant degradation has occurred.
-
Troubleshooting: Refer to the quantitative degradation data (Table 1) to understand the expected level of degradation under your study conditions. Use a validated stability-indicating HPLC method that can separate the parent drug from all potential degradation products to ensure accurate quantification.
-
-
Possible Cause 2: Incomplete extraction from the dosage form.
-
Troubleshooting: Optimize your sample extraction procedure to ensure complete recovery of saxagliptin from the matrix. This may involve adjusting the solvent, sonication time, or shaking method.
-
Quantitative Data Summary
The following table summarizes the percentage of saxagliptin decomposed under various forced degradation conditions as reported in a study.
| Stress Condition | Parameters | Drug Decomposed (%) | Reference |
| Acid Degradation | 0.4N HCl, 80°C, 24 hours | 5.28 | [5] |
| Alkali Degradation | 0.02N NaOH, 80°C, 24 hours | 11.30 | [5] |
| Oxidation | 4% H₂O₂, Room Temp, 24 hours | 4.63 | [5] |
| Thermal Degradation | 80°C, 7 days | 3.35 | [5] |
| Photolytic Degradation | - | 0.22 | [5] |
Table 1: Summary of Forced Degradation Studies on Saxagliptin
Experimental Protocols
Forced Degradation Studies Protocol
A typical forced degradation study for saxagliptin involves the following steps:
-
Preparation of Stock Solution: Prepare a stock solution of saxagliptin in a suitable solvent (e.g., methanol (B129727) or a mixture of acetonitrile (B52724) and water).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.4N HCl) and heat at a specific temperature (e.g., 80°C) for a defined period (e.g., 24 hours).[5]
-
Base Hydrolysis: Treat the drug solution with a base (e.g., 0.02N NaOH) and heat (e.g., 80°C) for a specific duration (e.g., 24 hours).[5]
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 4% H₂O₂) at room temperature for a set time (e.g., 24 hours).[5]
-
Thermal Degradation: Expose the solid drug or its solution to high temperatures (e.g., 80°C) for an extended period (e.g., 7 days).[5]
-
Photolytic Degradation: Expose the drug solution or solid to UV light or sunlight.
-
-
Neutralization and Dilution: After exposure to acidic or basic conditions, neutralize the samples. Dilute all stressed samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A common approach for developing a stability-indicating HPLC method for saxagliptin and its impurities involves:
-
Column: A C18 column is frequently used for separation.
-
Mobile Phase: A gradient elution with a mixture of a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is often employed.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (MS) for identification and characterization of impurities.
Visualizations
Caption: Major degradation pathways of saxagliptin.
Caption: Experimental workflow for impurity identification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. mdpi.com [mdpi.com]
- 7. Saxagliptin Cyclic Amide|CAS 1350800-77-9 [benchchem.com]
- 8. allmpus.com [allmpus.com]
- 9. CAS NA Saxagliptin formyl Amide Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. Saxagliptin EP Impurity B | 1496712-39-0 | SynZeal [synzeal.com]
- 13. clearsynth.com [clearsynth.com]
Technical Support Center: Overcoming Matrix Effects in Saxagliptin Bioanalysis
Welcome to the technical support center for the bioanalysis of saxagliptin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a specific focus on overcoming matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my saxagliptin bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix, such as phospholipids (B1166683), proteins, and salts.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification of saxagliptin. For instance, phospholipids are a major cause of ion suppression in plasma samples analyzed by LC-MS/MS.[2][3]
Q2: Which sample preparation technique is best for minimizing matrix effects for saxagliptin?
A2: The choice of sample preparation technique—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—depends on the required sensitivity, sample throughput, and the complexity of the matrix.
-
Protein Precipitation (PPT) is a simple and fast method, but it may result in less clean extracts, potentially leading to more significant matrix effects.[4]
-
Liquid-Liquid Extraction (LLE) offers a cleaner sample by partitioning saxagliptin into an immiscible organic solvent, effectively removing many matrix components.[5][6]
-
Solid-Phase Extraction (SPE) is generally considered to provide the cleanest extracts by selectively isolating the analyte, thereby significantly reducing matrix effects.[7]
A comparison of these methods based on reported data for saxagliptin and similar analytes is provided in the tables below.
Q3: I am still observing significant ion suppression even after sample preparation. What else can I do?
A3: If matrix effects persist, consider the following strategies:
-
Optimize Chromatography: Modify the chromatographic conditions to separate saxagliptin from co-eluting matrix components. This can involve changing the mobile phase composition, gradient, or using a different type of HPLC column.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this is only feasible if the concentration of saxagliptin remains above the lower limit of quantification (LLOQ).[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, which can help to compensate for ion suppression during quantification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your saxagliptin bioanalysis experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes:
-
Secondary Interactions: Saxagliptin, being a basic compound, can interact with residual acidic silanol (B1196071) groups on the surface of C18 columns, leading to peak tailing.[8][9]
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak distortion.[10]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of saxagliptin and its interaction with the stationary phase.[11]
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.[10]
Solutions:
-
Mobile Phase Modification: Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid or ammonium (B1175870) formate) to the mobile phase to minimize interactions with silanol groups.[8][9]
-
Optimize Injection Volume/Concentration: Reduce the amount of sample injected onto the column.[10]
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analysis of a basic compound like saxagliptin, typically 2-3 pH units below its pKa to ensure it is in a single ionic form.
-
Use a Guard Column and Perform Column Washing: A guard column can protect the analytical column from strongly retained matrix components. Regular column washing with a strong solvent can also help.[11]
Issue 2: High Signal Suppression or Enhancement
Possible Causes:
-
Co-elution with Phospholipids: Phospholipids from plasma are a common cause of ion suppression in ESI-MS.[3]
-
Inefficient Sample Cleanup: The chosen sample preparation method may not be effectively removing all interfering matrix components.
-
Ion Source Contamination: Buildup of non-volatile matrix components in the mass spectrometer's ion source can lead to signal instability.
Solutions:
-
Improve Sample Preparation: Switch to a more rigorous sample cleanup method (e.g., from PPT to LLE or SPE) to better remove phospholipids and other interferences.[2] A comparison of the effectiveness of different methods is provided in the data tables.
-
Chromatographic Separation: Modify the LC gradient to separate the elution of saxagliptin from the region where most phospholipids elute.
-
Regular Instrument Maintenance: Perform routine cleaning of the ion source as recommended by the instrument manufacturer.
Issue 3: Low Analyte Recovery
Possible Causes:
-
Suboptimal Extraction Solvent/pH: The pH of the sample or the choice of organic solvent in LLE may not be optimal for the extraction of saxagliptin.
-
Inefficient Elution in SPE: The elution solvent in an SPE protocol may not be strong enough to desorb saxagliptin completely from the sorbent.
-
Analyte Adsorption: Saxagliptin may adsorb to plasticware during sample processing.
Solutions:
-
Optimize LLE/SPE Conditions: Experiment with different organic solvents and adjust the pH of the aqueous sample to ensure saxagliptin is in a neutral form for efficient extraction into the organic phase during LLE. For SPE, test different elution solvents of varying strengths.
-
Use Low-Binding Labware: Employ low-protein-binding microcentrifuge tubes and pipette tips to minimize non-specific binding.
-
Check for Complete Reconstitution: After evaporation of the extraction solvent, ensure the residue is fully redissolved in the reconstitution solvent by vortexing or sonication.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on saxagliptin bioanalysis, providing a comparison of different sample preparation methods.
Table 1: Comparison of Recovery and Matrix Effect for Different Sample Preparation Methods for Saxagliptin
| Sample Preparation Method | Analyte(s) | Biological Matrix | Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (Ethyl Acetate) | Saxagliptin | Rat Plasma | > 81.01 | 90.27 - 109.15 | [5] |
| Protein Precipitation (Acetonitrile) | Saxagliptin & 5-OH Saxagliptin | Rat Plasma | 82.58 - 93.37 | 84.24 - 93.26 | [12] |
| Protein Precipitation (Acetonitrile) | Saxagliptin & Metformin | Human Plasma | > 92 | 91.0 - 110.0 | [13] |
| Solid-Phase Extraction | Saxagliptin & 5-OH Saxagliptin | Human Plasma | 85.90 - 87.84 | Not explicitly quantified, but method was successful | [7] |
| Protein Precipitation (Acetonitrile) | Saxagliptin & 5-OH Saxagliptin | Human Plasma | > 90 | Not explicitly quantified, but assay was selective | [4] |
| Protein Precipitation | Saxagliptin | Rat Plasma | 104.74 | Not explicitly quantified, but method was specific | [14] |
Note: Matrix effect is often presented as a percentage, where a value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement. The acceptable range is typically 85-115%.
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the quantification of saxagliptin in rat plasma.[5]
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.
-
Extraction: Add 1 mL of ethyl acetate. Vortex for 3 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Protein Precipitation (PPT)
This protocol is based on a method for the simultaneous determination of saxagliptin and its active metabolite in rat plasma.[12]
-
Sample Preparation: To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.
-
Precipitation: Add 250 µL of acetonitrile. Vortex for 3 minutes.
-
Centrifugation: Centrifuge at 13,500 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the residue with 500 µL of the mobile phase. Vortex for 3 minutes and centrifuge at 13,500 rpm for 5 minutes.
-
Analysis: Inject 10 µL of the supernatant into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
This protocol is a general guide for SPE and should be optimized for saxagliptin analysis.
-
Column Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Pre-treat the plasma sample (e.g., by dilution with an acidic buffer) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove unretained matrix components.
-
Elution: Elute saxagliptin from the cartridge with 1 mL of an appropriate elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for saxagliptin bioanalysis.
Caption: Troubleshooting logic for common bioanalytical issues.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. daneshyari.com [daneshyari.com]
- 5. Development of a rapid UPLC-MS/MS method for quantification of saxagliptin in rat plasma and application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. youtube.com [youtube.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative determination of metformin, saxagliptin and 5-hydroxy saxagliptin simultaneously by hydrophilic interaction liquid chromatography - electrospray ionization mass spectrometry and its application to a bioequivalence study with a single-pill combination in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ejbps.com [ejbps.com]
Technical Support Center: Enhancing Saxagliptin Detection in Biological Samples
Welcome to the technical support center for the sensitive detection of saxagliptin in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting saxagliptin in biological samples like human plasma?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive method for the quantification of saxagliptin in biological matrices.[1][2][3][4] This technique offers high selectivity and sensitivity, allowing for the detection of saxagliptin at very low concentrations, often in the sub-ng/mL range.[5] For instance, a validated LC-MS/MS method has demonstrated a lower limit of quantification (LLOQ) of 0.05 ng/mL in human plasma.[1]
Q2: I am not achieving the desired sensitivity with my current HPLC-UV method. What can I do to improve it?
A2: To enhance the sensitivity of an HPLC-UV method for saxagliptin, consider the following:
-
Wavelength Optimization: Ensure you are using the optimal wavelength for saxagliptin detection, which is typically around 210-212 nm.[6][7][8]
-
Mobile Phase Composition: Optimize the mobile phase composition (e.g., the ratio of organic solvent to buffer) to achieve better peak shape and resolution, which can improve signal-to-noise ratio.
-
Sample Pre-concentration: Implement a sample preparation technique that concentrates the analyte, such as solid-phase extraction (SPE), which can significantly improve detection limits compared to simple protein precipitation.[5]
-
Derivatization: For a significant boost in sensitivity with fluorescence detection, consider pre-column derivatization of saxagliptin with a fluorescent tag like fluorescamine (B152294). This approach has been shown to achieve a limit of detection (LOD) of 0.15 ng/mL.[9][10]
Q3: What are the common issues affecting the recovery of saxagliptin during sample preparation?
A3: Low recovery of saxagliptin can be attributed to several factors:
-
Non-specific Binding: Saxagliptin can exhibit non-specific binding to labware and proteins at low concentrations.[3] Pre-treating collection tubes and plates with a suitable agent or using low-binding materials can mitigate this issue.
-
Inefficient Extraction: The choice of extraction method is critical. While protein precipitation is simple, it may lead to lower recovery and significant matrix effects.[11] Solid-phase extraction (SPE), particularly with a mixed-mode sorbent like Oasis MCX, has been shown to provide high and consistent recoveries of around 100%.[5]
-
pH of the Sample: The pH during sample extraction can influence the recovery of saxagliptin. It is often beneficial to acidify the plasma sample (e.g., with formic acid) before extraction to improve recovery and stability.[5]
Q4: I am observing significant matrix effects in my LC-MS/MS analysis. How can I minimize them?
A4: Matrix effects, which are the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a common challenge in LC-MS/MS. To minimize them:
-
Improve Sample Cleanup: Employ a more rigorous sample preparation method. Solid-phase extraction (SPE) is generally more effective at removing interfering matrix components than protein precipitation.[4][5]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate saxagliptin from the interfering components. This can involve trying different columns, mobile phases, or gradient profiles.
-
Use a Stable Isotope-Labeled Internal Standard: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for saxagliptin (e.g., saxagliptin-¹⁵N d₂).[1] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing
| Potential Cause | Troubleshooting Step |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase (e.g., C18).[6][8] |
| Inappropriate Mobile Phase pH | Adjust the pH of the aqueous component of the mobile phase. For saxagliptin, a slightly acidic pH (e.g., using formic acid or ammonium (B1175870) acetate) is often used.[1][12] |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Wash the column with a strong solvent or replace the column if necessary. |
Issue 2: Low Signal Intensity or Inability to Detect Low Concentrations
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization in MS | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). Saxagliptin is typically analyzed in positive ion mode.[5] |
| Inefficient Sample Extraction | Switch from protein precipitation to solid-phase extraction (SPE) for cleaner extracts and better recovery.[5] |
| Insufficient Sample Concentration | Increase the initial sample volume and incorporate a concentration step in your sample preparation protocol. |
| Detector Sensitivity (UV) | If using UV detection, consider switching to a more sensitive detector like a fluorescence detector (with derivatization) or a mass spectrometer.[9] |
Issue 3: High Variability in Results (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting and vortexing. Automating sample preparation can improve precision. |
| Matrix Effects | Use a stable isotope-labeled internal standard to correct for variability introduced by matrix effects.[1] |
| Instrument Instability | Check the stability of the LC pump (flow rate) and the MS detector (spray stability). Perform system suitability tests before each batch of samples.[6] |
| Sample Instability | Investigate the stability of saxagliptin in the biological matrix and in the final extract under the storage and analysis conditions.[1][11] |
Quantitative Data Summary
The following table summarizes the sensitivity of various analytical methods for the detection of saxagliptin.
| Method | Matrix | LLOQ/LOD | Linearity Range | Reference |
| UPLC-MS/MS | Human Plasma | LLOQ: Sub ng/mL | 0.146–300 ng/mL | [5] |
| LC-MS/MS | Human Plasma | LLOQ: 0.05 ng/mL | 0.05–100 ng/mL | [1] |
| LC-MS/MS | Human Plasma | LLOQ: 0.10 ng/mL | - | [4] |
| LC-MS/MS | Human Plasma | LLOQ: 0.1 ng/mL | 0.1-50 ng/mL | [3] |
| UPLC-MS/MS | Bulk and Tablet | LLOQ: 10 ng/mL | 10–150 ng/mL | [12] |
| HPLC-Fluorescence | Human Plasma | LOD: 0.15 ng/mL, LOQ: 0.5 ng/mL | 3.0–100.0 ng/mL | [9][10] |
| HPLC-UV | Bulk Drug | LOD: 0.6070 µg/ml, LOQ: 1.8395 µg/ml | 10 -50 µg/ml | [6] |
| HPLC-UV | Human Plasma | - | 5-25 µg/ml | [13][14] |
| Spectrophotometry | Pharmaceutical Formulation | LOD: 0.007 µg/mL | 0.01-0.25 µg/mL | [15] |
Experimental Protocols
Protocol 1: UPLC-MS/MS for Saxagliptin in Human Plasma
This protocol is based on a highly sensitive method for the simultaneous quantification of saxagliptin and its active metabolite.[1][5]
1. Sample Preparation (Solid-Phase Extraction)
-
To 300 µL of human plasma, add an internal standard (saxagliptin-¹⁵N d₂).
-
Pre-treat the sample by adding 2% formic acid in water and vortex.
-
Condition an Oasis MCX µElution plate with methanol (B129727) followed by water.
-
Load the pre-treated plasma sample onto the SPE plate.
-
Wash the plate with 2% formic acid in water, followed by methanol.
-
Elute the analytes with 5% ammonium hydroxide (B78521) in acetonitrile (B52724).
2. UPLC Conditions
-
Column: ACQUITY HSS C18 (1.7 µm, 2.1 x 100 mm)[5]
-
Mobile Phase A: Ammonium acetate (B1210297) buffer
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Linear gradient
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. MS/MS Conditions
-
Ionization: Positive ion electrospray (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for Saxagliptin: 316.22 > 180.19[5]
Protocol 2: HPLC with Fluorescence Detection (after Derivatization)
This protocol outlines a method to achieve high sensitivity using fluorescence detection.[9][10]
1. Sample Preparation and Derivatization
-
Perform liquid-liquid extraction of saxagliptin from plasma.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable buffer (e.g., borate (B1201080) buffer).
-
Add fluorescamine solution (in acetone) to the reconstituted sample.
-
Allow the derivatization reaction to proceed at room temperature.
2. HPLC Conditions
-
Column: RP C18 column
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 10 mM orthophosphoric acid.
-
Flow Rate: 1.3 mL/min
-
Injection Volume: 20 µL
3. Fluorescence Detection
-
Excitation Wavelength: 463 nm
-
Emission Wavelength: 378 nm
Visualizations
Caption: UPLC-MS/MS experimental workflow for saxagliptin analysis.
Caption: Troubleshooting guide for low sensitivity in saxagliptin detection.
References
- 1. A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. bepls.com [bepls.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. ijtsrd.com [ijtsrd.com]
- 9. researchgate.net [researchgate.net]
- 10. An HPLC Method for the Determination of Saxagliptin in Human Plasma with Fluorescence Detection | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 11. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 14. researchgate.net [researchgate.net]
- 15. turkjps.org [turkjps.org]
Forced degradation studies of saxagliptin to identify potential degradants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of saxagliptin.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for saxagliptin observed during forced degradation studies?
A1: Saxagliptin is susceptible to degradation under hydrolytic (acidic and alkaline) and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[1][2] The primary degradation products identified are its cyclic amidine (SCA), an epimer of the cyclic amidine (ESCA), and a formyl amide (SFA).[3][4][5] Under acidic and basic conditions, hydrolysis is the main degradation pathway. In the solid state, interactions with excipients, particularly those containing reactive impurities like aldehydes and carboxylic acids, can also lead to degradation.[3]
Q2: Which analytical technique is most suitable for separating and quantifying saxagliptin and its degradation products?
A2: A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and effective technique for the quantitative analysis of saxagliptin and its degradants.[6][7] These methods can effectively separate the parent drug from its various degradation products, ensuring accurate quantification.[6] Common columns used are C8 or C18, with mobile phases typically consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][7][8]
Q3: How can I confirm the identity of the observed degradation products?
A3: Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS), is a powerful tool for the structural elucidation of degradation products.[1][2] By comparing the fragmentation patterns of the degradants with that of the parent drug, the structures of the impurities can be confidently identified.[1]
Troubleshooting Guides
Issue 1: No significant degradation is observed under stress conditions.
-
Possible Cause 1: Stress conditions are too mild.
-
Solution: Increase the concentration of the stressor (acid, base, or oxidizing agent), the temperature, or the duration of the study. It is crucial to ensure that the conditions are harsh enough to induce degradation but not so extreme that they lead to complete degradation or unrealistic degradation pathways.
-
-
Possible Cause 2: Inappropriate solvent.
-
Solution: Ensure the drug is soluble in the chosen solvent for the stress study. The solvent should not interfere with the degradation process or the subsequent analysis.
-
Issue 2: Poor resolution between saxagliptin and its degradation peaks in the chromatogram.
-
Possible Cause 1: Suboptimal chromatographic conditions.
-
Solution: Optimize the mobile phase composition (e.g., pH, organic modifier ratio), flow rate, and column temperature. A gradient elution program may be necessary to achieve adequate separation of all peaks.[1]
-
-
Possible Cause 2: Inappropriate column selection.
-
Solution: Experiment with different column chemistries (e.g., C18 vs. C8) and particle sizes. A longer column or a column with a smaller particle size can improve resolution.
-
Issue 3: Extraneous peaks are observed in the chromatogram.
-
Possible Cause 1: Impurities in the reagents or solvents.
-
Solution: Use high-purity (e.g., HPLC grade) solvents and reagents. Run a blank injection of the diluent to identify any peaks originating from the solvent system.
-
-
Possible Cause 2: Contamination from the experimental setup.
-
Solution: Ensure all glassware and equipment are thoroughly cleaned.
-
Experimental Protocols
Below are detailed methodologies for conducting forced degradation studies on saxagliptin.
1. Preparation of Stock and Standard Solutions:
-
Saxagliptin Stock Solution: Accurately weigh and dissolve saxagliptin reference standard in a suitable diluent (e.g., a mixture of water and methanol or acetonitrile) to obtain a known concentration (e.g., 1000 µg/mL).
-
Working Standard Solution: Further dilute the stock solution to a suitable concentration for analysis (e.g., 50 µg/mL).[6]
2. Forced Degradation Procedures:
-
Acid Hydrolysis:
-
To a portion of the stock solution, add an equal volume of an acid solution (e.g., 0.4N HCl or 1.0N HCl).[7][8]
-
Reflux the mixture at a specific temperature (e.g., 60°C or ambient) for a defined period (e.g., 24 hours or until significant degradation is observed).[9]
-
After the specified time, cool the solution and neutralize it with an equivalent concentration of a base (e.g., 0.4N NaOH or 1.0N NaOH).
-
Dilute the resulting solution with the mobile phase to the working standard concentration before injection into the HPLC system.
-
-
Alkaline Hydrolysis:
-
To a portion of the stock solution, add an equal volume of a base solution (e.g., 1.0N NaOH).[7]
-
Reflux the mixture under similar conditions as the acid hydrolysis.
-
After the specified time, cool the solution and neutralize it with an equivalent concentration of an acid (e.g., 1.0N HCl).
-
Dilute the resulting solution with the mobile phase to the working standard concentration.
-
-
Oxidative Degradation:
-
To a portion of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).
-
Keep the mixture at room temperature or a slightly elevated temperature for a specified duration.
-
Dilute the resulting solution with the mobile phase to the working standard concentration.
-
-
Thermal Degradation:
-
Expose the solid drug substance to a high temperature (e.g., 105°C) in a hot air oven for a specified period (e.g., 10 days).[7]
-
Alternatively, heat a solution of the drug.
-
After exposure, dissolve the solid sample or dilute the solution with the mobile phase to the working standard concentration.
-
-
Photolytic Degradation:
-
Expose a solution of the drug or the solid drug substance to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period.
-
Prepare a sample for analysis by dissolving or diluting it with the mobile phase to the working standard concentration.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for Saxagliptin
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradants Identified |
| Acid Hydrolysis | 0.4N HCl | 24 hours | 60°C | Varies | Cyclic Amidine (SCA), Epimer (ESCA) |
| Alkaline Hydrolysis | 1.0N NaOH | 3 hours | Ambient | Varies | Cyclic Amidine (SCA), Epimer (ESCA) |
| Oxidative Degradation | 3% H₂O₂ | 24 hours | Ambient | Varies | Formyl Amide (SFA) |
| Thermal Degradation | Solid State | 10 days | 105°C | Stable | - |
| Photolytic Degradation | UV/Visible Light | - | Ambient | Stable | - |
Note: The percentage of degradation can vary significantly based on the precise experimental conditions.
Table 2: Example Chromatographic Conditions for Saxagliptin and its Degradants
| Parameter | Condition 1 | Condition 2 |
| Column | Waters XBridge C18 (250 mm x 4.6 mm, 5µm)[6] | Zorbax SB-C8 (150 mm x 4.6 mm, 5µm)[7] |
| Mobile Phase | 0.1% Phosphoric acid (pH 3.0) : Methanol (70:30, v/v)[6] | Buffer : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min[6] | 1.0 mL/min[7] |
| Detection Wavelength | 225 nm[6] | 220 nm[7] |
| Column Temperature | Ambient[6] | - |
Visualizations
Caption: Experimental Workflow for Forced Degradation Studies.
Caption: Simplified Degradation Pathways of Saxagliptin.
References
- 1. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. omicsonline.org [omicsonline.org]
- 9. archives.ijper.org [archives.ijper.org]
Technical Support Center: Method Validation for Saxagliptin Combination Drug Products
Welcome to the technical support center for analytical method validation of saxagliptin in combination drug products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing a simultaneous estimation method for saxagliptin and its combination drug partner (e.g., metformin (B114582), dapagliflozin) by RP-HPLC?
A1: The primary challenges in developing a simultaneous RP-HPLC method for saxagliptin and its combination partners include:
-
Different Physicochemical Properties: Saxagliptin and its common partners, like metformin, have significantly different polarities and pKa values, making it difficult to achieve optimal separation and peak shape for all analytes with a single chromatographic condition.
-
Large Disparity in Dosage Strength: Combination products often contain a high dose of one drug (e.g., metformin 500/1000 mg) and a low dose of saxagliptin (2.5/5 mg). This disparity can lead to issues with detector response, linearity, and quantification of the lower-dose component without overloading the column with the higher-dose component.
-
Interference from Excipients: Pharmaceutical formulations contain various excipients that can interfere with the analysis, requiring a highly specific and selective method.
-
Peak Tailing: Basic compounds can interact with residual silanol (B1196071) groups on the stationary phase, leading to asymmetric peak shapes (tailing), which can affect resolution and integration accuracy.
-
Forced Degradation Studies: Ensuring that the method is stability-indicating requires separating the active pharmaceutical ingredients (APIs) from all potential degradation products formed under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Q2: How can I select an appropriate mobile phase for the simultaneous analysis of saxagliptin and metformin?
A2: Selecting the right mobile phase is critical for good separation. A common starting point is a mixture of an aqueous buffer and an organic solvent. For saxagliptin and metformin, a combination of a phosphate (B84403) buffer and acetonitrile (B52724) is frequently used. The pH of the buffer is a critical parameter to control the ionization and retention of the analytes. A pH of around 3.5 to 4.5 is often effective. The ratio of the buffer to the organic modifier needs to be optimized to achieve good resolution and acceptable retention times.
Q3: What are the key validation parameters to consider according to ICH guidelines?
A3: According to the International Council on Harmonisation (ICH) Q2(R1) guidelines, the key validation parameters for an analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often evaluated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
System Suitability: To ensure that the chromatographic system is suitable for the intended analysis.
Troubleshooting Guides
HPLC Method Development and Validation
Problem 1: Poor resolution between saxagliptin and the combination drug peak.
-
Possible Cause 1: Inappropriate Mobile Phase Composition.
-
Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Increasing the aqueous phase concentration will generally increase retention times and may improve resolution.
-
-
Possible Cause 2: Incorrect pH of the Mobile Phase.
-
Solution: Optimize the pH of the buffer. Small changes in pH can significantly impact the retention times of ionizable compounds like saxagliptin and metformin, thereby affecting resolution.
-
-
Possible Cause 3: Suboptimal Stationary Phase.
-
Solution: Consider a different HPLC column. A C18 column is a common choice, but for highly polar compounds, other phases might provide better selectivity.
-
Problem 2: Peak tailing observed for the saxagliptin peak.
-
Possible Cause 1: Silanol Interactions.
-
Solution: Add a competing base, like triethylamine, to the mobile phase to mask the active silanol groups on the column. Alternatively, use a base-deactivated column.
-
-
Possible Cause 2: Inappropriate Mobile Phase pH.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of saxagliptin to ensure it is in a single ionic form.
-
-
Possible Cause 3: Column Overload.
-
Solution: Reduce the concentration of the sample being injected. This is particularly relevant for the high-dose component in a combination product.
-
Bioanalytical Method Validation (LC-MS/MS)
Problem 3: Significant matrix effect observed during the analysis of plasma samples.
-
Possible Cause 1: Co-eluting Endogenous Components.
-
Solution: Improve the sample clean-up procedure. Techniques like solid-phase extraction (SPE) are generally more effective at removing interfering matrix components than simple protein precipitation.
-
-
Possible Cause 2: Inadequate Chromatographic Separation.
-
Solution: Optimize the chromatographic conditions to separate the analytes from the matrix components that are causing ion suppression or enhancement. This may involve adjusting the gradient profile or using a different column.
-
-
Possible Cause 3: Inappropriate Internal Standard (IS).
-
Solution: Use a stable isotope-labeled internal standard (SIL-IS) for each analyte. A SIL-IS will have very similar chromatographic behavior and ionization efficiency to the analyte, effectively compensating for matrix effects.
-
Experimental Protocols
Representative RP-HPLC Method for Simultaneous Estimation of Saxagliptin and Metformin
This protocol is a generalized representation based on several published methods.
1. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (pH 4.5) and acetonitrile in a ratio of 60:40 v/v.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
2. Standard Solution Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve saxagliptin and metformin hydrochloride in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for linearity studies.
3. Sample Preparation:
-
Tablet Sample: Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to a specific amount of the active ingredients into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to volume. Filter the solution before injection.
4. Validation Procedure:
-
Follow ICH Q2(R1) guidelines to validate the method for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.
Data Presentation
Table 1: Summary of Chromatographic Conditions for Saxagliptin Combination Products
| Combination Product | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Saxagliptin & Metformin | Enable C18 G (250 x 4.6 mm, 5 µm) | 0.05 M KH2PO4 (pH 4.5):Methanol:Acetonitrile (60:20:20 v/v) | 0.6 | 220 | |
| Saxagliptin & Metformin | X terra C18 (150 x 4.6 mm, 5 µm) | ACN:Methanol:Water (35:50:15 v/v) | 1.0 | 250 | |
| Saxagliptin, Dapagliflozin & Metformin | C18 (250 x 4.6 mm, 5 µm) | Phosphate Buffer (pH 3.5):Acetonitrile (80:20 v/v) + 1 mL triethylamine/100 mL | 1.0 | 265 | |
| Saxagliptin & Dapagliflozin | Altima C18 (150 x 4.6 mm, 5 µm) | Phosphate buffer:Acetonitrile (60:40 v/v) | 1.0 | 222 |
Table 2: Summary of Method Validation Parameters for Saxagliptin & Metformin by RP-HPLC
| Parameter | Saxagliptin | Metformin | Reference |
| Linearity Range (µg/mL) | 0.2 - 1.2 | 40 - 240 | |
| Correlation Coefficient (r²) | 0.999 | 0.998 | |
| LOD (µg/mL) | 0.029 | 0.112 | |
| LOQ (µg/mL) | 0.096 | 0.373 | |
| Accuracy (% Recovery) | 98.88 - 101.87 | 98.39 - 101.66 | |
| Precision (% RSD) | < 2.0 | < 2.0 |
Visualizations
Caption: Workflow for HPLC method development and validation.
Technical Support Center: Saxagliptin Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of saxagliptin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of saxagliptin in aqueous solutions?
Saxagliptin is known to be unstable under hydrolytic conditions, with its degradation being significantly influenced by pH.[1] Generally, the drug exhibits lability in both acidic and alkaline environments.[2][1] Forced degradation studies have demonstrated that saxagliptin degrades when exposed to acidic and basic solutions.[3]
Q2: What are the major degradation products of saxagliptin in aqueous solutions at different pH values?
The primary degradation pathway for saxagliptin in aqueous solution is an intramolecular cyclization to form a cyclic amidine, specifically epi-cyclic amidine.[4][5][6][7][8] The formation of this major degradation product is pH-dependent. A lowering of the pH has been shown to decrease the formation of epi-cyclic amidine.[4][5][6][7] Other degradation products can also be formed under various stress conditions. One study identified a total of seven degradation products under hydrolytic and oxidative stress.[2][1]
Q3: At what pH is saxagliptin most stable?
Q4: What analytical techniques are recommended for studying saxagliptin stability?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most commonly reported analytical method for assessing the stability of saxagliptin and quantifying its degradation products.[3][11][10][12] These methods often use a C8 or C18 column and a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol.[2][1][3] Detection is typically performed using a UV detector.[10][12] For the identification of unknown degradation products, liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques.[2][1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent degradation results at the same pH. | 1. Inaccurate pH measurement or buffer preparation. 2. Temperature fluctuations during the experiment. 3. Variability in the initial concentration of saxagliptin. | 1. Calibrate the pH meter before each use with fresh, certified buffers. Ensure accurate weighing of buffer components. 2. Use a temperature-controlled water bath or incubator to maintain a constant temperature throughout the stability study. 3. Prepare stock solutions carefully and verify the initial concentration before starting the degradation study. |
| Poor chromatographic separation of saxagliptin and its degradation products. | 1. Inappropriate mobile phase composition or pH. 2. Unsuitable column chemistry or column degradation. 3. Gradient elution program is not optimized. | 1. Adjust the mobile phase pH; saxagliptin is very soluble at low pH.[9] Experiment with different organic modifier ratios. 2. Try a different column (e.g., C8 vs. C18) or a new column of the same type. 3. Optimize the gradient slope and time to improve the resolution between peaks. |
| Unexpected degradation products are observed. | 1. Presence of impurities in the saxagliptin sample. 2. Contamination of the aqueous solution or buffer. 3. Oxidative degradation if the solution is not protected from air. | 1. Characterize the purity of the saxagliptin starting material using a high-resolution analytical technique. 2. Use high-purity water (e.g., Milli-Q) and analytical grade reagents for all solutions. 3. Degas the solutions and consider performing the experiment under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. |
| Difficulty in identifying unknown degradation products. | Insufficient data from the analytical method used. | Employ LC-MS/MS to obtain fragmentation patterns of the degradation products.[2][1] This data, along with the accurate mass measurement from high-resolution mass spectrometry (HRMS), can help in elucidating the structures of the unknown compounds. |
Data Presentation
Table 1: Summary of Saxagliptin Degradation under Different pH Conditions
| Condition | Reagents | Temperature | Duration | Observed Degradation | Reference |
| Acidic Hydrolysis | 1.0 N HCl | Ambient | 30 minutes | Significant degradation observed. | [3] |
| Acidic Hydrolysis | 0.4 N HCl | 80°C | 24 hours | Significant degradation observed. | [11] |
| Acidic Hydrolysis | 5 N HCl | 60°C | 24 hours | Degradation observed. | [12] |
| Alkaline Hydrolysis | 1.0 N NaOH | Ambient | 3 hours | Significant degradation observed. | [3] |
| Alkaline Hydrolysis | 0.02 N NaOH | 80°C | 24 hours | Significant degradation observed. | [11] |
| Neutral Hydrolysis | Water | 60°C | 24 hours | Degradation observed. | [12] |
Note: The term "significant degradation" is as reported in the cited literature. Quantitative percentages may vary between studies based on specific experimental conditions.
Experimental Protocols
Protocol for Forced Degradation Study of Saxagliptin in Aqueous Solutions
This protocol outlines a general procedure for investigating the stability of saxagliptin under acidic, neutral, and alkaline conditions.
1. Materials:
-
Saxagliptin reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
High-purity water (e.g., Milli-Q or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate or formate (B1220265) buffer reagents for HPLC mobile phase
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled water bath or incubator
-
Validated RP-HPLC system with a UV or PDA detector
2. Preparation of Solutions:
-
Saxagliptin Stock Solution: Accurately weigh and dissolve a known amount of saxagliptin reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Solution (e.g., 0.1 N HCl): Prepare by diluting concentrated HCl with high-purity water.
-
Alkaline Solution (e.g., 0.1 N NaOH): Prepare by dissolving NaOH pellets in high-purity water.
-
Neutral Solution: Use high-purity water.
3. Degradation Procedure:
-
For each condition (acidic, neutral, and alkaline), transfer a known volume of the saxagliptin stock solution into separate reaction vessels.
-
Add the respective stress agent (HCl, water, or NaOH) to achieve the desired final concentration of saxagliptin and the stressor.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period.
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Immediately neutralize the acidic and alkaline samples to stop the degradation reaction. For acidic samples, use an equivalent amount of NaOH, and for alkaline samples, use an equivalent amount of HCl.
-
Dilute the samples to an appropriate concentration for HPLC analysis with the mobile phase.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating RP-HPLC method. An example of chromatographic conditions can be found in the literature.[3][11]
-
Monitor the decrease in the peak area of the parent saxagliptin peak and the formation of degradation product peaks over time.
-
Calculate the percentage of saxagliptin remaining and the percentage of each degradation product formed at each time point.
Visualizations
Caption: Experimental workflow for assessing the pH-dependent stability of saxagliptin.
Caption: Troubleshooting guide for inconsistent saxagliptin stability results.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding and Kinetic Modeling of Complex Degradation Pathways in the Solid Dosage Form: The Case of Saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic and mechanistic insight into the thermodynamic degradation of saxagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Development and validation of a stability-indicating RP-HPLC method for simultaneous determination of dapagliflozin and saxagliptin in fixed-dose combination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. omicsonline.org [omicsonline.org]
- 12. archives.ijper.org [archives.ijper.org]
Welcome to the technical support center for the HPLC analysis of saxagliptin and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method development, troubleshooting, and frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of saxagliptin from its related compounds and degradation products.
1. Poor Resolution Between Saxagliptin and Impurities
-
Question: My chromatogram shows poor resolution between the saxagliptin peak and a closely eluting impurity. How can I improve the separation?
-
Answer: Poor resolution is a common challenge. Here are several strategies to enhance the separation:
-
Mobile Phase pH Adjustment: The pH of the mobile phase is a critical factor in achieving good separation, especially for ionizable compounds like saxagliptin. A slight adjustment in the pH can significantly alter the retention times and improve resolution. It's recommended to work within the stable pH range of your column. For saxagliptin, adjusting the pH of a phosphate (B84403) buffer to around 3.0-4.6 has been shown to be effective in improving peak shape and resolution.[1]
-
Gradient Elution Optimization: If you are using an isocratic method, switching to a gradient elution can often resolve co-eluting peaks. A shallow gradient, where the organic solvent concentration is increased slowly, can effectively separate closely related compounds.[2] Experiment with different gradient profiles to find the optimal separation.
-
Organic Modifier Selection: The choice of organic solvent (e.g., acetonitrile (B52724) or methanol) can impact selectivity. If you are using acetonitrile, consider switching to methanol (B129727) or using a combination of both. The different solvent properties can alter the interaction with the stationary phase and improve separation.
-
Column Chemistry: Not all C18 columns are the same. Differences in end-capping and silica (B1680970) purity can affect selectivity. If resolution is still an issue, trying a C18 column from a different manufacturer or a column with a different stationary phase (e.g., C8 or phenyl) may provide the necessary selectivity.
-
2. Peak Tailing for the Saxagliptin Peak
-
Question: The saxagliptin peak in my chromatogram is showing significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like saxagliptin is often due to secondary interactions with the silica support of the stationary phase. Here’s how to address it:
-
Mobile Phase pH: As with resolution, the mobile phase pH is crucial for minimizing peak tailing. Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of silanol (B1196071) groups on the silica surface, reducing their interaction with the basic saxagliptin molecule.
-
Buffer Concentration: An inadequate buffer concentration may not effectively control the pH at the column surface, leading to tailing. Ensure your buffer concentration is sufficient, typically in the range of 10-25 mM.
-
Column Choice: Using a high-purity silica column with good end-capping is essential to minimize silanol interactions. Older columns or those made with lower-purity silica are more prone to causing peak tailing.
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.
-
3. Retention Time Shift
-
Question: I am observing a drift in the retention time of saxagliptin across multiple injections. What should I investigate?
-
Answer: Retention time variability can compromise the reliability of your results. Here are the common causes and solutions:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a frequent cause of retention time drift, especially with gradient methods.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate measurement of all components. Degas the mobile phase properly to prevent bubble formation in the pump.
-
Pump Performance: Leaks in the HPLC pump or malfunctioning check valves can cause inconsistent flow rates, leading to retention time variability. Regularly inspect your pump for leaks and perform routine maintenance.
-
Column Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature will ensure reproducible results.
-
Frequently Asked Questions (FAQs)
Q1: What are the common degradation products of saxagliptin I should be aware of?
A1: Forced degradation studies have shown that saxagliptin is susceptible to degradation under acidic, alkaline, and oxidative conditions.[2][3][4] The major degradation products are typically formed through hydrolysis of the amide bond or other structural modifications. It is crucial to have a stability-indicating method that can separate these degradation products from the parent drug.
Q2: What is a typical starting HPLC method for saxagliptin analysis?
A2: A good starting point for developing an HPLC method for saxagliptin would be a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer (pH 3.0-4.6) and acetonitrile in a gradient elution mode.[1][3][5] Detection is typically performed at around 210-225 nm.[6][7][8]
Q3: How can I confirm the identity of unknown peaks in my chromatogram?
A3: For the identification of unknown impurities or degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[3][4] LC-MS provides mass information that can help in elucidating the structure of the unknown compounds.
Q4: What are the critical system suitability parameters to monitor for saxagliptin analysis?
A4: Key system suitability parameters to monitor include:
-
Resolution: Ensure baseline separation between saxagliptin and its closest eluting impurity. A resolution value of >2 is generally desired.
-
Tailing Factor: The tailing factor for the saxagliptin peak should ideally be less than 1.5 to ensure good peak symmetry.
-
Theoretical Plates: A high number of theoretical plates indicates good column efficiency.
-
Reproducibility of Retention Time and Peak Area: The relative standard deviation (%RSD) for replicate injections of the standard should be within acceptable limits (typically <2%).
Experimental Protocols
Below are representative experimental protocols for the HPLC analysis of saxagliptin. These should be considered as starting points and may require optimization for your specific application.
Table 1: Example HPLC Method for Saxagliptin and Related Compounds
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2][6][8] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH adjusted to 3.5 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| 30 | |
| Flow Rate | 1.0 mL/min[2] |
| Column Temperature | 30 °C |
| Detection Wavelength | 222 nm[1] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (50:50 v/v) |
Protocol for Forced Degradation Study
-
Acid Degradation: Dissolve saxagliptin in 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Degradation: Dissolve saxagliptin in 0.1 N NaOH and keep at room temperature for 30 minutes.
-
Oxidative Degradation: Dissolve saxagliptin in 3% hydrogen peroxide and keep at room temperature for 1 hour.
-
Thermal Degradation: Expose solid saxagliptin to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of saxagliptin to UV light (254 nm) for 24 hours.
-
After the specified time, neutralize the acid and base-stressed samples, and dilute all samples to a suitable concentration with the diluent before injecting into the HPLC system.
Visualizations
DOT Script for HPLC Troubleshooting Workflow
Caption: A troubleshooting workflow for common HPLC issues.
DOT Script for a Logical Approach to Method Development
Caption: A logical workflow for HPLC method development.
References
- 1. ijnrd.org [ijnrd.org]
- 2. jocpr.com [jocpr.com]
- 3. Stability-indicating liquid chromatographic method for determination of saxagliptin and structure elucidation of the major degradation products using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. bepls.com [bepls.com]
- 7. omicsonline.org [omicsonline.org]
- 8. jddtonline.info [jddtonline.info]
Validation & Comparative
A Head-to-Head Comparison of Saxagliptin and Sitagliptin: Efficacy, Potency, and Mechanistic Insights
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two widely used dipeptidyl peptidase-4 (DPP-4) inhibitors, saxagliptin and sitagliptin (B1680988). This document summarizes key experimental data on their efficacy and potency, details relevant experimental protocols, and visualizes their mechanism of action and experimental workflows.
Executive Summary
Saxagliptin and sitagliptin are oral hypoglycemic agents that improve glycemic control in patients with type 2 diabetes by inhibiting the DPP-4 enzyme. This inhibition prevents the degradation of incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), thereby enhancing glucose-dependent insulin (B600854) secretion and suppressing glucagon (B607659) release.[1] While both drugs share this mechanism, they exhibit differences in their biochemical potency, binding kinetics, and metabolic pathways.
In terms of clinical efficacy, head-to-head trials and meta-analyses suggest that saxagliptin and sitagliptin result in similar modest reductions in HbA1c.[2] However, in vitro studies indicate that saxagliptin is a more potent inhibitor of the DPP-4 enzyme, though the clinical significance of this higher potency is not definitively established.[3] This guide delves into the quantitative data supporting these observations and provides the necessary context for their interpretation.
Data Presentation
In Vitro Potency and Binding Kinetics
The in vitro potency of saxagliptin and sitagliptin against the DPP-4 enzyme is a critical determinant of their pharmacological activity. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify this potency.
| Parameter | Saxagliptin | Sitagliptin | Reference |
| IC50 (nM) | ~2.2 | ~19 | [3] |
| Ki (nM) | ~1.3 | ~18 | [3] |
| Binding Characteristics | Covalent, reversible, slow dissociation | Non-covalent, reversible, rapid dissociation | [4] |
Clinical Efficacy: HbA1c Reduction
The primary measure of clinical efficacy for anti-diabetic agents is the reduction in glycated hemoglobin (HbA1c). The following table summarizes the results from several key clinical trials comparing saxagliptin and sitagliptin.
| Study/Analysis | Treatment Arms | Duration | Mean HbA1c Reduction | Key Findings | Reference |
| Head-to-Head Trial | Saxagliptin 5 mg + Metformin vs. Sitagliptin 100 mg + Metformin | 18 weeks | -0.52% vs. -0.62% | Non-inferiority of saxagliptin to sitagliptin was not met in this study. | [2] |
| Meta-analysis | Sitagliptin 100 mg monotherapy vs. Placebo | ≥12 weeks | -0.82% | Sitagliptin showed significant HbA1c reduction compared to placebo. | [2] |
| Meta-analysis | Saxagliptin 5 mg monotherapy vs. Placebo | ≥12 weeks | -0.70% | Saxagliptin showed significant HbA1c reduction compared to placebo. | [2] |
| Head-to-Head Trial in Chinese Patients | Saxagliptin 5 mg vs. Sitagliptin 100 mg (as add-on therapy) | 24 weeks | -1.2% vs. -1.1% | No significant difference in HbA1c reduction between the two groups. |
Impact on Incretin Hormones
By inhibiting DPP-4, both saxagliptin and sitagliptin increase the circulating levels of active GLP-1 and GIP. Clinical studies have demonstrated that both drugs lead to a 2- to 3-fold increase in post-meal active GLP-1 and GIP concentrations, which contributes to their glucose-lowering effects.[1]
Adverse Events
The safety profiles of saxagliptin and sitagliptin are generally comparable, with a low risk of hypoglycemia when used as monotherapy.[2] The following table presents the incidence of common adverse events reported in a head-to-head clinical trial.
| Adverse Event | Saxagliptin 5 mg (Incidence %) | Sitagliptin 100 mg (Incidence %) | Reference |
| Hypoglycemia | 6% | 3% | |
| Nausea | 2 cases | 3 cases | |
| Headache | 1 case | 0 cases | |
| Nasopharyngitis | 0 cases | 1 case |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Fluorometric Method)
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the DPP-4 enzyme using a fluorogenic substrate.
1. Materials:
-
Recombinant Human DPP-4 Enzyme
-
DPP-4 Fluorogenic Substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test Compounds (Saxagliptin, Sitagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
Incubator set to 37°C
2. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds and a positive control (e.g., a known DPP-4 inhibitor) in DMSO.
-
Create a serial dilution of the test compounds and positive control in assay buffer to achieve a range of desired concentrations.
-
Dilute the recombinant human DPP-4 enzyme in cold assay buffer to the desired working concentration.
-
Prepare the DPP-4 substrate solution in assay buffer.
-
-
Assay Setup (in triplicate):
-
Blank (No Enzyme): Add assay buffer and solvent to the wells.
-
Enzyme Control (100% Activity): Add assay buffer, diluted DPP-4 enzyme, and solvent to the wells.
-
Test Compound: Add assay buffer, diluted DPP-4 enzyme, and the test compound dilution to the wells.
-
Positive Control: Add assay buffer, diluted DPP-4 enzyme, and the positive control dilution to the wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the average slope of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Mandatory Visualization
Caption: DPP-4 Inhibition Signaling Pathway.
Caption: Experimental Workflow for DPP-4 Inhibition Assay.
References
- 1. GLP-1 Analogs and DPP-4 Inhibitors in Type 2 Diabetes Therapy: Review of Head-to-Head Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sitagliptin versus saxagliptin in decompensated type 2 diabetes mellitus patients | Italian Journal of Medicine [italjmed.org]
A Comparative Analysis of DPP-4 Inhibitors: Saxagliptin, Sitagliptin, and Vildagliptin
A Guide for Researchers and Drug Development Professionals
Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus (T2DM). By preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), these drugs enhance glucose-dependent insulin (B600854) secretion and suppress glucagon (B607659) secretion, thereby improving glycemic control. This guide provides a comparative analysis of three widely used DPP-4 inhibitors: saxagliptin, sitagliptin (B1680988), and vildagliptin (B1682220), focusing on their efficacy, safety, and pharmacokinetic profiles, supported by experimental data from clinical trials.
Efficacy in Glycemic Control
The primary measure of efficacy for antihyperglycemic agents is the reduction in glycated hemoglobin (HbA1c), which reflects average blood glucose levels over the preceding two to three months. Head-to-head clinical trials and meta-analyses have demonstrated that saxagliptin, sitagliptin, and vildagliptin exhibit comparable efficacy in lowering HbA1c, as well as fasting plasma glucose (FPG) and postprandial glucose (PPG).[1][2]
A 24-week, randomized, open-label, parallel clinical trial in Chinese patients with T2DM inadequately controlled on dual oral hypoglycemic agents showed similar reductions in HbA1c among the three gliptins.[3][4][5] However, some differences were observed in their effects on FPG, with vildagliptin showing the greatest reduction.[3][4][5] Another 12-week, multicenter, randomized, double-blind comparative study in Chinese patients with newly diagnosed T2DM found similar overall HbA1c-lowering effects for all three DPP-4 inhibitors.[6]
The following tables summarize the quantitative data on the glycemic efficacy of saxagliptin, sitagliptin, and vildagliptin from comparative studies.
Table 1: Comparative Efficacy on Glycemic Parameters (24-Week Add-on Therapy Trial) [3][4][5][7]
| Parameter | Saxagliptin (5 mg once daily) | Vildagliptin (50 mg twice daily) | Sitagliptin (100 mg once daily) |
| Mean Change in HbA1c (%) | -1.2 | -1.3 | -1.1 |
| Mean Change in FPG (mmol/L) | -1.8 | -2.4 | -1.5 |
| Mean Change in 2-hour PPG (mmol/L) | -3.4 | -3.7 | -3.2 |
| Patients Achieving HbA1c < 7% (%) | 59 | 65 | 59 |
Table 2: Comparative Efficacy on HbA1c in Newly Diagnosed T2DM (12-Week Monotherapy Trial) [6][8]
| Parameter | Saxagliptin (5 mg once daily) | Vildagliptin (50 mg twice daily) | Sitagliptin (100 mg once daily) |
| Adjusted Mean Change in HbA1c (%) | -0.70 | -0.65 | -0.50 |
Safety and Tolerability Profile
DPP-4 inhibitors are generally well-tolerated, with a low risk of hypoglycemia, particularly when used as monotherapy.[1] They are also considered weight-neutral.[8] The safety profiles of saxagliptin, sitagliptin, and vildagliptin are largely similar, with the most common adverse events being nasopharyngitis, headache, and upper respiratory tract infections.
The incidence of mild hypoglycemia has been reported to be low across all three agents, although slight variations have been observed in different studies. In the 24-week add-on therapy trial, the incidence of mild hypoglycemia was 6% for saxagliptin, 2% for vildagliptin, and 3% for sitagliptin.[3][4][5]
Cardiovascular outcome trials (CVOTs) have been conducted to assess the long-term cardiovascular safety of these drugs. The SAVOR-TIMI 53 trial for saxagliptin and the TECOS trial for sitagliptin demonstrated non-inferiority compared to placebo for major adverse cardiovascular events (MACE).[9][10] However, the SAVOR-TIMI 53 trial reported an unexpected increased risk of hospitalization for heart failure with saxagliptin.[9][10] No dedicated CVOT has been conducted for vildagliptin, but a meta-analysis of data from multiple trials did not indicate an increased cardiovascular risk.[9]
Table 3: Comparative Safety Profile
| Parameter | Saxagliptin | Sitagliptin | Vildagliptin |
| Risk of Hypoglycemia | Low[3][4][5] | Low[3][4][5] | Low[3][4][5] |
| Effect on Body Weight | Neutral[8] | Neutral[8] | Neutral[8] |
| Cardiovascular Outcomes | Non-inferior to placebo for MACE; increased risk of hospitalization for heart failure[9][10] | Non-inferior to placebo for MACE[10] | No evidence of increased cardiovascular risk from meta-analyses[9] |
Pharmacokinetic Properties
Saxagliptin, sitagliptin, and vildagliptin exhibit distinct pharmacokinetic profiles, which may influence their dosing regimens and potential for drug-drug interactions.[11] All three are readily absorbed orally.[11] Saxagliptin and sitagliptin are primarily metabolized by the cytochrome P450 (CYP) 3A4/5 isoenzymes.[11] Vildagliptin is mainly cleared through hydrolysis.[11]
The dosing frequency also differs among the three agents. Saxagliptin and sitagliptin are typically administered once daily, while vildagliptin is usually given twice daily to maintain sustained DPP-4 inhibition.[9][11]
Table 4: Comparative Pharmacokinetic and Dosing Profile [9][11]
| Parameter | Saxagliptin | Sitagliptin | Vildagliptin |
| Metabolism | Primarily CYP3A4/5 | Primarily CYP3A4/5 | Primarily hydrolysis |
| Half-life | Relatively shorter, but complex receptor binding kinetics influence duration of action | Longer | Shorter, necessitating twice-daily dosing for sustained inhibition |
| Standard Dosing | 5 mg once daily | 100 mg once daily | 50 mg twice daily |
Signaling Pathways and Experimental Workflows
The therapeutic effect of DPP-4 inhibitors is mediated through the incretin pathway. The following diagrams illustrate the core signaling pathway, a typical experimental workflow for a comparative clinical trial, and a logical comparison of the key features of the three drugs.
Figure 1. DPP-4 Inhibition Signaling Pathway.
Figure 2. Experimental Workflow of a Comparative Clinical Trial.
Figure 3. Logical Comparison of Key Drug Features.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity and reliability of the findings. Below are detailed descriptions of the key experimental protocols commonly used in such studies.
Study Design
The majority of comparative efficacy and safety trials for DPP-4 inhibitors are designed as randomized, double-blind, parallel-group, multicenter studies .[3][4][5][6]
-
Randomization: Patients are randomly assigned to different treatment groups to minimize bias.
-
Double-blinding: Neither the patients nor the investigators are aware of the treatment allocation to prevent observer bias.
-
Parallel-group: Each group of patients receives a different treatment concurrently.
-
Multicenter: The study is conducted at multiple locations to ensure a diverse patient population and enhance the generalizability of the results.
Measurement of Glycemic Parameters
1. Glycated Hemoglobin (HbA1c):
-
Principle: HbA1c is formed through the non-enzymatic glycation of hemoglobin and reflects the average plasma glucose concentration over the previous 8-12 weeks.
-
Methodology: High-Performance Liquid Chromatography (HPLC) is the most common method used for HbA1c measurement in clinical trials due to its high precision and accuracy. Ion-exchange HPLC separates hemoglobin variants based on charge differences.
-
Procedure:
-
Whole blood samples are collected in EDTA-containing tubes.
-
The red blood cells are lysed to release hemoglobin.
-
The hemolysate is injected into the HPLC system.
-
Different hemoglobin fractions, including HbA1c, are separated and quantified.
-
Results are reported as a percentage of total hemoglobin or in mmol/mol.
-
2. Fasting Plasma Glucose (FPG):
-
Principle: FPG measures the concentration of glucose in the blood after an overnight fast (typically at least 8 hours).
-
Methodology: The glucose oxidase method is a widely used enzymatic assay for the quantitative determination of plasma glucose.
-
Procedure:
-
A venous blood sample is collected in a tube containing a glycolysis inhibitor (e.g., sodium fluoride) to prevent the breakdown of glucose by blood cells.
-
The sample is centrifuged to separate the plasma.
-
The plasma is analyzed using an automated clinical chemistry analyzer. Glucose oxidase catalyzes the oxidation of glucose, and the resulting hydrogen peroxide is used in a subsequent reaction to produce a colored compound, which is measured spectrophotometrically.
-
3. Postprandial Glucose (PPG):
-
Principle: PPG measures the glucose concentration in the blood at a specific time point after a meal (commonly 2 hours).
-
Methodology: The same enzymatic methods used for FPG (e.g., glucose oxidase) are employed for PPG measurement.
-
Procedure:
-
A standardized meal or a glucose challenge (oral glucose tolerance test - OGTT) is administered to the patient.
-
A blood sample is collected at a predetermined time after the meal (e.g., 2 hours).
-
The plasma is separated and analyzed for glucose concentration as described for FPG.
-
Assessment of DPP-4 Activity
-
Principle: DPP-4 activity is measured to assess the pharmacodynamic effect of the inhibitors. This is typically done by measuring the rate of cleavage of a synthetic substrate by the DPP-4 enzyme in plasma.
-
Methodology: A common method is a fluorometric or colorimetric assay using a synthetic substrate that releases a fluorescent or colored molecule upon cleavage by DPP-4.
-
Procedure:
-
Plasma samples are collected from patients at various time points after drug administration.
-
The plasma is incubated with a synthetic DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin).
-
The rate of production of the fluorescent or colored product is measured over time using a microplate reader.
-
The DPP-4 activity is calculated from the rate of the reaction and is often expressed as a percentage of inhibition compared to baseline or a placebo group.
-
Conclusion
Saxagliptin, sitagliptin, and vildagliptin are effective DPP-4 inhibitors that provide comparable improvements in glycemic control for patients with type 2 diabetes. While their efficacy in lowering HbA1c is similar, there may be minor differences in their effects on fasting plasma glucose. Their safety profiles are also broadly comparable, with a low risk of hypoglycemia and a neutral effect on body weight. A key differentiator lies in their cardiovascular safety profiles, with an increased risk of hospitalization for heart failure observed with saxagliptin in one major clinical trial. Pharmacokinetic differences, particularly in their metabolism and dosing frequency, also provide a basis for individualized treatment decisions. The choice of a specific DPP-4 inhibitor should be based on a comprehensive assessment of the patient's clinical characteristics, comorbidities, and concomitant medications.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative efficacy of vildagliptin and sitagliptin in Japanese patients with type 2 diabetes: a matching-adjusted indirect comparison of randomized trials - Analysis Group [analysisgroup.com]
- 3. orbi.uliege.be [orbi.uliege.be]
- 4. A randomized controlled trial of the efficacy and safety of saxagliptin as add-on therapy in patients with type 2 diabetes and inadequate glycaemic control on metformin plus a sulphonylurea [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of vildagliptin, Saxagliptin or Sitagliptin as add-on therapy in Chinese patients with type 2 diabetes inadequately controlled with dual combination of traditional oral hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and short-term side effects of sitagliptin, vildagliptin and saxagliptin in Chinese diabetes: a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Increased Plasma Dipeptidyl Peptidase-4 (DPP4) Activity Is an Obesity-Independent Parameter for Glycemic Deregulation in Type 2 Diabetes Patients [frontiersin.org]
- 10. Comparative Effectiveness of Dipeptidylpeptidase-4 Inhibitors in Type 2 Diabetes: A Systematic Review and Mixed Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diabetesjournals.org [diabetesjournals.org]
A Comparative Guide to Validated Stability-Indicating Assays for Saxagliptin
For researchers, scientists, and professionals in drug development, ensuring the stability of a drug substance like saxagliptin is paramount. A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This guide provides a comparative overview of various validated analytical methods for the stability testing of saxagliptin, supported by experimental data from published studies.
Comparison of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for developing stability-indicating assays for saxagliptin. These methods offer high resolution, sensitivity, and specificity. The following table summarizes the key parameters from different validated methods.
| Parameter | Method 1 (RP-HPLC) | Method 2 (RP-HPLC)[1] | Method 3 (RP-HPLC)[2] | Method 4 (UHPLC)[3] |
| Column | Zorbax SB-C8 (150 x 4.6 mm, 5µm) | Inertsil C8 (250 x 4.6 mm, 5µm) | Waters XBridge C18 (250 x 4.6 mm, 5µm) | UPLC BEH C18 (150 x 2.1 mm, 1.7µm) |
| Mobile Phase | Buffer:Acetonitrile (70:30 v/v) | Gradient of Sodium Dihydrogen Phosphate buffer (pH 5.0) and Acetonitrile | 0.1% Phosphoric acid (pH 3.0):Methanol (B129727) (70:30 v/v) | Potassium Dihydrogen Orthophosphate buffer:Acetonitrile (85:15 v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min | 0.4 mL/min |
| Detection Wavelength | 220 nm | 210 nm | 225 nm | 220 nm |
| Retention Time | Not Specified | 7.68 min | ~8 min | 2.687 min |
| Linearity Range | Not Specified | 50-375 µg/mL | 15.0-100.0 µg/mL | 10-60 µg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.9999 | >0.999 | 0.9989 |
| Accuracy (% Recovery) | Not Specified | 99.89-100.01% | 99.42-101.59% | 100.16-100.66% |
| Precision (%RSD) | <2.0% | <2.0% | <1.49% | 0.11-0.92% |
Forced Degradation Studies: A Comparative Summary
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to produce degradation products. The following table compares the degradation behavior of saxagliptin under different stress conditions as reported in various studies.
| Stress Condition | Method 1[4] | Method 2 | Method 3[1] | Method 4[5][6] |
| Acidic Hydrolysis | 0.93% degradation (0.1N HCl) | 8.73% degradation (1M HCl, reflux 80°C, 2h) | Significant degradation | Labile |
| Alkaline Hydrolysis | 3.17% degradation (0.1N NaOH) | 7.64% degradation (2M NaOH, 80°C, 2h) | Significant degradation | Labile |
| Oxidative Degradation | 2.24% degradation (3% H₂O₂) | Stable (6% H₂O₂, RT, 2 days) | Significant degradation | Labile |
| Thermal Degradation | Not Specified | 9.77% degradation (Dry heat, 80°C, 2 days) | Significant degradation | Stable |
| Photolytic Degradation | Not Specified | 3.64% degradation (UV radiation) | No significant degradation | Stable |
| Neutral Hydrolysis | Not Specified | Stable (RT, 7 days) | Not Specified | Labile |
These studies collectively indicate that saxagliptin is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it is relatively stable under thermal and photolytic stress.[1][3][7][4][5][6] The ability of the analytical methods to separate the saxagliptin peak from the peaks of these degradation products confirms their stability-indicating power.
Experimental Protocols
A generalized experimental protocol for a stability-indicating RP-HPLC method for saxagliptin can be outlined as follows:
1. Materials and Reagents:
-
Saxagliptin reference standard and sample
-
HPLC grade acetonitrile, methanol, and water
-
Analytical grade phosphoric acid, sodium dihydrogen phosphate, potassium dihydrogen orthophosphate, hydrochloric acid, sodium hydroxide, and hydrogen peroxide.
2. Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Standard Solution Preparation:
-
Prepare a stock solution of saxagliptin reference standard in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare working standard solutions of desired concentrations by diluting with the mobile phase.
4. Sample Solution Preparation:
-
For bulk drug, accurately weigh and dissolve the sample in a suitable solvent to get a known concentration.
-
For dosage forms, weigh and finely powder a number of tablets. Take a quantity of powder equivalent to a certain amount of saxagliptin and dissolve it in a suitable solvent. The solution may need to be sonicated and filtered to remove excipients.
5. Forced Degradation Study:
-
Acid Degradation: Treat the drug solution with an acid (e.g., 0.1N HCl) and heat if necessary. Neutralize the solution before injection.
-
Base Degradation: Treat the drug solution with a base (e.g., 0.1N NaOH) and heat if necessary. Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug or drug solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
6. Method Validation:
-
Validate the developed method as per ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for the validation of a stability-indicating assay and the logical relationship of the components.
Caption: Workflow for Stability-Indicating Assay Validation.
References
- 1. omicsonline.org [omicsonline.org]
- 2. scielo.br [scielo.br]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. LC-ESI-MS/MS studies on saxagliptin and its forced degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. rjptonline.org [rjptonline.org]
A Comparative Guide to Analytical Methods for Saxagliptin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. The selection of an appropriate analytical method is crucial for ensuring the quality, efficacy, and safety of pharmaceutical formulations containing saxagliptin. This document outlines the experimental protocols and performance data of several validated methods, including Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.
Comparative Performance Data
The following table summarizes the quantitative performance of different analytical methods for saxagliptin quantification based on published validation data. This allows for a direct comparison of their key analytical figures of merit.
| Parameter | RP-HPLC Method 1 [1][2][3] | RP-HPLC Method 2 [4][5] | UPLC-MS/MS Method [6] | UV-Visible Spectrophotometry Method 1 [7] | UV-Visible Spectrophotometry Method 2 [8] | HPTLC Method [9] |
| Linearity Range | 10 - 50 µg/mL | 10 - 60 µg/mL | 10 - 150 ng/mL | 0 - 40 µg/mL | 5 - 15 µg/mL | 400 - 1200 ng/spot |
| Correlation Coefficient (r²) | 0.999 | 0.999 | 0.9980 | 0.998 | 0.999 | 0.998 |
| Accuracy (% Recovery) | >98% | 98.23% - 105.2% | Within acceptance limits | 99.79% | 98.26% - 101.143% | Within acceptance limits |
| Precision (%RSD) | < 2.0% | < 2.0% | Within acceptance limits | < 1.0% | 0.22% - 0.69% | Within acceptance limits |
| Limit of Detection (LOD) | Not Reported | 0.5815 µg/mL | Not Reported | 0.0523 µg/mL | Not Reported | 7.96 ng/spot |
| Limit of Quantification (LOQ) | Not Reported | 1.7622 µg/mL | 10 ng/mL | 0.2146 µg/mL | Not Reported | 26.54 ng/spot |
| Wavelength (λmax) | 212 nm | 223 nm | N/A | 211 nm | 280 nm | 222 nm |
| Retention Time (min) | 4.196 | ~3.98 | Not Reported | N/A | N/A | N/A (Rf = 0.50 ± 0.02) |
Experimental Protocols
This section provides a detailed overview of the methodologies for the key analytical techniques cited in this guide.
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation and quantification of saxagliptin in bulk and pharmaceutical dosage forms.
-
Column: Grace C18 (250mm x 4.6ID, 5 micron particle size) or Cosmosil C18 (250mm x 4.6ID, 5 micron particle size).
-
Mobile Phase: Methanol: Water (80:20 v/v) or Methanol and water (70:30 v/v).[1][3]
-
Sample Preparation: A stock solution of saxagliptin is prepared by dissolving 10mg of the standard in a 10ml volumetric flask with the diluent. Working standards are prepared by further dilution.[1] For tablet analysis, a powder equivalent to 10mg of saxagliptin is dissolved in the mobile phase, sonicated, filtered, and then diluted to the desired concentration.
-
Column: C18 column (4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile, methanol, and water in a 40:10:50 ratio, with the pH adjusted to 3.5 using orthophosphoric acid.[4][5]
-
Injection Volume: 20 µl.[5]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers high sensitivity and selectivity, making it suitable for the determination of saxagliptin at low concentrations.
-
Column: Waters Acquity UPLC BEH C18 (2.1 X 50 mm, 1.7 μm).[6]
-
Mobile Phase: Acetonitrile: 0.1% formic acid (60:40, v/v).[6]
-
Flow Rate: 0.120 mL/min.[6]
-
Ionization Mode: Positive ion and multiple reaction monitoring modes.[6]
-
Run Time: 3 min.[6]
-
Sample Preparation: For tablet analysis, a powdered tablet equivalent to 10mg of saxagliptin is dissolved in 50 mL of diluent, filtered, and then diluted to a concentration of 10 ng/mL with the mobile phase.[6]
UV-Visible Spectrophotometry
This method is simple, cost-effective, and suitable for the routine analysis of saxagliptin in pharmaceutical formulations.
Method 1: [7]
-
Solvent: Methanol and water in a 1:1 ratio.
-
Wavelength of Maximum Absorption (λmax): 211 nm.
-
Standard Preparation: A stock solution of 1000 µg/ml is prepared by dissolving 10 mg of pure saxagliptin in a 10ml volumetric flask with the solvent. Working standards are prepared by further dilution.
-
Sample Preparation: Tablet powder equivalent to 50 mg of saxagliptin is dissolved in the solvent, sonicated, filtered, and then diluted to the desired concentration.
Method 2: [8]
-
Mobile Phase: Methanol: water: 0.1N NaOH (40:30:30, v/v).
-
Wavelength of Maximum Absorption (λmax): 280 nm.
-
Standard Preparation: Working standard solutions are prepared by diluting the stock solution to obtain final concentrations in the range of 3-15 µg/ml.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another planar chromatographic technique that can be used for the quantitative analysis of saxagliptin.
-
Stationary Phase: Silica gel aluminum plate 60 F254 (10 × 10 cm).[9]
-
Mobile Phase: Methanol:Chloroform (6:4 v/v).[9]
-
Detection: Densitometric scanning at 222 nm.[9]
-
Sample Preparation: Tablet powder equivalent to 10 mg of saxagliptin is dissolved in methanol, sonicated, filtered, and the final volume is made up to obtain a concentration of 100 µg/mL.[9]
Visualizing the Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation and comparison of different analytical methods for saxagliptin quantification.
Caption: Workflow for Analytical Method Cross-Validation.
References
- 1. bepls.com [bepls.com]
- 2. jddtonline.info [jddtonline.info]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. RP-HPLC method for saxagliptin in bulk and dosage forms. [wisdomlib.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pnrjournal.com [pnrjournal.com]
- 8. jetir.org [jetir.org]
- 9. Development and Validation of a High Performance Thin Layer Chromatographic Method for Quantitative Analysis of Saxagliptin [scirp.org]
A Comparative Guide to Analytical Methods for Saxagliptin Quantification
This guide provides a comparative overview of various analytical methods for the quantification of saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. The comparison is based on data from several independent validation studies, offering insights into the performance of different techniques, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Ultraviolet (UV) Visible Spectroscopy, and advanced methods like Ultra-High-Performance Liquid Chromatography (UHPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and professionals in drug development and quality control.
Data Presentation: A Cross-Study Comparison
The following tables summarize the quantitative performance parameters of various analytical methods for saxagliptin as reported in different studies. This data allows for an objective comparison of the linearity, accuracy, precision, and sensitivity of each method.
Table 1: Comparison of RP-HPLC Methods for Saxagliptin Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Linearity Range (µg/mL) | 10 - 50[1] | 6 - 14[2] | 0.2 - 1.2[3] | 5 - 50[4] | 10 - 60[5] |
| Correlation Coefficient (r²) | 0.999[1] | 0.9999[2] | 0.999[3] | Not Specified | >0.99[5] |
| Accuracy (% Recovery) | >98%[1] | 99.94%[2] | Not Specified | 98-101%[4] | Not Specified |
| Precision (% RSD) | < 2%[1] | Intraday: 0.224, Interday: 0.521[2] | < 2%[3] | Not Specified | < 2%[6] |
| LOD (µg/mL) | Not Specified | Not Specified | 0.029[3] | Not Specified | 0.020[5] |
| LOQ (µg/mL) | Not Specified | Not Specified | 0.096[3] | Not Specified | 0.075[5] |
| Retention Time (min) | 4.196[1] | 2.1[2] | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of UV-Visible Spectroscopy Methods for Saxagliptin Analysis
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | 5 - 15[7] | 5 - 50[4] |
| Correlation Coefficient (r²) | 0.999[7] | Not Specified |
| Accuracy (% Recovery) | Within acceptance criteria[7] | 98-101%[4] |
| Precision (% RSD) | < 2%[7] | Not Specified |
| LOD (µg/mL) | Not Specified | Not Specified |
| LOQ (µg/mL) | Not Specified | Not Specified |
| Wavelength (nm) | 280[7] | 210[4] |
Table 3: Performance of Advanced Analytical Methods for Saxagliptin
| Parameter | UHPLC Method | UPLC-MS/MS Method |
| Linearity Range | 10 – 60 µg/mL[8] | 10–150 ng/mL[9] |
| Correlation Coefficient (r²) | 0.9989[8] | 0.9980[9] |
| Accuracy (% Recovery) | 100.33 ± 0.62[8] | Within limits[9] |
| Precision (% RSD) | Intra-day: 0.36 – 0.88, Inter-day: 0.49 – 0.95[8] | Within limits[9] |
| LOD | 0.21 µg[8] | Not Specified |
| LOQ | 0.66 µg[8] | 10 ng/mL[9] |
| Retention Time (min) | 2.687[8] | < 3[9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for the key experiments cited in the comparison tables.
RP-HPLC Method Protocol
This protocol is a synthesized representation of the methods found in the search results.
-
Instrumentation : A standard HPLC system equipped with a UV detector, a C18 column (e.g., 250mm x 4.6mm, 5µm particle size), and an autosampler.
-
Mobile Phase : A mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., potassium dihydrogen phosphate). The ratio can vary, for instance, 70:30 (v/v)[5] or 80:20 (v/v)[1]. The pH of the aqueous phase is often adjusted, for example, to pH 5[5].
-
Detection : UV detection at a specific wavelength, commonly 212 nm[1] or 254 nm[5].
-
Standard and Sample Preparation :
-
Stock Solution : Accurately weigh and dissolve a known amount of saxagliptin standard in a suitable diluent (often the mobile phase) to achieve a specific concentration (e.g., 100 µg/mL).
-
Working Standards : Prepare a series of dilutions from the stock solution to cover the desired linearity range.
-
Sample Preparation : For dosage forms, crush a number of tablets, and dissolve a portion of the powder equivalent to a known amount of saxagliptin in the diluent. Filter the solution before injection.
-
-
Validation Parameters : The method is validated according to ICH guidelines for parameters including linearity, accuracy, precision, specificity, LOD, and LOQ[1][6].
UV-Visible Spectroscopy Method Protocol
This protocol is a generalized procedure based on the provided search results.
-
Instrumentation : A double beam UV-Visible spectrophotometer.
-
Solvent : A suitable solvent in which saxagliptin is freely soluble, such as methanol or distilled water[4][7].
-
Wavelength Selection : Scan a standard solution of saxagliptin over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax)[7].
-
Standard and Sample Preparation :
-
Stock Solution : Prepare a stock solution of known concentration by dissolving the saxagliptin standard in the chosen solvent.
-
Calibration Curve : Prepare a series of dilutions from the stock solution to different concentrations. Measure the absorbance of each solution at the determined λmax and plot a calibration curve of absorbance versus concentration[7].
-
Sample Preparation : Prepare a solution of the drug product of a known theoretical concentration in the same solvent and measure its absorbance.
-
-
Quantification : Determine the concentration of saxagliptin in the sample solution by interpolating its absorbance on the calibration curve.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in the context of saxagliptin analytical method comparison.
References
- 1. bepls.com [bepls.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Development and Validation of a Method for Simultaneous Determination of Metformin and Saxagliptin in a Formulation by RP-HPLC [scirp.org]
- 4. ijcpa.in [ijcpa.in]
- 5. pharmaresearchlibrary.org [pharmaresearchlibrary.org]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. jetir.org [jetir.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. dergipark.org.tr [dergipark.org.tr]
A Head-to-Head Battle of Gliptins: Comparative Pharmacokinetic Profiling of Saxagliptin and Linagliptin
In the landscape of dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes mellitus, saxagliptin and linagliptin (B1675411) stand out as widely prescribed agents. While both effectively lower blood glucose by preventing the degradation of incretin (B1656795) hormones, their distinct pharmacokinetic profiles significantly influence their clinical application, particularly concerning dosage adjustments in specific patient populations. This guide provides a detailed comparison of the pharmacokinetic properties of saxagliptin and linagliptin, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in their understanding of these two critical therapies.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic characteristics of saxagliptin and linagliptin reveal key differences in their absorption, distribution, metabolism, and excretion. These differences are summarized in the table below.
| Pharmacokinetic Parameter | Saxagliptin | Linagliptin |
| Oral Bioavailability | ~67-75%[1][2][3][4] | ~30%[5][6][7][8] |
| Time to Peak Plasma Concentration (Tmax) | 2 hours (parent drug), 4 hours (active metabolite)[9] | ~1.5 hours[6][7] |
| Plasma Protein Binding | Negligible (<10%)[9][10] | 75-99% (concentration-dependent)[5][7][11][12] |
| Volume of Distribution (Vd) | 2.7 L/kg (predicted for humans)[13] | ~1110 L[7][11][12] |
| Metabolism | Primarily hepatic via CYP3A4/5 to an active metabolite (5-hydroxy saxagliptin)[9][10][14][15] | Minimal metabolism; primarily excreted unchanged[6][7][8] |
| Elimination Half-life | ~2.5 hours (parent drug), ~3.1 hours (active metabolite)[9][10] | Effective half-life: ~12 hours; Terminal half-life: >100 hours[6][7][16] |
| Primary Route of Excretion | Renal (75%) and hepatic[10][14][17] | Fecal/biliary (~85%)[5][7][11][18][19] |
Mechanism of Action: DPP-4 Inhibition Signaling Pathway
Both saxagliptin and linagliptin exert their therapeutic effects by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the circulating levels of active GLP-1 and GIP, which in turn leads to a glucose-dependent increase in insulin (B600854) secretion and a decrease in glucagon (B607659) secretion, ultimately resulting in improved glycemic control.[14][20]
Experimental Protocols
The pharmacokinetic parameters presented in this guide are determined through a series of standardized in vitro and in vivo experiments.
In Vitro Studies
-
Plasma Protein Binding: Determined by equilibrium dialysis or ultracentrifugation. Radiolabeled drug is incubated with human plasma at various concentrations. The free and protein-bound fractions are then separated and quantified to determine the percentage of binding. Linagliptin's concentration-dependent binding is a key finding from these studies.[5][21]
-
Metabolic Stability: Investigated using human liver microsomes or hepatocytes. The drug is incubated with these liver preparations, and the rate of disappearance of the parent compound is monitored over time to predict the extent of hepatic metabolism. These studies show that saxagliptin is metabolized by CYP3A4/5, while linagliptin is metabolically stable.[14][15]
-
CYP450 Inhibition and Induction: Assessed using a panel of recombinant human CYP enzymes. The ability of the drug to inhibit or induce the activity of specific CYP isoforms is measured to evaluate the potential for drug-drug interactions.[10][15]
In Vivo Studies (Human Clinical Trials)
-
Pharmacokinetic Profiling: Healthy volunteers or patients with type 2 diabetes receive a single oral dose of the drug. Blood samples are collected at predefined time points over 24-48 hours. Plasma concentrations of the parent drug and any major metabolites are measured using validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS). These data are used to calculate key parameters like Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.[7][9]
-
Absolute Bioavailability: Determined by administering a therapeutic oral dose and a simultaneous intravenous microdose of the radiolabeled drug. The ratio of the AUC from the oral dose to the AUC from the intravenous dose provides the absolute bioavailability.[2]
-
Mass Balance and Excretion: A single oral dose of the radiolabeled drug is administered to healthy subjects. Urine and feces are collected for several days to determine the total recovery of radioactivity and to identify the major routes of excretion and metabolic pathways.[7][15]
Conclusion
The pharmacokinetic profiles of saxagliptin and linagliptin present a compelling case of how subtle molecular differences can translate into significant clinical distinctions. Saxagliptin undergoes considerable hepatic metabolism and is primarily cleared by the kidneys, necessitating dose adjustments in patients with renal impairment.[1][14][22] In contrast, linagliptin's minimal metabolism and primary excretion via the fecal route offer a significant clinical advantage, as no dose adjustment is required in patients with either renal or hepatic impairment.[5][11][19] Furthermore, the high protein binding and large volume of distribution of linagliptin contribute to its long terminal half-life.[5][11] This comprehensive understanding of their comparative pharmacokinetics is paramount for optimizing therapeutic strategies and ensuring patient safety in the management of type 2 diabetes.
References
- 1. SAXagliptin Monograph for Professionals - Drugs.com [drugs.com]
- 2. Simultaneous oral therapeutic and intravenous 14C‐microdoses to determine the absolute oral bioavailability of saxagliptin and dapagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. astrazeneca.ca [astrazeneca.ca]
- 4. Saxagliptin - Wikipedia [en.wikipedia.org]
- 5. Clinical pharmacokinetics and pharmacodynamics of linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tradjenta (Linagliptin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and pharmacodynamic evaluation of linagliptin for the treatment of type 2 diabetes mellitus, with consideration of Asian patient populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. Pharmacokinetics of the dipeptidyl peptidase 4 inhibitor saxagliptin in rats, dogs, and monkeys and clinical projections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of the in vitro and in vivo metabolism and disposition and cytochrome P450 inhibition/induction profile of saxagliptin in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Linagliptin | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. droracle.ai [droracle.ai]
- 20. Saxagliptin - Proteopedia, life in 3D [proteopedia.org]
- 21. researchgate.net [researchgate.net]
- 22. bulatpharmaceutical.com [bulatpharmaceutical.com]
Assessing the Selectivity of Saxagliptin for DPP-4 Over Other Proteases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin and its major active metabolite, 5-hydroxy saxagliptin. The following sections present quantitative data on their comparative potency and selectivity, detailed experimental methodologies for the cited assays, and visualizations of the relevant biological and experimental pathways.
Saxagliptin is a highly potent, selective, and reversible competitive inhibitor of the DPP-4 enzyme.[1] Its primary mechanism of action involves the inhibition of DPP-4, which in turn prevents the degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). The resulting increase in active incretin levels enhances glucose-dependent insulin (B600854) secretion and suppresses glucagon (B607659) secretion, leading to improved glycemic control in patients with type 2 diabetes mellitus.
A critical aspect of the pharmacological profile of any DPP-4 inhibitor is its selectivity for DPP-4 over other related proteases. Lack of selectivity, particularly against closely related enzymes like DPP-8 and DPP-9, has been a concern in the development of this class of drugs. Saxagliptin and its active metabolite have demonstrated a high degree of selectivity for DPP-4.
Quantitative Comparison of Inhibitory Potency and Selectivity
The in vitro inhibitory potency (Ki) and selectivity of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, have been determined against human DPP enzymes at 37°C. The data, summarized in the table below, clearly illustrates the high affinity of both compounds for DPP-4 and their significantly lower potency against DPP-8 and DPP-9.
| Compound | Target Enzyme | Kᵢ (nM) at 37°C | Selectivity vs. DPP-8 (fold) | Selectivity vs. DPP-9 (fold) |
| Saxagliptin | DPP-4 | 1.3 | ~400 | ~75 |
| 5-Hydroxy Saxagliptin | DPP-4 | 2.6 | ~950 | ~160 |
Data sourced from:[2]
Furthermore, saxagliptin has been shown to be highly selective for DPP-4 when compared against a wide range of other proteases. Studies have demonstrated that saxagliptin exhibits over 4000-fold greater selectivity for DPP-4 compared to other proteases.[1] In a comprehensive panel, both saxagliptin and its active metabolite displayed greater than 1000-fold selectivity against Fibroblast Activation Protein (FAP) and more than 6000-fold selectivity against DPP-2 and other tested proteases. This panel included:
-
Neutral endopeptidase
-
Angiotensin-converting enzyme
-
Aminopeptidase P
-
Prolidase
-
Prolyl carboxypeptidase
-
Activated protein C
-
Chymotrypsin
-
Factor IXa
-
Factor VIIa
-
Factor Xa
-
Factor XIa
-
Factor XIIa
-
Plasma kallikrein
-
Plasmin
-
Thrombin
-
Tissue kallikrein
-
Tissue plasminogen activator
-
Trypsin
-
Urokinase[2]
Experimental Protocols
The determination of the inhibitory activity of saxagliptin and its metabolite is primarily conducted through in vitro enzyme inhibition assays. The following is a representative protocol for such an assay.
In Vitro DPP-4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and/or the inhibition constant (Kᵢ) of test compounds against purified DPP-4 enzyme.
Materials:
-
Purified recombinant human DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) or Gly-Pro-p-nitroanilide (Gly-Pro-pNA)
-
Test compounds (Saxagliptin, 5-hydroxy saxagliptin) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
96-well microplates (black plates for fluorescent assays)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer. A solvent control (e.g., DMSO) should also be prepared.
-
Assay Reaction:
-
To each well of the microplate, add a specific volume of the test compound dilution or vehicle control.
-
Add the purified DPP-4 enzyme to each well and incubate for a predetermined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for compound-enzyme binding.
-
Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.
-
-
Signal Detection: The rate of substrate cleavage is monitored over time by measuring the increase in fluorescence (for Gly-Pro-AMC, Ex/Em = ~360/460 nm) or absorbance (for Gly-Pro-pNA) using a microplate reader.[3][4]
-
Data Analysis:
-
The reaction rates are plotted against the logarithm of the test compound concentration.
-
The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the data to a suitable dose-response curve.
-
The Kᵢ value can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate.
-
Visualizations
Signaling Pathway of Saxagliptin
Caption: Mechanism of action of saxagliptin via DPP-4 inhibition.
Experimental Workflow for Assessing DPP-4 Inhibition
Caption: Workflow for determining DPP-4 inhibitory activity.
References
- 1. Saxagliptin: A Selective DPP-4 Inhibitor for the Treatment of Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
Justification for the Selection of Saxagliptin as a Standard in Diabetes Research
Introduction
Saxagliptin, marketed under the brand name Onglyza, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus (T2DM). Its well-defined mechanism of action, extensive clinical trial data, and established efficacy and safety profile have positioned it as a valuable standard for comparison in diabetes research. This guide provides an objective comparison of saxagliptin with other alternatives, supported by experimental data and detailed methodologies, to justify its selection as a reference compound in the development and evaluation of new anti-diabetic therapies.
Mechanism of Action
Saxagliptin exerts its therapeutic effect by inhibiting the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking DPP-4, saxagliptin increases the circulating levels of active GLP-1 and GIP. This leads to several beneficial downstream effects for glycemic control:
-
Glucose-dependent insulin (B600854) secretion: Enhanced incretin levels stimulate the pancreatic β-cells to release insulin in response to elevated blood glucose levels.
-
Suppression of glucagon (B607659) secretion: Increased GLP-1 levels also act on pancreatic α-cells to suppress the release of glucagon, a hormone that raises blood glucose.
This glucose-dependent mechanism of action contributes to a low intrinsic risk of hypoglycemia when saxagliptin is used as monotherapy.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Saxagliptin
For researchers, scientists, and professionals in drug development, the integrity of your work extends to the responsible management of chemical compounds, including the proper disposal of unused or expired materials like Saxagliptin. Adherence to established safety and environmental protocols is paramount to ensure a safe laboratory environment and minimize ecological impact. This guide provides essential, step-by-step procedures for the safe and compliant disposal of Saxagliptin.
Hazard and Environmental Profile of Saxagliptin
Saxagliptin is an oral hypoglycemic agent used in the management of type 2 diabetes.[1] While therapeutic at prescribed doses, the active pharmaceutical ingredient (API) and its metabolites can pose risks if not handled and disposed of correctly. Safety Data Sheets (SDS) indicate that Saxagliptin may cause skin irritation or rash and is suspected of causing cancer and damaging fertility or the unborn child.[2][3] It is also highlighted that the substance causes damage to organs through prolonged or repeated exposure.[3][4]
Environmentally, while a risk assessment by AstraZeneca suggests an insignificant risk to the environment based on the Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio, it is crucial to prevent its discharge into sewer systems and the broader environment.[2][5] The half-life of Saxagliptin in water-sediment systems is estimated to be around 20-30 days, suggesting it is unlikely to persist.[5]
General Disposal Guidance for Pharmaceutical Waste
The U.S. Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) provide general guidelines for the disposal of pharmaceutical waste.[6][7] The primary recommendation is to use drug take-back programs whenever available.[8][9] If such programs are not accessible, specific procedures should be followed for disposal in household trash, although this is more applicable to consumers than to a laboratory setting.[10][11] For research laboratories, disposal procedures are more stringent and are governed by regulations such as the Resource Conservation and Recovery Act (RCRA).[6][12]
Step-by-Step Disposal Protocol for Saxagliptin in a Laboratory Setting
Researchers must handle Saxagliptin in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[2][4] Accidental spills should be cleaned up immediately by sweeping up the solid material and placing it into a suitable, labeled container for disposal.[13]
1. Waste Identification and Segregation:
-
Identify all waste containing Saxagliptin, including pure API, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate Saxagliptin waste from other chemical and biological waste streams.
2. Inactivation/Destruction (if applicable and feasible):
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
3. Packaging and Labeling:
-
Place the Saxagliptin waste into a suitable and closed container to prevent leakage or spillage.[2]
-
Clearly label the container as "Hazardous Waste" and include the chemical name "Saxagliptin."
4. Storage:
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.[3]
-
The storage area should be well-ventilated.[2]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental management vendor.[14]
-
Ensure that the disposal method complies with all applicable federal, state, and local regulations.[2][6]
-
Do not discharge Saxagliptin waste into sewer systems or contaminate water, foodstuffs, or feed.[2]
Quantitative Data Summary
While specific quantitative disposal limits for Saxagliptin were not found, the following table summarizes key environmental data:
| Parameter | Value | Reference |
| PEC/PNEC Ratio | 4.5 x 10-6 | [5] |
| Predicted Environmental Concentration (PEC) | 4.3 x 10-3 µg/L | [5] |
| Predicted No Effect Concentration (PNEC) | Based on the lowest NOEC of 9.5 mg/L | [5] |
| Water-Sediment Transformation Half-Life | Approximately 20-30 days | [5] |
Logical Workflow for Saxagliptin Disposal
The following diagram illustrates the decision-making process for the proper disposal of Saxagliptin in a research setting.
Caption: Decision workflow for the proper disposal of Saxagliptin waste in a laboratory setting.
References
- 1. Saxagliptin - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. astrazeneca.com [astrazeneca.com]
- 6. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. dea.gov [dea.gov]
- 12. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
- 13. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Health: A Comprehensive Guide to Personal Protective Equipment for Handling Saxagliptin
For researchers, scientists, and drug development professionals, ensuring personal safety during the handling of active pharmaceutical ingredients like Saxagliptin is paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, safe handling procedures, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE) for Saxagliptin
When handling Saxagliptin, a layered approach to personal protection is crucial to minimize exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][2][3] | Should conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant, impervious clothing or lab coat.[1][2][3] Fire/flame resistant clothing may also be indicated.[1] | Wear appropriate protective gloves. Gloves must be inspected prior to use.[1][2] The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1][2] In other situations, a NIOSH-approved respirator may be warranted based on the risk assessment.[3] | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
Experimental Protocols: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring worker safety.
Handling:
-
Handle Saxagliptin in a well-ventilated area.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Some sources recommend storing in a freezer.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][4]
Logical Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when working with Saxagliptin.
Disposal Plan
Proper disposal of Saxagliptin and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Immediate Steps for Spills:
-
Evacuate personnel from the spill area.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE as outlined above.[1]
-
Contain the spill to prevent further spread.[1]
-
For solid spills, sweep up and shovel into a suitable, closed container for disposal. Avoid dust formation.[1][4]
General Disposal of Unused Saxagliptin:
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Do not let the chemical enter drains.[1]
-
If a drug take-back program is available, it is the preferred method for disposing of unused medicines.[5]
-
If a take-back program is not available, remove the medicine from its original container and mix it with an undesirable substance such as used coffee grounds or cat litter.[6][7]
-
Place the mixture in a sealed container, such as a plastic bag, and dispose of it in the household trash.[6][7]
-
Scratch out all personal information on the prescription label to protect privacy before disposing of the empty container.[5][7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
